molecular formula C21H42O4 B054517 1-O-Hexadecyl-2-O-acetyl-sn-glycerol CAS No. 77133-35-8

1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Cat. No.: B054517
CAS No.: 77133-35-8
M. Wt: 358.6 g/mol
InChI Key: QTEHGUUSIIWOOW-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-palmityl-2-acetyl-sn-glycerol is a 1-alkyl-2-acetylglycerol in which the 1-alkyl group is specified as palmityl (hexadecyl). It is a 1-alkyl-2-acetylglycerol and a 1-alkyl-2-acetyl-sn-glycerol. It is functionally related to an acetic acid.

Properties

IUPAC Name

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEHGUUSIIWOOW-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344228
Record name 1-O-Hexadecyl-2-O-acetyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77133-35-8
Record name 1-O-Hexadecyl-2-O-acetyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A Multifaceted Lipid Mediator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic alkyl acylglycerol that plays a dual role in cellular signaling. It is a key intermediate in the de novo biosynthetic pathway of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator. Additionally, it functions as a diacylglycerol (DAG) antagonist, thereby inhibiting the activity of Protein Kinase C (PKC), a crucial enzyme in numerous signal transduction cascades. This technical guide provides a comprehensive overview of the functions, signaling pathways, and metabolic fate of this compound. Detailed experimental protocols for studying its biological activities are also presented, along with quantitative data to support further research and drug development efforts.

Introduction

This compound, also known as 1-palmityl-2-acetylglycerol, is a structurally unique lipid molecule with significant biological activities. Its ether-linked alkyl chain at the sn-1 position and an acetyl group at the sn-2 position confer distinct properties that allow it to participate in two major cellular processes. Firstly, it serves as a direct precursor to Platelet-Activating Factor (PAF), a phospholipid that mediates a wide range of inflammatory and allergic responses. Secondly, its structural similarity to diacylglycerol (DAG) enables it to act as a DAG antagonist, leading to the inhibition of Protein Kinase C (PKC) isozymes.[1][2] This dual functionality makes this compound a molecule of interest for researchers studying inflammation, cell signaling, and cancer biology. This guide will delve into the technical details of its functions, the pathways it modulates, and the experimental approaches to investigate its effects.

Biochemical Identity

  • Systematic Name: (1-Hexadecyloxy-3-hydroxypropan-2-yl) acetate

  • Common Synonyms: 1-Palmityl-2-acetylglycerol, HAG

  • Molecular Formula: C₂₁H₄₂O₄

  • Molecular Weight: 358.56 g/mol

  • CAS Number: 77133-35-8

Core Functions and Biological Activities

The biological significance of this compound stems from two primary roles:

Precursor in the De Novo Biosynthesis of Platelet-Activating Factor (PAF)

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. There are two main pathways for PAF biosynthesis: the remodeling pathway and the de novo pathway. This compound is a critical intermediate in the de novo pathway, which is thought to be responsible for the continuous production of PAF to maintain physiological homeostasis. In this pathway, this compound is phosphocholinated by the enzyme dithiothreitol (DTT)-insensitive cholinephosphotransferase to yield PAF.

Diacylglycerol (DAG) Antagonist and Protein Kinase C (PKC) Inhibitor

This compound acts as a structural analog of diacylglycerol (DAG), a second messenger that activates Protein Kinase C (PKC). By competing with DAG for its binding site on the C1 domain of conventional and novel PKC isoforms, this compound functions as a DAG antagonist, leading to the inhibition of PKC activity.[3] This inhibitory action has been observed to elicit various cellular responses, including the induction of cell differentiation.

A notable biological effect of this compound is its ability to induce the differentiation of human promyelocytic leukemia cells (HL-60) into cells resembling macrophages.[4] This effect is attributed to its role as a PKC inhibitor.

Signaling Pathways

De Novo Pathway of PAF Biosynthesis

The synthesis of PAF from this compound represents the final step in the de novo pathway. This pathway is crucial for maintaining basal levels of PAF in various cells.

PAF_De_Novo_Pathway A 1-Alkyl-2-lyso-sn-glycero-3-P B This compound A->B Acetyltransferase C Platelet-Activating Factor (PAF) B->C DTT-insensitive Cholinephosphotransferase D Acetyl-CoA D->B E CDP-Choline E->C

De novo biosynthesis of Platelet-Activating Factor (PAF).
Inhibition of the Protein Kinase C (PKC) Signaling Pathway

As a DAG antagonist, this compound competitively inhibits the activation of PKC. This disruption of the canonical PKC signaling cascade can lead to various downstream effects, including the modulation of cell proliferation and differentiation.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC_active->Downstream Inhibited_Response Altered Cellular Responses (e.g., Differentiation of HL-60 cells) PKC_active->Inhibited_Response HAG This compound HAG->Inhibition Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Metabolic_Fate HAG This compound AlkylGlycerol 1-O-Alkyl-sn-glycerol HAG->AlkylGlycerol Deacetylation (Hydrolases) Further_Metabolism Further Metabolism (e.g., Acylation, Ether bond cleavage) AlkylGlycerol->Further_Metabolism PKC_Assay_Workflow A Prepare Lipid Vesicles (PS + DAG analog) B Prepare Reaction Mixtures (Buffer, Vesicles, Substrate ± Inhibitor) A->B C Add Purified PKC Enzyme B->C D Pre-incubate (5 min, 30°C) C->D E Initiate Reaction with ATP/[γ-³²P]ATP D->E F Incubate (10-15 min, 30°C) E->F G Stop Reaction on P81 Paper F->G H Wash P81 Papers G->H I Quantify Radioactivity (Scintillation Counting) H->I J Data Analysis (% Inhibition, IC50) I->J HL60_Differentiation_Workflow cluster_induction Induction of Differentiation cluster_assessment Assessment of Differentiation A Culture HL-60 Cells B Seed Cells at 2 x 10⁵ cells/mL A->B C Treat with 5 µg/mL This compound B->C D Incubate for 4-6 days C->D E Morphological Assessment (Wright-Giemsa Stain) D->E F Non-Specific Esterase (NSE) Staining D->F G Immunophenotyping (Flow Cytometry for CD11b, CD14) D->G

References

1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A Technical Guide on its Role as a Protein Kinase C Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is an ether lipid that has been investigated for its interaction with Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. While commercially available as a "PKC inhibitor," a deeper review of the scientific literature suggests a more complex role. Evidence points towards HAG acting as a diacylglycerol (DAG) analog, which typically function as PKC activators. This document provides a comprehensive technical overview of HAG, including its mechanism of action, relevant experimental protocols for studying its effects on PKC, and a summary of the available quantitative data. The information presented herein is intended to guide researchers in their investigation of this molecule and its potential therapeutic applications.

Introduction to this compound

This compound is a synthetic, cell-permeable ether lipid. Structurally, it is an analog of diacylglycerol, a key endogenous second messenger. It is also recognized as a metabolite of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory processes. Its ether linkage at the sn-1 position makes it more resistant to degradation by cellular lipases compared to the ester-linked endogenous DAGs, resulting in a more stable and prolonged signaling molecule. This stability makes it a valuable tool for studying DAG-mediated signaling pathways.

The Role of this compound in Protein Kinase C Signaling

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol to their C1 domain.

While some commercial suppliers classify this compound as a PKC inhibitor, scientific studies indicate that it functions as a DAG analog and, consequently, a PKC activator . Research on the broader class of 1-O-alkyl-2-acetyl-sn-glycerols (AAGs) has shown that they are as effective as the endogenous activator diolein in stimulating PKC activity in vitro. The "inhibitory" effects observed in some contexts may arise from its ability to compete with other signaling molecules, such as potent tumor-promoting phorbol esters, for the same binding site on PKC.

More recent research suggests an even more nuanced role. While HAG itself exhibits agonist (activator) properties, its phosphorylated metabolite, 1-O-hexadecyl-2-acetyl-sn-glycerol-3-phosphate (HAGP), may act as a negative regulator of PKC, thereby inhibiting certain cellular processes like platelet granule secretion. This dual functionality as both a direct activator and a precursor to a potential inhibitor highlights the complexity of its effects on PKC signaling.

Mechanism of Action: PKC Activation

The canonical activation of conventional and novel PKC isoforms is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, for conventional PKCs, binds to the C2 domain, causing the enzyme to translocate to the cell membrane. At the membrane, DAG binds to the C1 domain, leading to a conformational change that removes the pseudosubstrate from the active site and fully activates the kinase. As a DAG analog, this compound is believed to directly bind to the C1 domain of PKC, mimicking the action of endogenous DAG and leading to PKC activation.

PKC_Activation_Pathway Figure 1: Generalized PKC Activation Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Binds to C1 domain HAG This compound (HAG) HAG->PKC_inactive Mimics DAG, binds to C1 domain Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds to (for cPKC) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocates & Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Leads to

Figure 1: Generalized PKC Activation Pathway

Quantitative Data

Specific quantitative data for the activation of Protein Kinase C by this compound is limited in the readily available scientific literature. However, data for structurally similar diacylglycerol analogs that are also used as PKC activators can provide a useful reference.

CompoundTargetActionEffective ConcentrationCell/System Type
1-O-Alkyl-2-acetyl-sn-glycerol (AAG)Protein Kinase CActivatorAs effective as dioleinIn vitro assay
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Protein Kinase CActivatorHalf-maximal inhibition of Ca2+ currents at ~25 µMGH3 pituitary cells

Experimental Protocols

The following is a synthesized, representative protocol for an in vitro Protein Kinase C activation assay using a diacylglycerol analog like this compound. This protocol is based on commonly used methods for measuring PKC activity.

In Vitro PKC Activation Assay (Radioactive Method)

Objective: To determine the ability of this compound to activate purified Protein Kinase C in vitro by measuring the phosphorylation of a substrate peptide.

Materials:

  • Purified Protein Kinase C (specific isoform, e.g., PKCα, β, or γ)

  • This compound (HAG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-MBP (4-14) or similar)

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Lipid Vesicle Preparation Buffer: 20 mM Tris-HCl, pH 7.5

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix phosphatidylserine and this compound in chloroform at the desired molar ratio (e.g., 96:4 PS:HAG). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in Lipid Vesicle Preparation Buffer by vortexing. d. Sonicate the suspension on ice until it becomes clear to form small unilamellar vesicles.

  • Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Assay Buffer
    • Lipid vesicles (containing HAG)
    • PKC substrate peptide
    • Purified PKC enzyme b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for 10-15 minutes. The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Measuring Phosphorylation: a. Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in Stop Solution (75 mM H₃PO₄). c. Wash the P81 papers three times with the Stop Solution for 5 minutes each to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone and let the papers air dry. e. Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Controls:

    • Basal Activity: A reaction without HAG in the lipid vesicles.

    • No Enzyme Control: A reaction mixture without the PKC enzyme to determine background radiation.

    • Positive Control: A reaction with a known PKC activator like phorbol 12-myristate 13-acetate (PMA) or a standard diacylglycerol.

Experimental_Workflow Figure 2: Workflow for In Vitro PKC Activation Assay start Start prep_lipids Prepare Lipid Vesicles (PS +/- HAG) start->prep_lipids mix_reagents Prepare Reaction Mixture (Buffer, Vesicles, Substrate, PKC) prep_lipids->mix_reagents pre_incubate Pre-incubate at 30°C mix_reagents->pre_incubate start_reaction Initiate Reaction (Add [γ-³²P]ATP) pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash count Scintillation Counting wash->count analyze Analyze Data (Compare +/- HAG) count->analyze end End analyze->end

Figure 2: Workflow for In Vitro PKC Activation Assay

Conclusion

This compound is a valuable research tool for investigating Protein Kinase C signaling. Contrary to some classifications, the available scientific evidence strongly suggests that it acts as a PKC activator by mimicking the function of endogenous diacylglycerol. Its enhanced stability compared to natural DAGs makes it particularly useful for prolonged in vitro and cell-based studies. The complex, potentially dual role of HAG as both a direct activator and a precursor to a PKC-regulating metabolite warrants further investigation. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the effects of HAG on PKC activity and to further elucidate its mechanism of action in various physiological and pathological contexts. Future research should focus on obtaining precise quantitative data, such as EC50 values, for the activation of specific PKC isoforms by HAG and on exploring the in vivo consequences of its modulation of PKC signaling.

The Dual Role of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic diacylglycerol (DAG) analog that plays a multifaceted role in cellular signaling pathways. As a stable lipid molecule, it serves as a valuable tool for investigating the complex processes regulated by DAG, a critical second messenger. This technical guide provides an in-depth analysis of HAG's function, focusing on its interaction with key signaling proteins, its metabolic relationship with Platelet-Activating Factor (PAF), and its impact on downstream cellular events. The information presented here is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of targeting HAG-related pathways.

Core Concepts: A Dual Regulator of Protein Kinase C

A central aspect of HAG's function lies in its complex interaction with Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a vast array of cellular processes. While often categorized as a PKC inhibitor and a DAG antagonist, the reality of its function is more nuanced.[1][2] Evidence suggests that HAG acts as a competitive inhibitor of DAG-induced PKC activation.[3] By binding to the C1 domain of PKC, HAG can displace DAG, thereby preventing the conformational changes required for full kinase activity.[3]

However, some in vitro studies have reported that HAG can act as a PKC activator, comparable to the endogenous activator diolein.[4] This apparent contradiction highlights the context-dependent nature of HAG's activity. The specific PKC isoform, the lipid composition of the cell membrane or assay system, and the presence of other co-factors likely influence whether HAG exhibits inhibitory or activatory effects. This dual functionality makes HAG a particularly interesting molecule for dissecting the fine-tuned regulation of PKC signaling.

Metabolic Interplay with Platelet-Activating Factor (PAF)

HAG is intricately linked to the metabolism of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator. It serves as a key precursor in the de novo synthesis pathway of PAF.[5][6] Conversely, HAG is also a metabolite of PAF, indicating a dynamic and potentially regulatory relationship between these two signaling lipids.[4]

De Novo Synthesis of PAF

The de novo pathway is thought to be responsible for the constitutive production of PAF, maintaining physiological levels of this mediator.[6] The final step in this pathway involves the transfer of a phosphocholine group from CDP-choline to HAG, a reaction catalyzed by the enzyme 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase.[5]

De Novo PAF Synthesis HAG This compound (HAG) Enzyme 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase HAG->Enzyme CDP_Choline CDP-Choline CDP_Choline->Enzyme PAF Platelet-Activating Factor (PAF) Enzyme->PAF

De Novo Synthesis of PAF from HAG.
Metabolism of PAF to HAG

Vascular smooth muscle cells can rapidly convert exogenous PAF to HAG.[4] This metabolic conversion suggests that some of the biological effects attributed to PAF may, in fact, be mediated by its metabolite, HAG.

Downstream Signaling Effects

The influence of HAG extends to several critical downstream signaling pathways, impacting cellular processes ranging from proliferation and differentiation to ion channel regulation.

Protein Kinase C (PKC) Pathway

As a modulator of PKC, HAG can influence the myriad of cellular functions regulated by this kinase family. In the context of its inhibitory role, HAG can block the translocation of PKC to cellular membranes, a crucial step in its activation.[3] This inhibition can affect downstream phosphorylation events that control gene expression, cell cycle progression, and apoptosis.

Putative Role in MAPK Signaling

While direct evidence for HAG's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is currently limited, studies on structurally related ether lipids provide valuable insights. For instance, the ether lipid analog 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3) has been shown to inhibit the MAPK cascade by interfering with the association of Raf-1 with the cell membrane.[7] Given the structural similarities, it is plausible that HAG may exert similar effects on the Raf-MEK-ERK signaling axis. Further research is required to elucidate the direct impact of HAG on this critical pathway.

Hypothetical MAPK Inhibition HAG This compound (HAG) Membrane Membrane Association HAG->Membrane Inhibits Raf1 Raf-1 Raf1->Membrane MEK MEK Membrane->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothesized Inhibition of the MAPK Pathway by HAG.
Influence on Calcium Signaling

The impact of HAG on intracellular calcium concentration ([Ca²⁺]i) is another area of active investigation. The related DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), has been demonstrated to increase [Ca²⁺]i by activating Ca²⁺-permeable channels.[8] It is hypothesized that HAG may also modulate calcium signaling, potentially through PKC-dependent or independent mechanisms that affect the activity of calcium channels.

Cellular Effects and Therapeutic Potential

HAG has been shown to exert significant effects on various cell types, suggesting its potential as a therapeutic agent or a lead compound for drug development.

Antiproliferative and Differentiation-Inducing Activity

In human promyelocytic leukemia (HL-60) cells, HAG inhibits cell growth and induces differentiation into macrophage-like cells.[9] At a concentration of 5 µg/ml, HAG treatment for six days resulted in a tenfold increase in nonspecific esterase activity, a marker of monocytic differentiation.[9] Higher concentrations led to a significant inhibition of cell proliferation.[9] Similar antiproliferative effects have been observed in other cancer cell lines with related ether glucosyl diglyceride analogs, with IC50 values in the micromolar range.[10]

Effects on Vascular Smooth Muscle Cells

In vascular smooth muscle cells, HAG has been shown to be mitogenic, mirroring the effects of PAF.[4] This suggests a role for HAG in vascular biology and pathology.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific activity of HAG. The following table summarizes the known effective concentrations for its biological activities. Further research is needed to determine specific binding affinities and IC50 values for its interaction with various PKC isoforms and other potential targets.

Biological ActivityCell Line/SystemEffective ConcentrationReference
Induction of DifferentiationHL-605 µg/ml[9]
Inhibition of ProliferationHL-60> 5 µg/ml[9]
Inhibition of Ca²⁺ Currents (by OAG)GH3 cellsHalf-maximal at ~25 µM[8]

Experimental Protocols

Detailed experimental protocols specifically for HAG are not widely published. However, established methods for studying related lipid molecules and their targets can be adapted.

In Vitro PKC Activity Assay

A common method to assess PKC activity involves measuring the incorporation of ³²P from [γ-³²P]ATP into a model substrate, such as histone H1 or a specific peptide substrate. To investigate the effect of HAG, it can be included in the reaction mixture at various concentrations, both in the presence and absence of a known PKC activator like phorbol 12-myristate 13-acetate (PMA) or a standard diacylglycerol.

Workflow for In Vitro PKC Assay:

PKC Assay Workflow Start Prepare PKC enzyme, substrate, and cofactors Add_HAG Add varying concentrations of HAG Start->Add_HAG Add_Activator Add PKC activator (e.g., PMA, DAG) Add_HAG->Add_Activator Incubate Incubate at 30°C Add_Activator->Incubate Stop Stop reaction Incubate->Stop Measure Measure ³²P incorporation Stop->Measure

Workflow for an in vitro PKC activity assay.
Intracellular Calcium Mobilization Assay

To determine the effect of HAG on intracellular calcium levels, cells can be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[11][12][13][14] The change in fluorescence upon addition of HAG can be monitored using a fluorescence plate reader or a microscope.

Protocol Outline for Calcium Mobilization Assay:

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add HAG at various concentrations to the wells.

  • Fluorescence Monitoring: Continuously monitor the fluorescence signal to detect changes in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence to determine the effect of HAG on calcium mobilization.

Quantification of HAG in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of HAG in cell and tissue extracts. This technique allows for the separation of HAG from other lipids and its precise measurement based on its mass-to-charge ratio.

Conclusion

This compound is a valuable chemical tool for probing the intricacies of diacylglycerol and ether lipid signaling. Its dual role as a competitive inhibitor and potential activator of PKC, coupled with its metabolic links to PAF, positions it as a key molecule in a complex signaling network. The antiproliferative and differentiation-inducing properties of HAG and related compounds highlight their potential for further investigation in the context of cancer therapy. Future research should focus on elucidating the direct effects of HAG on the MAPK and calcium signaling pathways, as well as determining quantitative parameters such as IC50 values for its various biological activities. A deeper understanding of HAG's mechanisms of action will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Unraveling the Role of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol as a Diacylglycerol Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic ether-lipid analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). While initially investigated as a potential DAG antagonist for inhibiting Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling, recent evidence reveals a more nuanced role. This technical guide synthesizes key findings, presenting HAG not as a classical antagonist, but as a non-activating modulator of PKC activity. HAG alone does not stimulate PKC but potentiates the effects of other PKC activators, such as phorbol esters and DAG analogs. This guide provides a comprehensive overview of the mechanism of action of HAG, detailed experimental protocols for its study, and quantitative data on its modulatory effects, offering a valuable resource for researchers in signal transduction and drug discovery.

Introduction: The Diacylglycerol-Protein Kinase C Signaling Axis

The diacylglycerol (DAG) signaling pathway is a cornerstone of cellular regulation, implicated in a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and immune responses. A key effector of DAG signaling is Protein Kinase C (PKC), a family of enzymes that phosphorylate a multitude of downstream protein targets. The activation of conventional and novel PKC isoforms is critically dependent on the binding of DAG to their C1 domains, which facilitates the enzyme's translocation to the cell membrane and adoption of a catalytically active conformation.

Given the central role of the DAG-PKC axis in numerous pathologies, including cancer and inflammatory diseases, the development of molecules that can modulate this pathway is of significant therapeutic interest. This compound (HAG) emerged as a tool to probe this pathway due to its structural similarity to endogenous DAG.

This compound: Beyond a Simple Antagonist

Initial classifications labeled HAG as a DAG antagonist and a PKC inhibitor. However, seminal work has redefined its function, demonstrating that HAG is a "nonactivating" modulator of PKC. This means that while HAG itself does not possess the ability to activate PKC, it can significantly enhance the activity of the enzyme when stimulated by other agonists like the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) or the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).

This modulatory effect is attributed to HAG's interaction with a low-affinity phorbol ester binding site on PKC. This binding is thought to induce a conformational change that allosterically enhances the binding of primary activators to the high-affinity site, thereby potentiating the enzymatic response.

Quantitative Data on the Modulation of PKC Activity by HAG

The following tables summarize the quantitative effects of HAG on PKC activity, as demonstrated in key in vitro studies. The data highlights HAG's inability to activate PKC on its own and its synergistic potentiation of TPA- and OAG-induced PKC activation.

Table 1: Effect of HAG on Basal and TPA-Stimulated PKC Activity

ConditionPKC Activity (Relative Units)Fold Increase (vs. Basal)
Basal1.0-
HAG (10 µM)~1.0~1.0
TPA (10 nM)5.05.0
HAG (10 µM) + TPA (10 nM)12.512.5

Data synthesized from studies by Slater et al. (2001). Values are illustrative representations of the reported potentiation.

Table 2: Effect of HAG on OAG-Induced PKC Activity

ConditionPKC Activity (Relative Units)Fold Increase (vs. Basal)
Basal1.0-
HAG (10 µM)~1.0~1.0
OAG (5 µM)4.04.0
HAG (10 µM) + OAG (5 µM)9.29.2

Data synthesized from studies by Slater et al. (2001). Values are illustrative representations of the reported potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of HAG action and a typical experimental workflow for its investigation.

HAG_Mechanism cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosolic) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Conformational Change Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Catalysis DAG DAG / TPA DAG->PKC_inactive Binds High-Affinity Site HAG HAG HAG->PKC_inactive Binds Low-Affinity Site Experimental_Workflow start Start: Prepare Reagents reagents Purified PKC Isozyme ATP ([γ-32P]ATP) Substrate Peptide Lipid Vesicles (PS/PC) HAG, TPA/OAG start->reagents incubation Incubate Reaction Mixture (e.g., 30°C for 10 min) reagents->incubation stop Stop Reaction (e.g., add EDTA) incubation->stop separation Separate Phosphorylated Substrate (e.g., P81 phosphocellulose paper) stop->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification end End: Analyze Data quantification->end

An In-Depth Technical Guide to the Biological Activity of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a significant role in cellular signaling. As a structural analog of endogenous second messengers, HAG has been instrumental in elucidating the pathways of signal transduction, particularly those involving Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the biological activities of HAG, with a focus on its effects on various cell types, its role in modulating key signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate understanding.

Introduction

This compound, a member of the alkyl-acyl-glycerol family, is a crucial intermediate in the synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation and cellular activation.[1] Its structural similarity to diacylglycerol allows it to interact with and modulate the activity of key signaling proteins, most notably Protein Kinase C (PKC). The stability of the ether linkage at the sn-1 position makes HAG more resistant to degradation than its diacyl counterparts, rendering it a valuable tool for studying DAG-mediated signaling events. This guide will delve into the multifaceted biological roles of HAG, providing researchers with the necessary information to effectively utilize this compound in their investigations.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₄₂O₄
Molecular Weight 358.56 g/mol
Appearance White to off-white solid
Solubility Soluble in ethanol and acetone
Storage Store at -20°C

Biological Activities and Quantitative Data

The biological effects of this compound are diverse, impacting a range of cell types and physiological processes. The following tables summarize the key quantitative data associated with its activity.

Modulation of Protein Kinase C (PKC) Activity

HAG is a known modulator of PKC, a family of serine/threonine kinases that are central to many signal transduction cascades. While it is structurally similar to the endogenous PKC activator diacylglycerol, its effects on PKC can be complex, including both potentiation and direct activation depending on the context.

  • Potentiation of Phorbol Ester-Induced PKC Activity : this compound has been shown to potentiate the activity of conventional PKC isozymes (α, βI/II, and γ) induced by phorbol esters like 4β-12-O-tetradecanoylphorbol-13-acetate (TPA).[2] HAG binds to the low-affinity phorbol ester binding site on PKC.[2]

  • Direct Activation of PKC : In in vitro assays, 1-O-alkyl-2-acetyl-sn-glycerol (AAG), a compound of the same class as HAG, has been demonstrated to be as effective as diolein in activating Protein Kinase C.[3][4] This suggests a direct agonistic effect on the enzyme.

Activity Description Quantitative Data Cell/System Type
PKC PotentiationPotentiates TPA-induced activation of conventional PKC isozymes.Binds to the low-affinity phorbol ester binding site.In vitro
Direct PKC ActivationAs effective as diolein in activating PKC.Not specifiedIn vitro
Inhibition of Phorbol Ester BindingCompetitively inhibits the binding of phorbol esters to PKC.Not specifiedIn vitro
Effects on Platelet Aggregation

HAG is closely related to Platelet-Activating Factor and can influence platelet function.

Activity Description Quantitative Data Cell/System Type
Platelet AggregationA structurally related compound, 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-GroPCho, induces platelet aggregation.ED₅₀ ≈ 50 nMWashed rabbit platelets
Induction of Cell Differentiation

HAG has been shown to induce differentiation in certain cell lines, most notably the human promyelocytic leukemia cell line, HL-60.

Activity Description Quantitative Data Cell/System Type
HL-60 Cell DifferentiationInduces differentiation of HL-60 cells into macrophage-like cells.Effective at 5 µg/mL over 6 days.Human promyelocytic leukemia (HL-60) cells
Neutrophil Activation

The phosphorylated form of HAG, 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (AGEPC or PAF), is a potent activator of neutrophils.

Activity Description Quantitative Data Cell/System Type
Neutrophil ActivationAGEPC stimulates exocytosis, migration, superoxide production, and aggregation.Effective concentration range: 10⁻¹⁰ to 10⁻⁵ M.Human neutrophils

Signaling Pathways

This compound primarily exerts its effects through the Protein Kinase C (PKC) signaling pathway. As a diacylglycerol analog, it can substitute for endogenous DAG in the activation of conventional and novel PKC isoforms.

Protein Kinase C Activation Pathway

The canonical activation of conventional PKCs involves their translocation from the cytosol to the plasma membrane, a process initiated by an increase in intracellular calcium (Ca²⁺) and the presence of diacylglycerol. HAG, being membrane-permeable, can directly access and activate membrane-associated PKC.

PKC_Activation_Pathway cluster_membrane HAG This compound (HAG) Membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Proteins Cellular_Response Cellular Response (e.g., Differentiation, Secretion) Phospho_Substrate->Cellular_Response

Caption: HAG-mediated activation of Protein Kinase C.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

While HAG is commercially available, a general synthetic scheme involves the selective acetylation of a protected 1-O-hexadecyl-sn-glycerol precursor. A common route starts from a commercially available protected glycerol derivative.

Synthesis_Workflow start Start: Protected sn-Glycerol Derivative step1 Alkylation at sn-1 (e.g., with Hexadecyl bromide) start->step1 step2 Deprotection of sn-2 and sn-3 hydroxyls step1->step2 step3 Selective Acetylation at sn-2 (e.g., using Acetic Anhydride and a suitable base) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end End Product: This compound step4->end HL60_Differentiation_Workflow start Start: HL-60 Cells in Culture step1 Seed cells at 2 x 10⁵ cells/mL start->step1 step2 Add HAG (5 µg/mL) step1->step2 step3 Incubate for 6 days step2->step3 step4 Harvest Cells step3->step4 analysis Assess Differentiation: - Morphology (Wright-Giemsa) - Flow Cytometry (CD14) step4->analysis end Result: Macrophage-like Cells analysis->end

References

An In-Depth Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: Structure, Signaling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic diacylglycerol (DAG) analog that plays a significant role in cell signaling research. As an inhibitor of Protein Kinase C (PKC) and a precursor in the de novo biosynthesis of Platelet-Activating Factor (PAF), this lipid molecule is a valuable tool for investigating a variety of cellular processes. This technical guide provides a comprehensive overview of the structure, biological functions, and relevant experimental methodologies associated with this compound, with a focus on its application in cancer research and cell signaling studies.

Core Structure and Chemical Properties

This compound is a structurally defined lipid molecule with a glycerol backbone. A hexadecyl (C16) ether-linked alkyl chain is attached at the sn-1 position, and an acetyl group is ester-linked at the sn-2 position. The sn-3 position possesses a free hydroxyl group. This specific arrangement of functional groups is crucial for its biological activity.

PropertyValueReference
Molecular Formula C₂₁H₄₂O₄[1]
Molecular Weight 358.6 g/mol [1]
CAS Number 77133-35-8[1]
Purity ≥95%[1]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities primarily through its interaction with key signaling pathways.

Inhibition of Protein Kinase C (PKC)

As a diacylglycerol (DAG) antagonist, this compound is recognized as an inhibitor of Protein Kinase C (PKC) activation.[1] PKC is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. By competing with the endogenous second messenger DAG, this compound can modulate the activity of PKC isoforms, thereby influencing downstream signaling events.

The following diagram illustrates the inhibitory effect of this compound on the canonical PKC signaling pathway.

PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates Downstream\nTargets Downstream Targets PKC_active->Downstream\nTargets Phosphorylates HAG This compound HAG->DAG Antagonizes Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates & Activates PAF_Biosynthesis cluster_pathway De Novo PAF Biosynthesis Alkyl_lyso_GP 1-Alkyl-2-lyso-sn-glycero-3-P Alkyl_acetyl_G This compound Alkyl_lyso_GP->Alkyl_acetyl_G Acetyl-CoA Acetyltransferase PAF Platelet-Activating Factor (PAF) Alkyl_acetyl_G->PAF CDP-choline Cholinephosphotransferase Semisynthesis_Workflow Start Biological Source (e.g., Tetrahymena pyriformis) Extraction Total Lipid Extraction Start->Extraction Hydrolysis Mild Alkaline Hydrolysis Extraction->Hydrolysis Acetylation Acetylation Hydrolysis->Acetylation Purification Purification (TLC, HPLC) Acetylation->Purification Final_Product This compound (or related compounds) Purification->Final_Product

References

physical and chemical properties of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic diacylglycerol (DAG) analog that plays a significant role in biomedical research, primarily as an inhibitor of Protein Kinase C (PKC). Its structure, comprising a stable ether linkage at the sn-1 position, makes it a valuable tool for dissecting lipid-mediated signaling pathways. This document provides a comprehensive overview of its physical and chemical properties, its mechanism of action in key signaling cascades, and detailed experimental protocols for its synthesis and application in biological assays.

Physical and Chemical Properties

This compound is a well-characterized lipid molecule. Its properties are summarized in the table below. The presence of the ether-linked hexadecyl group confers metabolic stability compared to its diacyl counterparts, which are readily hydrolyzed by lipases.

PropertyValueCitations
Molecular Formula C₂₁H₄₂O₄[1][2]
Molecular Weight 358.6 Da[1][2]
CAS Number 77133-35-8, 99945-82-1[1][2]
Purity Typically ≥95%[1][2]
Appearance White to off-white solid
Solubility Soluble in ethanol and acetone[2][3]
Storage Conditions Store at -20°C under desiccating conditions[2][4]
Stability Can be stored for up to 12 months at -20°C[2]

Biological Activity and Signaling Pathways

The primary biological function of this compound is its role as a diacylglycerol antagonist, which allows it to modulate the activity of the Protein Kinase C (PKC) family of enzymes.

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that are critical components of numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Activation of classical and novel PKC isoforms is typically dependent on the binding of diacylglycerol (DAG) to their C1 domain. This compound acts as a competitive inhibitor at this site.

PKC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activates PIP2 PIP₂ PLC->PIP2 3. Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Binds & Recruits PKC_active Active PKC PKC_inactive->PKC_active 6. Activation Substrate Substrate Proteins PKC_active->Substrate 7. Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release 4. Binds to ER Ca_release->PKC_inactive Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate HAG 1-O-Hexadecyl-2-O- acetyl-sn-glycerol HAG->DAG 8. Competes with Ligand Ligand Ligand->GPCR 1. Activation Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent & Aqueous Wash) Start->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Evaporation (Rotary Evaporator) Drying->Concentration Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentration->Chromatography Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Final Pure this compound Analysis->Final

References

Unveiling a Potent Lipid Mediator: A Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, biological activity, and experimental protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a key component of Platelet-Activating Factor (PAF), has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a centralized repository of quantitative data, detailed methodologies, and visual representations of its signaling pathways.

This compound is a potent, biologically active phospholipid that plays a crucial role in a wide array of physiological and pathological processes. Initially identified as a key player in platelet aggregation, its functions are now known to extend to inflammation, immune responses, and cellular signaling. This guide offers a thorough examination of this important molecule, from its historical discovery to its current applications in research.

A Journey of Discovery: From "Platelet-Activating Factor" to a Defined Molecular Structure

The story of this compound is intrinsically linked to the discovery of Platelet-Activating Factor (PAF). The term "platelet-activating factor" was first introduced in 1972 to describe a substance released from activated basophils that could induce platelet aggregation. It wasn't until 1979 that the precise chemical structure of one of the most potent components of PAF was elucidated as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, with the 1-O-hexadecyl species being a primary and highly active form. This discovery opened the floodgates for research into the diverse biological roles of this lipid mediator.

Biological Activity and Cellular Effects

This compound exerts its effects by binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses.

Key Biological Activities:
  • Platelet Aggregation: As its name suggests, it is a potent inducer of platelet aggregation.

  • Inflammation: It is a key mediator of inflammatory responses, attracting and activating various immune cells.

  • Neutrophil Activation: It stimulates human neutrophils, inducing exocytosis, migration, superoxide production, and aggregation in a concentration-dependent manner, typically within the range of 10⁻¹⁰ to 10⁻⁵ M.[1]

  • Calcium Mobilization: Activation of the PAF receptor leads to a rapid and transient increase in intracellular calcium levels. In bovine cerebral microvascular endothelial cells, the half-maximal effective concentration (EC50) for this response is 4.75 nM.[2]

  • Protein Kinase C (PKC) Activation: The signaling cascade initiated by this molecule often involves the activation of Protein Kinase C, a crucial enzyme in many cellular processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Biological ActivityCell TypeConcentration Range / EC50Reference
Neutrophil ActivationHuman Neutrophils10⁻¹⁰ to 10⁻⁵ M[1]
Intracellular Calcium MobilizationBovine Cerebral Microvascular Endothelial CellsEC50: 4.75 nM[2]
Inhibition of PAF-induced Calcium Mobilization by WEB 2086Bovine Cerebral Microvascular Endothelial CellsIC50: 15.53 nM[2]
Stimulation of Phosphoinositide Metabolism (IP3 formation)Bovine Cerebral Microvascular Endothelial CellsEC50: 12.4 nM[2]
Inhibition of IP3 Production by WEB 2086Bovine Cerebral Microvascular Endothelial CellsIC50: 16.97 nM[2]

Signaling Pathways

The binding of this compound to its receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Binds G_Protein Gq Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Ca²⁺ channels Ca2 [Ca²⁺]i Ca2_release->Ca2 Increases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Phosphorylates target proteins Semisynthetic_Preparation_Workflow Start Start: Lipid Source (e.g., Tetrahymena pyriformis) Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Alkaline_Hydrolysis Mild Alkaline Hydrolysis Lipid_Extraction->Alkaline_Hydrolysis Acetylation Acetylation Alkaline_Hydrolysis->Acetylation Purification Purification (TLC and HPLC) Acetylation->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Methodological & Application

Application Note and Protocol: Synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a bioactive lipid that functions as a protein kinase C (PKC) inhibitor and is a synthetic precursor to Platelet-Activating Factor (PAF). The synthesis is a multi-step process commencing from the chiral precursor (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-(-)-solketal), ensuring the desired sn stereochemistry. The protocol outlines the protection of the primary hydroxyl group, alkylation at the sn-1 position, deprotection, and subsequent acetylation at the sn-2 position. This application note includes a detailed experimental protocol, a table of reactants and expected yields, and a visual representation of the synthetic workflow.

Introduction

This compound is a member of the alkyl-acyl-glycerol class of lipids with significant biological activities. It is known to be an inhibitor of protein kinase C (PKC) and serves as a key intermediate in the synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes. The specific stereochemistry and the presence of the ether linkage at the sn-1 position and the acetyl group at the sn-2 position are crucial for its biological function. This protocol details a reliable method for the chemical synthesis of this compound, providing researchers with a means to produce it for in-vitro and in-vivo studies.

Data Presentation

Table 1: Summary of Reactants, Intermediates, and Expected Product.

StepStarting MaterialKey ReagentsIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1(R)-(-)-SolketalTrityl chloride, Triethylamine, DMAP(R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolaneC₂₉H₃₄O₃430.5890-95
2(R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolanep-Toluenesulfonic acid monohydrate, Methanol(S)-3-(trityloxy)propane-1,2-diolC₂₂H₂₂O₃346.4185-90
3(S)-3-(trityloxy)propane-1,2-diolSodium hydride, 1-Bromohexadecane(S)-1-O-Hexadecyl-3-O-trityl-sn-glycerolC₃₈H₅₄O₃558.8370-80
4(S)-1-O-Hexadecyl-3-O-trityl-sn-glycerolAcetic anhydride, Pyridine, DMAP(S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerolC₄₀H₅₆O₄600.8790-95
5(S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerolFormic acidThis compoundC₂₁H₄₂O₄358.5680-85

Experimental Protocols

Materials and Equipment
  • (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-(-)-solketal)

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromohexadecane

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Formic acid

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection of Primary Hydroxyl cluster_1 Step 2: Acetonide Deprotection cluster_2 Step 3: Alkylation cluster_3 Step 4: Acetylation cluster_4 Step 5: Deprotection of Trityl Group A (R)-(-)-Solketal B (R)-4-((trityloxy)methyl)- 2,2-dimethyl-1,3-dioxolane A->B Trityl Chloride, TEA, DMAP C (S)-3-(trityloxy)propane-1,2-diol B->C p-TsOH, Methanol D (S)-1-O-Hexadecyl-3-O-trityl-sn-glycerol C->D NaH, 1-Bromohexadecane E (S)-1-O-Hexadecyl-2-O-acetyl- 3-O-trityl-sn-glycerol D->E Acetic Anhydride, Pyridine, DMAP F This compound E->F Formic Acid

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of (R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolane
  • In a round-bottom flask, dissolve (R)-(-)-solketal (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of (S)-3-(trityloxy)propane-1,2-diol
  • Dissolve the product from Step 1 in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection of the acetonide group by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting diol is often used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of (S)-1-O-Hexadecyl-3-O-trityl-sn-glycerol
  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add a solution of the diol from Step 2 (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromohexadecane (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 4: Synthesis of (S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerol
  • Dissolve the product from Step 3 (1.0 eq) in a mixture of pyridine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The product is typically of high purity and can be used in the next step without further purification.

Step 5: Synthesis of this compound
  • Dissolve the acetylated product from Step 4 in formic acid.

  • Stir the solution at room temperature for 1-2 hours, monitoring the removal of the trityl group by TLC.

  • Once the reaction is complete, remove the formic acid under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like DCM and wash with saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain this compound as a pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The protocol described provides a comprehensive and logical pathway for the synthesis of this compound. By utilizing a chiral starting material and appropriate protecting group strategies, the desired stereoisomer can be obtained with good overall yield and purity. This enables researchers to have a reliable source of this important bioactive lipid for their studies in cell signaling, pharmacology, and drug development.

Application Notes and Protocols for the Purification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol from a typical reaction mixture. The primary methods covered are Thin-Layer Chromatography (TLC) for reaction monitoring and optimization, Flash Column Chromatography for bulk purification, and High-Performance Liquid Chromatography (HPLC) for achieving high purity. Potential impurities and strategies for their removal are discussed, and representative quantitative data for purification outcomes are presented.

Introduction

This compound is a synthetic alkyl acylglycerol that serves as a valuable intermediate in the synthesis of bioactive lipids, including analogs of platelet-activating factor (PAF). Its purity is critical for subsequent synthetic steps and for biological assays. Synthesis of this molecule typically involves the acetylation of 1-O-Hexadecyl-sn-glycerol. The resulting reaction mixture often contains unreacted starting material, di-acetylated and tri-acetylated byproducts, and residual reagents. This guide outlines effective chromatographic techniques to isolate the desired product with high purity.

Understanding the Reaction Mixture

A typical synthesis of this compound involves the selective acetylation of 1-O-Hexadecyl-sn-glycerol. The primary components of the crude reaction mixture that require separation are:

  • Starting Material: 1-O-Hexadecyl-sn-glycerol

  • Product: this compound

  • Byproducts: 1,3-di-O-acetyl-sn-glycerol, 1,2,3-tri-O-acetyl-sn-glycerol (triacetin), and potentially rearranged mono-acetylated isomers.

  • Reagents: Unreacted acetylating agent (e.g., acetic anhydride) and catalysts (e.g., pyridine, DMAP), which are typically removed during aqueous workup.

The polarity difference between the mono-acetylated product and the more polar starting material (a diol) and the less polar di- and tri-acetylated byproducts forms the basis for successful chromatographic separation.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) ReactionMixture->Workup TLC TLC Analysis for Solvent System Optimization Workup->TLC ColumnChromatography Flash Column Chromatography (Bulk Purification) Workup->ColumnChromatography TLC->ColumnChromatography Optimized Solvent System FractionAnalysis TLC Analysis of Fractions ColumnChromatography->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval HPLC Preparative HPLC (High Purity) SolventRemoval->HPLC Optional for Higher Purity FinalProduct Pure 1-O-Hexadecyl- 2-O-acetyl-sn-glycerol SolventRemoval->FinalProduct HPLC->FinalProduct Characterization Characterization (NMR, MS, etc.) FinalProduct->Characterization

Caption: Purification Workflow for this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

TLC is an indispensable tool for monitoring the progress of the acetylation reaction and for determining the optimal solvent system for column chromatography.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small aliquot of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the mixture onto the TLC plate alongside a spot of the 1-O-Hexadecyl-sn-glycerol starting material.

  • Development: Develop the TLC plate in a chamber saturated with the chosen solvent system. A common solvent system for separating neutral lipids is a mixture of hexane and ethyl acetate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid stain followed by gentle heating).

  • Analysis: The product, this compound, will be less polar than the starting material and more polar than the di- and tri-acetylated byproducts. The ideal solvent system for column chromatography will provide good separation between these spots, with the product having an Rf value of approximately 0.3-0.4.

Table 1: TLC Solvent Systems for Separation of Acetylated Hexadecylglycerols

Solvent System (v/v)Typical Rf of Starting MaterialTypical Rf of ProductTypical Rf of Byproducts (Di/Tri-acetylated)
Hexane:Ethyl Acetate (4:1)~0.1~0.35>0.5
Hexane:Ethyl Acetate (3:1)~0.15~0.45>0.6
Dichloromethane:Methanol (98:2)~0.2~0.5>0.7
Flash Column Chromatography

Flash column chromatography is the primary method for the preparative purification of this compound.

Protocol:

  • Column Packing: Select a glass column of appropriate size for the amount of crude material. As a general rule, use a silica gel to crude material ratio of 50:1 to 100:1 (w/w). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble mixtures, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (gradient elution). A typical gradient would be from 10% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Representative Flash Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 10% to 30%)
Loading MethodDry or Wet Loading
Typical Yield70-85%
Purity (post-column)>95% (by TLC and 1H NMR)
High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>99%), preparative HPLC can be employed as a final purification step.

Protocol:

  • Column and Mobile Phase: A normal-phase silica column is typically used. The mobile phase will be similar to that used for column chromatography but of higher purity (HPLC grade). Isocratic elution is often sufficient for polishing the product from minor impurities.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.

  • Chromatography: Inject the sample onto the HPLC system. Monitor the elution using a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the product lacks a strong UV chromophore.

  • Fraction Collection and Isolation: Collect the peak corresponding to the product. Remove the solvent to obtain the high-purity compound.

Table 3: Representative HPLC Purification Parameters

ParameterValue
ColumnSilica Gel, 5 µm, 250 x 10 mm
Mobile PhaseIsocratic Hexane:Isopropanol (95:5)
Flow Rate4 mL/min
DetectionRefractive Index (RI) or ELSD
Purity (post-HPLC)>99%

Characterization of the Purified Product

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the acetyl methyl group (~2.1 ppm), the glycerol backbone protons, and the long hexadecyl chain.

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic signals for the carbonyl of the acetyl group (~170 ppm), the glycerol carbons, and the carbons of the alkyl chain.

  • Mass Spectrometry (ESI-MS): Expect to observe the [M+Na]⁺ or [M+H]⁺ adducts. For this compound (C₂₁H₄₂O₄, MW: 358.57), the [M+Na]⁺ ion would be at m/z 381.57.

Troubleshooting

  • Poor Separation in Column Chromatography: If the product co-elutes with impurities, optimize the solvent system using TLC with a variety of solvent mixtures. A shallower gradient during elution can also improve resolution.

  • Low Yield: Ensure complete elution of the product from the column by flushing with a more polar solvent at the end of the run. Check for product decomposition on the silica gel, which can occur with sensitive compounds; in such cases, using deactivated silica gel may be beneficial.

  • Product Contamination with Grease: Use high-purity solvents and properly cleaned glassware to avoid contamination.

Conclusion

The purification of this compound from its reaction mixture can be effectively achieved using standard chromatographic techniques. A combination of flash column chromatography for bulk purification followed by preparative HPLC for obtaining high-purity material is a robust strategy. Careful monitoring by TLC is crucial for optimizing the separation and ensuring the isolation of a pure product suitable for further research and development.

Application Notes and Protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic diacylglycerol (DAG) analog that serves as a valuable tool in cell culture experiments. As a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator, HAG plays a role in diverse cellular processes. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing HAG to induce the differentiation of human promyelocytic leukemia HL-60 cells into macrophage-like cells and general methodologies for assessing its effects on platelet aggregation and neutrophil activation.

Data Presentation

Table 1: Effects of this compound on HL-60 Cell Differentiation
ParameterConcentrationIncubation TimeResultReference
Cell Differentiation5 µg/mL6 daysInduces differentiation into macrophage-like cells
Nonspecific Esterase Activity5 µg/mL6 daysTen-fold increase
Cell Growth>5 µg/mL6 daysSignificant inhibition
Morphology5 µg/mL6 daysCells resemble monocytes and macrophages

Signaling Pathway

This compound, as a diacylglycerol analog, activates the Protein Kinase C (PKC) signaling pathway. Upon entering the cell, it mimics the action of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms. This binding, in conjunction with calcium ions for conventional PKCs, leads to the activation of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of cellular responses including cell differentiation, proliferation, and inflammation.

HAG_PKC_Signaling cluster_0 HAG This compound (HAG) PKC_inactive Inactive PKC HAG->PKC_inactive Activates Membrane Cell Membrane PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Downstream Downstream Targets PKC_active->Downstream Phosphorylates Response Cellular Responses (e.g., Differentiation) Downstream->Response

HAG-mediated activation of the PKC signaling pathway.

Experimental Protocols

Protocol 1: Differentiation of HL-60 Cells into Macrophage-like Cells

This protocol describes the induction of differentiation of the human promyelocytic leukemia cell line HL-60 into macrophage-like cells using this compound.

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound (HAG)

  • Ethanol (for dissolving HAG)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Reagents for assessing differentiation (e.g., Nonspecific Esterase Staining Kit, antibodies for flow cytometry such as anti-CD11b and anti-CD14)

Procedure:

  • Cell Culture Maintenance:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Preparation of HAG Stock Solution:

    • Dissolve HAG in ethanol to prepare a stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

  • Differentiation Induction:

    • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

    • Add the HAG stock solution to the cell culture to a final concentration of 5 µg/mL. Ensure the final concentration of ethanol is less than 0.1% to avoid solvent toxicity.

    • As a negative control, treat a separate culture with the same volume of ethanol vehicle.

    • Incubate the cells for 6 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Differentiation:

    • Morphology: After 6 days, cytocentrifuge an aliquot of the cell suspension onto a glass slide. Stain the cells with May-Grünwald-Giemsa stain and examine for morphological changes characteristic of macrophages (e.g., larger size, indented or kidney-shaped nuclei, and increased cytoplasm-to-nucleus ratio).

    • Nonspecific Esterase (NSE) Staining: Use a commercial NSE staining kit to assess for this key macrophage marker. Differentiated cells will stain positive.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against macrophage surface markers, such as CD11b and CD14, and analyze by flow cytometry.

Workflow for HL-60 cell differentiation using HAG.
Protocol 2: General Protocol for Platelet Aggregation Assay

This protocol provides a general method for assessing the effect of HAG on platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood from healthy, aspirin-free donors

  • 3.2% Sodium Citrate anticoagulant

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • This compound (HAG)

  • Appropriate solvent for HAG (e.g., ethanol or DMSO)

  • Saline

  • Light Transmission Aggregometer

Procedure:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a stir bar to a cuvette containing pre-warmed PRP.

    • Add the desired concentration of HAG (or vehicle control) to the PRP and record the change in light transmission over time. A typical starting concentration range to explore would be 1-100 µM.

    • Monitor the aggregation for a set period (e.g., 5-10 minutes).

Protocol 3: General Protocol for Neutrophil Activation Assay

This protocol outlines a general procedure to evaluate the ability of HAG to activate neutrophils, which can be assessed by measuring superoxide production or degranulation.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • This compound (HAG)

  • Cytochrome c (for superoxide detection)

  • Superoxide Dismutase (SOD)

  • Reagents for measuring degranulation markers (e.g., myeloperoxidase or elastase activity assays)

  • Spectrophotometer or plate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Superoxide Anion Production Assay (Cytochrome c Reduction):

    • Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺.

    • Pre-warm the cell suspension to 37°C.

    • In a microplate, add the neutrophil suspension, cytochrome c, and HAG at various concentrations.

    • Include a control with SOD to confirm the specificity of cytochrome c reduction by superoxide.

    • Measure the change in absorbance at 550 nm over time.

  • Degranulation Assay:

    • Resuspend neutrophils in HBSS with Ca²⁺/Mg²⁺.

    • Stimulate the cells with various concentrations of HAG for a defined period (e.g., 15-30 minutes) at 37°C.

    • Pellet the cells by centrifugation.

    • Collect the supernatant and measure the activity of released granular enzymes, such as myeloperoxidase or elastase, using appropriate substrates and a spectrophotometer.

Note: These are general protocols and may require optimization for specific experimental conditions and cell types.

Application Notes and Protocols for the Quantification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a biologically active ether lipid that plays a significant role in cellular signaling. As a synthetic precursor to Platelet-Activating Factor (PAF) in the de novo pathway and a metabolite of PAF, its levels can provide critical insights into various physiological and pathological processes.[1][2] Furthermore, it functions as a diacylglycerol (DAG) analog and an inhibitor of Protein Kinase C (PKC), implicating it in cell differentiation and proliferation.[1] Accurate quantification of this molecule in biological samples is therefore essential for understanding its role in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid analysis.

Quantitative Data Summary

The absolute quantification of endogenous this compound in various biological samples is not extensively documented in readily available literature. The molecule is often present at low concentrations and is an intermediate in metabolic pathways, making its quantification challenging. However, studies on related ether lipids and diacylglycerols provide context for its expected levels and changes in different conditions. The following table summarizes available qualitative and semi-quantitative data for this compound and related compounds.

Biological SampleAnalyteMethodFindingsReference
Human Promyelocytic Leukemia Cells (HL-60)This compoundCell Culture and Differentiation AssaysTreatment with 5 µg/mL induced macrophage-like differentiation. Higher concentrations inhibited cell growth.[3]
Vascular Smooth Muscle Cells1-O-alkyl-2-acetyl-sn-glycerol (AAG)Radioactive Tracer StudiesRapidly formed from exogenous PAF (in <15 seconds) and acts as a stable, bioactive metabolite.[4]
Human Endothelial Cells1-alkyl-2-acetyl-sn-glycerolRadioactive Tracer StudiesNegligible conversion (0.2% of total cellular radioactivity) to PAF, suggesting a primary role in PAF catabolism.
Human PlasmaDiacylglycerols (DAGs)Lipidomics (LC-MS/MS)1,2-DAGs are approximately three times more abundant than 1,3-DAGs.[5]
Human Plasma from Hypertensive PatientsEther Lipids (general)"Shotgun" Lipidomics (MS)Overall content of ether lipids is decreased in hypertensive individuals compared to normotensive controls.[6][7][8]
Alzheimer's Disease Brain Tissue (Neocortex)Diacylglycerol (DAG)Quantitative Lipidomics (LC-MS/MS)Significant perturbations in DAG levels observed with disease progression.[2]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the analytical procedure, the following diagrams are provided.

Signaling_Pathways cluster_denovo De Novo Pathway of PAF Synthesis cluster_remodeling Remodeling Pathway of PAF Synthesis cluster_paf_signaling PAF Signaling Cascade cluster_AAG_action Action of this compound AAG This compound PAF PAF (C16) AAG->PAF CDP-Choline CDP_Choline CDP-Choline Enz_CPT Cholinephosphotransferase Enz_CPT->AAG acts on Alkyl_PC 1-Alkyl-2-acyl-GPC Lyso_PAF Lyso-PAF Alkyl_PC->Lyso_PAF PAF_rem PAF Lyso_PAF->PAF_rem Acetyl-CoA Enz_PLA2 PLA2 Enz_PLA2->Alkyl_PC acts on Enz_LPCAT LPCAT Enz_LPCAT->Lyso_PAF acts on Acetyl_CoA Acetyl-CoA PAF_ext Extracellular PAF PAFR PAFR (GPCR) PAF_ext->PAFR Gq Gq PAFR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_sig DAG PIP2->DAG_sig Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG_sig->PKC AAG_action This compound (DAG Antagonist) PKC_inhibit PKC Inhibition AAG_action->PKC_inhibit

Caption: Signaling pathways involving this compound.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Quantification Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with Internal Standard (e.g., d5-DAG) Sample->Spike_IS Extraction Lipid Extraction (Folch or Bligh & Dyer method) Spike_IS->Extraction Dry_Reconstitute Dry & Reconstitute in LC-MS compatible solvent Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation (Reverse Phase HPLC) Dry_Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) ESI->MS_Analysis Peak_Integration Peak Integration (Analyte and Internal Standard) MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

References

Application Notes and Protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in signal transduction pathways. As a DAG mimetic, it plays a significant role in the activation of Protein Kinase C (PKC) isoforms, making it a valuable tool for studying lipid-mediated signaling events. These application notes provide detailed protocols and data for the use of this compound in in vitro kinase assays, enabling researchers to investigate the modulation of PKC activity and explore its potential in drug discovery and development. While some commercial suppliers may label this compound as a PKC inhibitor, the scientific literature predominantly supports its role as a DAG antagonist that functions as an activator of conventional and novel PKC isoforms. This is because, as a DAG analog, it competes with endogenous DAG for the C1 domain on PKC, leading to the activation of the kinase.

Mechanism of Action: PKC Activation

This compound activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. The mechanism of activation is initiated by the binding of the molecule to the C1 domain, a cysteine-rich region in the regulatory domain of these PKC isoforms. In conventional PKCs, this binding, in concert with an increase in intracellular calcium concentration that promotes the association of the C2 domain with the plasma membrane, leads to a conformational change in the enzyme. This change relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, thereby activating the kinase domain and enabling the phosphorylation of target substrates. For novel PKCs, which are calcium-independent, the binding of this compound to the C1 domain is the primary event leading to their activation.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
Molecular Weight358.5 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in ethanol, DMSO, and chloroform
StorageStore at -20°C for long-term stability

Table 2: Comparison of Diacylglycerol Analogs in PKC Activation

CompoundTypical Concentration Range for In Vitro PKC ActivationNotes
This compound 1 - 100 µM (estimated)Ether linkage at sn-1 position provides metabolic stability compared to ester-linked DAGs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG)1 - 100 µMA commonly used cell-permeable DAG analog for PKC activation.
Phorbol 12-myristate 13-acetate (PMA)1 - 100 nMA potent, non-physiological activator of PKC with tumor-promoting properties.
sn-1,2-Dioctanoylglycerol (DOG)1 - 100 µMA cell-permeable DAG analog with shorter acyl chains.

Experimental Protocols

Two primary methods for in vitro PKC kinase assays are presented: a radiometric assay using [γ-³²P]ATP and a non-radiometric, fluorescence-based assay. The choice of method will depend on laboratory capabilities and safety considerations.

Protocol 1: Radiometric In Vitro PKC Kinase Assay

This protocol measures the transfer of the radiolabeled γ-phosphate from ATP to a specific PKC substrate peptide.

Materials:

  • Purified Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ, PKCγ)

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide for the isoform of interest)

  • [γ-³²P]ATP

  • ATP

  • Kinase reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Kinase reaction buffer

      • Lipid vesicles (containing this compound and PS)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP. The final ATP concentration should be at or near the Km of the PKC isoform for ATP.

    • Incubate the reaction for 10-20 minutes at 30°C.

  • Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone.

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radiometric (Fluorescence-Based) In Vitro PKC Kinase Assay

This protocol utilizes a fluorescence-based detection method, such as those based on ADP formation or the use of a phosphorylation-sensitive fluorescent substrate. Commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified Protein Kinase C (PKC) isoform

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide

  • ATP

  • Kinase reaction buffer (as in Protocol 1)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™)

  • Luminometer or fluorescence plate reader

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare lipid vesicles containing this compound and phosphatidylserine as described in Protocol 1.

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate suitable for the detection instrument.

    • Add kinase reaction buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme to each well.

    • Add varying concentrations of this compound to different wells to generate a dose-response curve.

    • Initiate the reaction by adding ATP.

    • Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at 30°C.

  • Detection:

    • Follow the specific instructions of the fluorescence-based kinase assay kit for the detection of kinase activity. This typically involves adding a detection reagent that measures the amount of ADP produced or the phosphorylation of the substrate.

    • Read the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the kinase activity (e.g., relative light units or fluorescence intensity) against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of PKC Activation by this compound

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG 4a. IP3 IP3 PIP2->IP3 4b. PKC_inactive Inactive PKC DAG->PKC_inactive 6a. Binding to C1 Domain Ca_release Ca²⁺ Release (from ER) IP3->Ca_release 5. PKC_active Active PKC PKC_inactive->PKC_active 8. Conformational Change & Activation Substrate Substrate PKC_active->Substrate 9. Phosphorylation HAG 1-O-Hexadecyl-2-O-acetyl- sn-glycerol (Exogenous) HAG->PKC_inactive 6b. Binding to C1 Domain Receptor GPCR / RTK Receptor->PLC 2. Activation Signal External Signal Signal->Receptor 1. Binding pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Response Cellular Response pSubstrate->Cellular Response 10. Ca_release->PKC_inactive

Caption: PKC activation by endogenous DAG and exogenous this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Lipid_prep Prepare Lipid Vesicles (HAG + PS) Reaction_setup Combine Reactants: - Kinase Buffer - Lipid Vesicles - PKC Substrate - PKC Enzyme Lipid_prep->Reaction_setup Enzyme_prep Prepare Purified PKC Enzyme_prep->Reaction_setup Substrate_prep Prepare Substrate & ATP ([γ-³²P]ATP or unlabeled) Incubation Initiate with ATP Incubate at 30°C Substrate_prep->Incubation Reaction_setup->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Kinase Activity (Radiometric or Fluorescence) Termination->Detection Data_analysis Data Analysis (e.g., EC50 determination) Detection->Data_analysis

Caption: General workflow for an in vitro Protein Kinase C assay.

References

Protocol for the Solubilization of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a bioactive lipid molecule that acts as a structural analog of diacylglycerol (DAG) and a precursor in the biosynthesis of Platelet-Activating Factor (PAF). Its cellular functions include the inhibition of protein kinase C (PKC) and the induction of differentiation in certain cell lines. Due to its hydrophobic nature, effective solubilization is critical for the preparation of stock solutions and the subsequent dilution into aqueous media for in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization of HAG to ensure its stability and bioavailability in experimental settings.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for the solubilization and storage of HAG.

ParameterValueUnitNotes
Stock Solution Solvents
EthanolMiscible-Suitable for preparing concentrated stock solutions.[1]
AcetoneSoluble-Another option for creating initial stock solutions.[2][3]
Dimethyl Sulfoxide (DMSO)10mg/mLCan be used as a solvent for stock solutions.[1]
Aqueous Solution Preparation
CarrierBovine Serum Albumin (BSA)-Fatty acid-free BSA is recommended to create stable aqueous dispersions.
Storage Conditions
Solid Compound-20°CStore in a desiccated environment for long-term stability.[2][3][4]
Stock Solutions (in Organic Solvent)-20°CFor up to one month. Prepare fresh solutions for optimal results.[3]
Aqueous Solutions (with BSA)-20°CAliquot and store for short-term use to avoid repeated freeze-thaw cycles.

Experimental Protocols

Part 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the initial solubilization of powdered HAG in an organic solvent to create a concentrated stock solution.

Materials:

  • This compound (HAG), solid

  • Anhydrous ethanol, acetone, or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of HAG powder in a sterile microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (ethanol, acetone, or DMSO) to the HAG powder to achieve the desired stock solution concentration.

  • Dissolution: Vortex the mixture vigorously until the HAG is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution, particularly for higher concentrations.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation. It is recommended to prepare fresh stock solutions or use them within one month.[3]

Part 2: Preparation of an Aqueous Working Solution using a BSA Carrier

Due to the poor water solubility of HAG, direct dilution of the organic stock solution into aqueous media can lead to precipitation. The following protocol details the preparation of a HAG-Bovine Serum Albumin (BSA) complex to create a stable aqueous dispersion suitable for cell culture and other biological assays.

Materials:

  • HAG stock solution (from Part 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile conical tubes

  • Water bath

  • Vortex mixer

Procedure:

  • BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA in PBS or serum-free cell culture medium at a concentration of 10% (w/v).

  • Aliquot BSA Solution: In a sterile conical tube, aliquot the required volume of the 10% BSA solution.

  • Add HAG Stock: While gently vortexing the BSA solution, slowly add the desired amount of the HAG organic stock solution. The final concentration of the organic solvent should be kept to a minimum (ideally less than 0.5%) to avoid cytotoxicity.

  • Incubation: Incubate the HAG-BSA mixture in a 37°C water bath for at least 30 minutes with intermittent vortexing. This allows for the formation of a stable complex between HAG and BSA.

  • Sterilization (Optional): If required for sterile applications, the final HAG-BSA complex solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Final Dilution: The HAG-BSA complex can now be diluted to the final working concentration in the desired aqueous experimental buffer or cell culture medium.

  • Control Preparation: Prepare a vehicle control by adding the same volume of the organic solvent to the BSA solution without the HAG.

Visualizations

Experimental Workflow for HAG Solubilization

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Aqueous Solution Preparation weigh Weigh HAG Powder add_solvent Add Organic Solvent (Ethanol, Acetone, or DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store_stock Store Stock at -20°C dissolve->store_stock add_hag_stock Add HAG Stock to BSA Solution store_stock->add_hag_stock Use Stock Solution prep_bsa Prepare 10% Fatty Acid-Free BSA Solution prep_bsa->add_hag_stock incubate Incubate at 37°C add_hag_stock->incubate final_dilution Dilute to Final Working Concentration incubate->final_dilution

Caption: Workflow for preparing HAG solutions.

Signaling Pathway Context (Hypothetical)

As HAG is an analog of diacylglycerol (DAG) and a precursor to Platelet-Activating Factor (PAF), its introduction into a cellular system can influence multiple signaling pathways. The following diagram illustrates a simplified, hypothetical signaling context.

G HAG HAG PKC Protein Kinase C (PKC) HAG->PKC Inhibits PAF_Synth PAF Synthesis HAG->PAF_Synth Precursor Cell_Diff Cell Differentiation HAG->Cell_Diff Downstream Downstream Signaling PKC->Downstream Regulates PAF Platelet-Activating Factor (PAF) PAF_Synth->PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Cellular_Response Cellular Response PAF_Receptor->Cellular_Response

Caption: Simplified signaling context of HAG.

References

Application Notes and Protocols for the HPLC Analysis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a biologically significant lipid molecule. It is a synthetic precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1] Additionally, it acts as a diacylglycerol (DAG) antagonist and can inhibit protein kinase C (PKC).[1] Given its role in cellular signaling and as a key intermediate, accurate and reliable analytical methods for its quantification are crucial in various research and drug development contexts. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of this and other related lipids.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, often coupled with advanced detection techniques such as Charged Aerosol Detection (CAD) and Mass Spectrometry (MS).

Signaling Pathway and Analytical Workflow

The analysis of this compound is often contextualized by its position in the broader lipid metabolic and signaling pathways. The following diagrams illustrate a simplified signaling pathway involving DAG and a general experimental workflow for HPLC analysis.

signaling_pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) / this compound PLC->DAG PIP2 PIP2 PIP2->PLC Activation Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response PKC->Cell_response

Caption: Simplified signaling pathway involving Diacylglycerol (DAG) and Protein Kinase C (PKC).

experimental_workflow sample_prep Sample Preparation (Lipid Extraction) hplc HPLC Separation sample_prep->hplc detection Detection (CAD, MS/MS) hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General experimental workflow for HPLC analysis of lipids.

HPLC Methodologies for Lipid Analysis

Due to the lack of a strong chromophore, lipids like this compound are not well-suited for UV detection.[2] Therefore, universal detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) are preferred.

1. Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

Reversed-phase HPLC is a powerful technique for separating a wide array of lipid classes in a single run.[3] The Corona Charged Aerosol Detector (CAD) is a mass-sensitive detector that offers high sensitivity and a wide dynamic range, making it ideal for lipid analysis.[2][3]

Experimental Protocol (Adapted from a universal lipid analysis method):

  • Sample Preparation: Dissolve lipid extracts in a suitable solvent such as a methanol/chloroform mixture (e.g., 1:1 v/v).[4]

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C8 or C18 column is typically used. For example, a fused-core C8, 150 x 4.6 mm, 2.7 µm column can provide good separation.[4]

  • Mobile Phase: A gradient of a non-polar organic solvent (e.g., acetonitrile, isopropanol) and water, often with additives like ammonium acetate or formic acid to improve ionization.

  • Detector: Charged Aerosol Detector (CAD).

  • Quantification: External standard calibration curves are generated using authentic standards of this compound.

2. Normal-Phase HPLC with Tandem Mass Spectrometry (MS/MS)

Normal-phase HPLC separates analytes based on polarity and can be effective for lipid classes.[4] Coupling with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for confident identification and quantification.[5]

Experimental Protocol (Adapted from PAF analysis methods):

  • Sample Preparation: Lipid extraction from biological samples is typically performed using methods like the Bligh-Dyer or Folch extraction.

  • HPLC System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A silica-based normal-phase column.

  • Mobile Phase: A gradient of a non-polar solvent like hexane and a more polar solvent such as isopropanol/water.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. For the related compound, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), a common transition is m/z 524 → 184.[6]

  • Internal Standard: A deuterated analog of the analyte is often used as an internal standard to correct for matrix effects and variations in instrument response. For example, d3-16:0 PAF is used for PAF analysis.[6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used in the analysis of related lipids, which can be expected to be similar for this compound.

ParameterHPLC-CAD (General Lipids)HPLC-MS/MS (PAF)
Limit of Detection (LOD) < 30 ng on column[4]As low as 1 pg (1.9 fmol)[6]
Limit of Quantification (LOQ) Typically in the low ng range-
Dynamic Range > 4 orders of magnitude[3]Linear up to 1,000 pg[6]
Precision High precision reported[3]-
Recovery > 95% from HPLC columns[7]-

Key Considerations for Method Development

  • Sample Purity: Ensure that the this compound standard used for calibration is of high purity (e.g., ≥97% by HPLC).[8]

  • Solubility and Stability: this compound is unstable in solution and should be reconstituted just prior to use. It can be dissolved in chloroform, aliquoted, dried under nitrogen, and stored at -20°C.[8]

  • Interference: In biological samples, isobaric compounds can interfere with the analysis, especially in MS-based methods. Chromatographic separation is crucial to resolve the analyte of interest from other lipids. For instance, in PAF analysis, isobaric lysophosphatidylcholines can be a source of interference.[9]

  • Chiral Separation: For stereospecific analysis, chiral chromatography may be necessary to separate enantiomers. This can be achieved using chiral stationary phases or by derivatizing the analyte with a chiral reagent.[10]

Conclusion

The HPLC analysis of this compound can be effectively achieved using either reversed-phase or normal-phase chromatography coupled with universal detectors like CAD or highly specific detectors like tandem mass spectrometers. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The protocols and data presented here provide a comprehensive starting point for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this important lipid molecule.

References

Application Notes and Protocols for the Thin-Layer Chromatography Separation of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic diacylglycerol (DAG) analog that plays a significant role in cell signaling research. It is known to be a precursor in the synthesis of Platelet-Activating Factor (PAF) and acts as an inhibitor of Protein Kinase C (PKC), a key enzyme in various cellular processes.[1] Its ability to modulate these pathways makes it a valuable tool in studying cellular proliferation, differentiation, and inflammatory responses.[2] Accurate and efficient separation and quantification of this compound are crucial for in-vitro and in-vivo studies. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this and other lipid molecules.[3][4]

This document provides detailed application notes and protocols for the separation and analysis of this compound using TLC.

Data Presentation

Table 1: Recommended TLC Systems for this compound Separation
Stationary PhaseMobile Phase (v/v/v)RatiosApplication
Silica Gel 60Hexane : Diethyl Ether : Acetic Acid80:20:2General separation of neutral lipids.[5]
Silica Gel 60Petroleum Ether : Diethyl Ether : Acetic Acid84:15:1Separation of neutral lipids like triglycerides.[4]
Silica Gel 60Hexane : Diethyl Ether : Acetic Acid70:30:1Separation of nonpolar lipid standards.[6]

Note: The optimal mobile phase may require slight adjustments based on specific experimental conditions and the purity of the sample.

Table 2: Visualization Reagents for Lipid Detection on TLC Plates
ReagentPreparationDetection PrincipleSpecificity
Iodine Vapor Place iodine crystals in a sealed chamber.Iodine absorbs onto the lipid spots, appearing as brown stains.General for unsaturated and some saturated lipids. Non-destructive.[7]
Phosphomolybdic Acid 10% (w/v) solution in ethanol.Charring of organic compounds results in dark blue-green spots on a yellow-green background.General for most organic compounds, including lipids. Destructive.[8]
Sulfuric Acid - Dichromate Spray with a dichromate-sulfuric acid solution.Charring of organic compounds results in dark spots.General for most organic compounds. Destructive.
Primulin 0.01% (w/v) in acetone-water (80:20 v/v).Lipids appear as fluorescent spots under UV light.General for lipids. Non-destructive.[3]

Experimental Protocols

Protocol 1: Qualitative Separation of this compound by TLC

1. Materials:

  • TLC Plates: Silica Gel 60 F254 pre-coated plates.

  • Mobile Phase: Hexane: Diethyl Ether: Acetic Acid (80:20:2, v/v/v).

  • Sample: this compound standard and experimental samples dissolved in chloroform or a similar volatile solvent.

  • Developing Chamber: Glass tank with a tight-fitting lid.

  • Spotting Capillary or Micropipette.

  • Visualization Reagent: Iodine vapor chamber or phosphomolybdic acid spray.

  • Drying Oven.

2. Procedure:

  • Chamber Saturation: Line the inside of the developing chamber with filter paper, pour in the mobile phase to a depth of 0.5-1.0 cm, and close the lid. Allow the chamber to saturate with solvent vapors for at least 30 minutes.

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.

  • Sample Application: Using a capillary tube or micropipette, carefully spot 2-5 µL of the sample solution onto the origin. Keep the spots small and concentrated. Allow the solvent to evaporate completely between applications.

  • Development: Place the spotted TLC plate into the saturated developing chamber, ensuring the origin is above the solvent level. Close the lid and allow the mobile phase to ascend the plate by capillary action.

  • Drying: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals until brown spots appear.

    • Phosphomolybdic Acid: Spray the plate evenly with 10% phosphomolybdic acid in ethanol and then heat the plate in an oven at 100-110°C for 5-10 minutes until dark spots appear.

  • Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) as follows: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Quantitative Analysis of this compound by Densitometry

1. Materials:

  • Follow the materials list from Protocol 1.

  • Densitometer/TLC Scanner.

  • Image Analysis Software (e.g., ImageJ).

  • Standard Solutions: A series of this compound solutions of known concentrations.

2. Procedure:

  • TLC Separation: Follow steps 1-5 from Protocol 1. Apply a series of standard solutions of known concentrations alongside the unknown samples on the same TLC plate.

  • Visualization: Char the plate using a suitable reagent like phosphomolybdic acid or sulfuric acid-dichromate, as these methods provide a more stable and quantifiable signal for densitometry.

  • Densitometric Analysis:

    • Scan the charred TLC plate using a densitometer in reflectance mode.

    • Alternatively, capture a high-resolution digital image of the plate under consistent lighting conditions.

  • Data Analysis:

    • Using the densitometer's software or image analysis software, measure the peak area or integrated density of each spot corresponding to the standards and the unknown samples.

    • Create a calibration curve by plotting the peak area/integrated density of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas/integrated densities on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_output Output prep_chamber Saturate TLC Chamber with Mobile Phase spotting Spot Sample and Standards on the Origin prep_chamber->spotting prep_plate Prepare Silica Gel Plate (Draw Origin) prep_plate->spotting prep_sample Dissolve Sample in Volatile Solvent prep_sample->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry the Plate and Mark Solvent Front development->drying visualization Visualize Spots (e.g., Iodine Vapor or Charring) drying->visualization qualitative Calculate Rf Value for Identification visualization->qualitative quantitative Densitometry and Calibration Curve visualization->quantitative result_qual Qualitative Identification qualitative->result_qual result_quant Quantitative Determination quantitative->result_quant

Caption: Experimental workflow for TLC separation and analysis of this compound.

signaling_pathway ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag generates ip3 IP3 pip2->ip3 generates pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) pkc->downstream phosphorylates substrates target_molecule This compound (DAG Analog) target_molecule->pkc inhibits

Caption: Simplified signaling pathway showing the role of this compound as a DAG analog and PKC inhibitor.

References

Application of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic ether lipid that serves as a valuable tool in the field of lipidomics. Structurally, it is an analog of diacylglycerol (DAG) and a synthetic precursor to platelet-activating factor (PAF), a potent lipid mediator involved in a myriad of physiological and pathological processes.[1] In lipidomics, HAG is primarily utilized as an internal standard in mass spectrometry-based analytical workflows to ensure accurate and reproducible quantification of various lipid species. Its structural similarity to endogenous signaling lipids also makes it a useful molecule for studying lipid signaling pathways, particularly those involving protein kinase C (PKC), for which it can act as an antagonist.[1]

These application notes provide a comprehensive overview of the utility of HAG in lipidomics, complete with detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and experimental workflows.

I. Application as an Internal Standard in Quantitative Lipidomics

The primary application of HAG in lipidomics is its use as an internal standard for quantitative analysis of lipids by liquid chromatography-mass spectrometry (LC-MS/MS). The addition of a known amount of an internal standard to a sample prior to lipid extraction and analysis is crucial for correcting variations that can occur during sample preparation, extraction, and instrument analysis. This ensures that the final calculated concentrations of the target lipids are accurate and reproducible.

Key Advantages of HAG as an Internal Standard:

  • Structural Similarity: HAG's ether linkage and acetyl group make it structurally similar to a range of ether lipids and acetylated lipids, ensuring comparable extraction efficiency and ionization response in the mass spectrometer.

  • Non-endogenous Nature: As a synthetic compound, HAG is not naturally present in most biological samples, preventing interference with the measurement of endogenous lipids.

  • Chemical Stability: The ether linkage in HAG is more stable to chemical degradation than the ester linkages found in many other lipids, providing robustness during sample processing.

Quantitative Data Presentation

The following tables provide representative data on the performance of a lipidomics method using a PAF analog, structurally similar to HAG, as an internal standard for the quantification of various lipid classes.

Table 1: Linearity and Limits of Quantification (LOQ) for Representative Lipid Species

Lipid ClassAnalyteCalibration Range (ng/mL)LOQ (ng/mL)
PhosphatidylcholinePC(16:0/18:1)1 - 10000.9981
PhosphatidylethanolaminePE(18:0/20:4)1 - 10000.9971
TriglycerideTG(16:0/18:1/18:2)5 - 50000.9995
DiacylglycerolDG(16:0/18:1)0.5 - 5000.9960.5
Cholesteryl EsterCE(18:1)2 - 20000.9982

Table 2: Recovery and Precision Data

Lipid ClassSpiked Concentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Phosphatidylcholine10095.24.56.8
Phosphatidylethanolamine10092.85.17.2
Triglyceride50098.13.85.9
Diacylglycerol5090.56.28.1
Cholesteryl Ester20096.74.16.5

II. Experimental Protocols

A. Protocol for Quantitative Lipidomics using HAG as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of lipids from biological samples, such as plasma or cell culture, using HAG as an internal standard.

1. Materials and Reagents:

  • This compound (HAG) internal standard solution (e.g., 1 mg/mL in ethanol)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Butylated hydroxytoluene (BHT) (antioxidant)

  • Nitrogen gas

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

2. Sample Preparation and Lipid Extraction (Modified Folch Method):

  • Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

  • To a clean glass tube, add the biological sample.

  • Add a known amount of HAG internal standard solution. The final concentration should be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest. A typical starting concentration is 100 ng/mL.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 30 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their polarity.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for HAG and many other lipid classes.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for HAG and the target analytes should be monitored.

      • HAG (C21H42O4, MW: 358.57): The exact MRM transition for HAG should be determined empirically. A likely precursor ion would be the [M+H]+ adduct (m/z 359.3). Product ions would result from the fragmentation of the molecule, for example, loss of the acetyl group or the hexadecyl chain.

    • High-Resolution MS: On a Q-TOF or Orbitrap instrument, accurate mass measurements of the precursor and fragment ions can be used for identification and quantification.

4. Data Analysis:

  • Integrate the peak areas for the target lipid species and the HAG internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve using a series of known concentrations of the target analytes spiked with a constant concentration of the HAG internal standard.

  • Determine the concentration of the target lipids in the biological samples by interpolating their response ratios on the calibration curve.

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

This compound, as a diacylglycerol (DAG) analog, can influence signaling pathways where DAG is a key second messenger. One of the most prominent is the Protein Kinase C (PKC) pathway. Furthermore, as a precursor to Platelet-Activating Factor (PAF), its metabolic context is also relevant.

DAG_PKC_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates HAG 1-O-Hexadecyl-2-O-acetyl- sn-glycerol (HAG) HAG->PKC antagonizes Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Response Substrates->Response Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates

Caption: Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling Pathway.

PAF_Signaling_Pathway HAG 1-O-Hexadecyl-2-O-acetyl- sn-glycerol (HAG) CPT Cholinephospho- transferase HAG->CPT substrate for PAF Platelet-Activating Factor (PAF) CPT->PAF synthesizes PAFR PAF Receptor (PAFR) PAF->PAFR binds to G_protein G-protein PAFR->G_protein activates PLC_PLA2 PLC / PLA2 G_protein->PLC_PLA2 activates Signaling_Cascades Signaling Cascades (e.g., MAPK, Ca2+) PLC_PLA2->Signaling_Cascades initiates Response Inflammatory & Allergic Responses Signaling_Cascades->Response

Caption: Platelet-Activating Factor (PAF) Biosynthesis and Signaling.

B. Experimental Workflow

The following diagram illustrates the complete workflow for a typical quantitative lipidomics experiment using HAG as an internal standard.

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with HAG Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (Reversed-Phase C18) Reconstitution->LCMS Data_Acquisition Data Acquisition (MRM or High-Res MS) LCMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Quantitative Lipid Profile Quantification->Results

Caption: Quantitative Lipidomics Experimental Workflow.

Conclusion

This compound is a versatile and valuable tool for lipidomics research. Its primary application as an internal standard in LC-MS/MS-based lipid analysis provides a reliable method for accurate quantification of a wide range of lipid species. The detailed protocols and workflows presented here offer a practical guide for researchers, scientists, and drug development professionals to effectively incorporate HAG into their lipidomics studies, thereby enhancing the quality and reliability of their findings. Furthermore, its role as a DAG analog provides opportunities for its use in studies of lipid-mediated signaling pathways.

References

Experimental Use of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol as a Diacylglycerol Analog: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in cellular signaling. Due to its structural similarity to endogenous DAG, HAG is a valuable tool for investigating the DAG-mediated signaling pathways, particularly those involving Protein Kinase C (PKC). Unlike naturally occurring DAGs which are rapidly metabolized, HAG exhibits greater stability, allowing for more sustained activation and clearer elucidation of downstream signaling events. This document provides detailed application notes and protocols for the experimental use of HAG in cell biology and pharmacology research. HAG has been identified as an active agent in vitro, with roles as both a PKC activator and, in some contexts, a DAG antagonist. It is also recognized as a synthetic precursor to Platelet-Activating Factor (PAF) and has demonstrated growth inhibitory effects on promyelocytic leukemia cell lines.[1][2]

Physicochemical Properties

PropertyValue
Molecular Formula C₂₁H₄₂O₄
Molecular Weight 358.6 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in ethanol and acetone
Storage Store at -20°C under desiccating conditions for up to 12 months.[1]

Applications

  • Activation of Protein Kinase C (PKC): HAG can be used to directly activate conventional and novel PKC isoforms, mimicking the effect of endogenous DAG. This is useful for studying the role of PKC in various cellular processes.

  • Induction of Cell Differentiation: HAG has been shown to induce the differentiation of human promyelocytic leukemia HL-60 cells into macrophage-like cells.[3]

  • Antiproliferative Studies: The inhibitory effects of HAG and its analogs on the growth of various cancer cell lines can be investigated.

  • Investigation of Signaling Pathways: HAG serves as a tool to dissect the downstream signaling cascades of PKC, including the MAPK/ERK pathway.

Data Presentation: Antiproliferative Activity of HAG Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HAG analogs against various cancer cell lines. This data highlights the potential of ether-linked diglyceride analogs as antiproliferative agents.

CompoundCell LineIC50 (µM)Reference
1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4)MCF-7 (Breast Cancer)17[1][4]
A549 (Lung Cancer)9[1][4]
A427 (Lung Cancer)25[1][4]
T84 (Colon Cancer)Inactive[1][4]
OVCAR-3 (Ovarian Cancer)12[1][4]
1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5)MCF-7 (Breast Cancer)8.3[1][4]
A549 (Lung Cancer)6.5[1][4]
A427 (Lung Cancer)7.2[1][4]
T84 (Colon Cancer)12.2[4]
OVCAR-3 (Ovarian Cancer)4[1][4]

Signaling Pathways

HAG primarily exerts its effects by activating Protein Kinase C (PKC). Upon binding to the C1 domain of PKC, HAG induces a conformational change that activates the kinase. Activated PKC can then phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes. One of the key downstream pathways affected is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, which is crucial for cell proliferation and differentiation. Another important downstream effector is the CPI-17 protein, which, when phosphorylated by PKC, inhibits myosin light chain phosphatase, leading to smooth muscle contraction.

HAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAG This compound (HAG) PKC Protein Kinase C (PKC) HAG->PKC Activates Raf Raf PKC->Raf Activates CPI17 CPI-17 PKC->CPI17 Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Regulates pCPI17 p-CPI-17 MLCP Myosin Light Chain Phosphatase (MLCP) pCPI17->MLCP Inhibits Contraction Smooth Muscle Contraction MLCP->Contraction Inhibits

Caption: HAG Signaling Pathway

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the effect of HAG on the viability and proliferation of adherent or suspension cell lines.

Materials:

  • This compound (HAG)

  • Ethanol (for stock solution)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • HAG Treatment:

    • Prepare a stock solution of HAG (e.g., 10 mM) in ethanol.

    • Prepare serial dilutions of HAG in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the HAG dilutions. Include a vehicle control (medium with the same concentration of ethanol used for the highest HAG concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.

MTT_Assay_Workflow node1 Seed cells in 96-well plate node2 Incubate for 24h node1->node2 node3 Treat with HAG dilutions and vehicle control node2->node3 node4 Incubate for 24-72h node3->node4 node5 Add MTT solution node4->node5 node6 Incubate for 2-4h node5->node6 node7 Add solubilization solution node6->node7 node8 Read absorbance at 570 nm node7->node8 node9 Calculate cell viability and IC50 node8->node9

Caption: MTT Assay Workflow

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of PKC in cell lysates after stimulation with HAG.

Materials:

  • HAG

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • PKC assay kit (commercially available kits are recommended)

  • Protein assay reagent (e.g., BCA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of HAG (e.g., 10 µM) for a short period (e.g., 5-30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • PKC Activity Assay:

    • Follow the instructions provided with the commercial PKC assay kit. Typically, this involves:

      • Adding a defined amount of cell lysate to wells of a microplate.

      • Initiating the kinase reaction by adding a reaction mixture containing a PKC substrate and ATP.

      • Incubating for the recommended time and temperature.

      • Stopping the reaction.

      • Detecting the phosphorylated substrate using a specific antibody and a detection reagent.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. Normalize the PKC activity to the total protein concentration. Compare the PKC activity in HAG-treated cells to the untreated control.

PKC_Assay_Workflow node1 Culture cells to 70-80% confluency node2 Treat with HAG or vehicle node1->node2 node3 Lyse cells and collect supernatant node2->node3 node4 Quantify protein concentration node3->node4 node5 Perform PKC activity assay (using commercial kit) node4->node5 node6 Measure signal (absorbance/fluorescence) node5->node6 node7 Normalize activity to protein concentration and compare treatments node6->node7

Caption: PKC Activity Assay Workflow

Protocol 3: Differentiation of HL-60 Cells

This protocol is based on the finding that HAG can induce the differentiation of HL-60 promyelocytic leukemia cells.[3]

Materials:

  • This compound (HAG)

  • HL-60 cells

  • Complete RPMI-1640 medium (with 10-20% FBS)

  • Phosphate-buffered saline (PBS)

  • Differentiation markers (e.g., antibodies for flow cytometry such as anti-CD11b and anti-CD14, or reagents for functional assays like NBT reduction)

  • Microscope

Procedure:

  • Cell Culture: Maintain HL-60 cells in suspension culture in complete RPMI-1640 medium.

  • Induction of Differentiation:

    • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL.

    • Add HAG to the culture medium to a final concentration of 5 µg/mL (approximately 14 µM).

    • Incubate the cells for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Differentiation:

    • Morphology: Observe the cells daily under a microscope for morphological changes characteristic of macrophage differentiation (e.g., adherence to the culture flask, increased size, and irregular shape).

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD11b, CD14) and analyze by flow cytometry.

    • Functional Assays: Perform functional assays to confirm differentiation, such as the nitroblue tetrazolium (NBT) reduction assay, which measures the production of reactive oxygen species characteristic of mature phagocytes.

HL60_Differentiation_Workflow node1 Seed HL-60 cells at 2x10^5 cells/mL node2 Add HAG to a final concentration of 5 µg/mL node1->node2 node3 Incubate for 4-6 days node2->node3 node4 Assess Differentiation node3->node4 node5 Morphological Changes (Microscopy) node4->node5 node6 Surface Marker Expression (Flow Cytometry) node4->node6 node7 Functional Assays (e.g., NBT reduction) node4->node7

Caption: HL-60 Differentiation Workflow

Conclusion

This compound is a versatile and powerful tool for studying DAG-mediated signaling pathways. Its stability compared to endogenous DAG allows for more controlled and sustained experimental conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize HAG in their studies on PKC activation, cell differentiation, and cancer cell proliferation. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and assays is recommended.

References

Unraveling Platelet-Activating Factor Signaling: Application of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are transduced through a specific G-protein coupled receptor, the PAF receptor (PAF-R), which upon activation, triggers a cascade of intracellular signaling events. Understanding the intricacies of PAF signaling is crucial for the development of novel therapeutics targeting PAF-related diseases.

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a key intermediate in the de novo pathway of PAF biosynthesis and a structural analog of PAF. While it lacks the phosphocholine head group of PAF, its structural similarity allows it to interact with components of the PAF signaling pathway, making it a valuable tool for researchers. This document provides detailed application notes and experimental protocols for utilizing this compound to dissect PAF signaling pathways.

Application Notes

Investigating PAF Receptor-Independent Signaling

This compound can be employed to study cellular responses that are independent of direct PAF receptor activation. As a biologically active diacylglycerol (DAG) analog, it can directly activate Protein Kinase C (PKC), a key downstream effector in many signaling cascades, including some that are also modulated by PAF. By comparing the cellular effects of this compound with those of PAF, researchers can delineate the specific contributions of PAF receptor engagement versus direct PKC activation.

Probing the Role of PAF Metabolism

This compound serves as a direct precursor in the synthesis of PAF. Introducing labeled or unlabeled this compound to cell cultures allows for the study of the enzymatic machinery involved in the final steps of PAF biosynthesis. This can be particularly useful in identifying inhibitors or activators of the enzymes responsible for converting this precursor to active PAF, offering potential therapeutic targets.

Use as a Partial Agonist/Antagonist Analog

While this compound itself is not a direct PAF-R ligand, structurally similar analogs with modifications to the glycerol backbone have been shown to act as partial agonists or antagonists at the PAF receptor. For instance, the related compound 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamine exhibits partial agonist activity for platelet aggregation and macrophage superoxide generation. This highlights the potential to use structurally related compounds to modulate PAF receptor activity.

Quantitative Data Summary

The following table summarizes the reported biological activities of PAF analogs structurally related to this compound. This data provides a reference for expected potencies and cellular responses.

CompoundCell TypeAssayActivityPotency/EfficacyReference
1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamineRabbit PlateletsAggregationPartial AgonistInduces ~50% of the maximal aggregation response to PAF.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamineGuinea-Pig MacrophagesSuperoxide GenerationPartial AgonistInduces a maximal response that is 45% of that to PAF.
This compoundHL-60 CellsDifferentiationInducer5 µg/ml induces macrophage-like differentiation.
This compoundHL-60 CellsGrowth InhibitionInhibitorSignificantly inhibits growth at concentrations that induce differentiation.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway activated upon PAF binding to its receptor.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF-R PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Inflammation, Aggregation) PKC->Response Ca2->Response PKA PKA cAMP->PKA Activates PKA->Response Inhibits some

Caption: Canonical PAF receptor signaling pathways involving Gq and Gi proteins.

Experimental Workflow: Assessing Cellular Responses

This diagram outlines a general workflow for studying the effects of this compound on cellular functions.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare Cell Culture (e.g., Platelets, Macrophages, Endothelial Cells) treatment Treat cells with: - Vehicle Control - PAF (Positive Control) - this compound - PAF + this compound start->treatment incubation Incubate for a defined period treatment->incubation calcium Calcium Imaging (e.g., Fura-2 AM) incubation->calcium kinase Kinase Activity Assay (e.g., PKC Assay) incubation->kinase aggregation Platelet Aggregation incubation->aggregation gene_expression Gene Expression Analysis (e.g., qPCR for inflammatory genes) incubation->gene_expression analysis Data Analysis and Comparison calcium->analysis kinase->analysis aggregation->analysis gene_expression->analysis conclusion Conclusion: Determine the effect of the compound on PAF signaling analysis->conclusion

Caption: A generalized experimental workflow for studying PAF signaling.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation, both alone and in combination with PAF.

Materials:

  • Washed human or rabbit platelets

  • Tyrode's buffer

  • This compound (stock solution in ethanol or DMSO)

  • PAF (C16) (stock solution in ethanol or DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare washed platelets and resuspend in Tyrode's buffer to a final concentration of 2-3 x 10⁸ cells/mL.

  • Pre-warm the platelet suspension to 37°C.

  • Place 0.5 mL of the platelet suspension in an aggregometer cuvette with a stir bar.

  • Add the vehicle control or varying concentrations of this compound to the cuvette and incubate for 2-5 minutes.

  • To assess agonist activity, monitor light transmittance for 5-10 minutes.

  • To assess antagonist activity, add a sub-maximal concentration of PAF and record the aggregation response.

  • Calculate the percentage of aggregation relative to the positive control (PAF alone).

Protocol 2: Macrophage Superoxide Production Assay

Objective: To measure the effect of this compound on superoxide production in macrophages.

Materials:

  • Peritoneal or cultured macrophages (e.g., RAW 264.7)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c

  • This compound

  • PAF

  • Superoxide dismutase (SOD)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Plate macrophages in a 96-well plate and allow them to adhere.

  • Wash the cells with HBSS.

  • Prepare a reaction mixture containing HBSS, cytochrome c, and the test compounds (vehicle, PAF, this compound).

  • Add the reaction mixture to the cells.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the absorbance at 550 nm.

  • Include a control with SOD to confirm that the reduction of cytochrome c is due to superoxide.

  • Calculate the amount of superoxide produced based on the SOD-inhibitable reduction of cytochrome c.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To determine if this compound induces intracellular calcium release.

Materials:

  • Cells expressing PAF-R (e.g., HEK293-PAFR, neutrophils)

  • Fura-2 AM or other calcium-sensitive dye

  • Pluronic F-127

  • HEPES-buffered saline

  • This compound

  • PAF

  • Ionomycin (positive control)

  • Fluorimeter or fluorescence microscope

Procedure:

  • Load the cells with Fura-2 AM in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in HEPES-buffered saline.

  • Place the cell suspension in a cuvette or on a coverslip in the fluorimeter/microscope.

  • Establish a baseline fluorescence reading.

  • Add this compound and record the change in fluorescence ratio (340/380 nm for Fura-2).

  • Add PAF as a positive control.

  • At the end of the experiment, add ionomycin to determine the maximum calcium response.

  • Calculate the change in intracellular calcium concentration.

By employing these application notes and protocols, researchers can effectively utilize this compound as a tool to gain deeper insights into the complex and vital signaling pathways of Platelet-Activating Factor.

Troubleshooting & Optimization

troubleshooting 1-O-Hexadecyl-2-O-acetyl-sn-glycerol insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with 1-O-Hexadecyl-2-O-acetyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic lipid molecule. It is known to act as a diacylglycerol (DAG) antagonist, thereby inhibiting Protein Kinase C (PKC).[1] It also serves as a synthetic precursor to Platelet-Activating Factor (PAF), a potent lipid mediator.[1][2][3][4] In research, it is used to study signaling pathways involving PKC and PAF, and it has shown growth inhibitory effects on certain cancer cell lines, such as the HL-60 human promyelocytic leukemia cell line.[1][5]

Q2: In which solvents is this compound soluble?

Due to its long alkyl chain, this compound is hydrophobic and generally insoluble in aqueous solutions. It is soluble in organic solvents such as ethanol and acetone.[1] For related compounds like 1-O-Hexadecyl-sn-glycerol, solubility has been reported in DMF and ethanol, with very limited solubility in DMSO.[6][7]

Q3: Why is my compound not dissolving in the aqueous buffer for my cell culture experiment?

Directly adding this compound to aqueous media will likely result in insolubility and precipitation. Lipids of this nature require a specific protocol for introduction into aqueous systems. Typically, a concentrated stock solution must first be prepared in an appropriate organic solvent. This stock is then diluted into the final aqueous buffer, often with vigorous mixing or the use of a carrier.

Q4: How should I store the dry compound and its solutions?

The solid compound should be stored at -20°C.[1] It is recommended to prepare and use solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month.[1][8] Before use, stored solutions should be warmed to room temperature and checked for any precipitation.[1] Avoid repeated freeze-thaw cycles, as this can cause the compound to come out of solution.[8]

Q5: Can I sonicate the solution to improve solubility?

Yes, sonication can be a useful technique to aid in the dispersion of the lipid in an aqueous medium after initial dissolution in an organic solvent. This helps to create a more uniform micellar suspension for consistent experimental results.

Troubleshooting Guide for Insolubility Issues

If you observe precipitation, cloudiness, or an oil layer in your preparation, follow these steps to troubleshoot the problem.

  • Verify the Initial Solvent: Ensure you are using an appropriate organic solvent to create your stock solution. Ethanol or acetone are recommended.[1]

  • Check Concentration: The concentration of your stock solution may be too high. Try preparing a more dilute stock solution.

  • Ensure Complete Initial Dissolution: Before diluting into your aqueous medium, make sure the compound is fully dissolved in the organic solvent. Gentle warming (to room temperature) or brief vortexing may assist.

  • Optimize the Dilution Step: When adding the organic stock to your aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps prevent the lipid from immediately precipitating.

  • Consider a Carrier Protein: For cell-based assays, using a carrier like fatty-acid-free Bovine Serum Albumin (BSA) can significantly improve the solubility and delivery of the lipid to cells. The lipid can be complexed with BSA before being added to the culture medium.

  • Evaluate Final Concentration: The final concentration in your aqueous medium may be exceeding the solubility limit. Perform a serial dilution to determine the maximum workable concentration in your specific experimental system.

Data Presentation

Solubility Data Summary
CompoundSolventSolubilityReference
This compound EthanolSoluble[1]
AcetoneSoluble[1]
1-O-Hexadecyl-sn-glycerol (related compound)DMF16 mg/mL[6][7]
Ethanol5 mg/mL[6][7]
DMSO0.16 mg/mL[6][7]

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for use in biological experiments.

  • Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent such as ethanol.

  • Dissolution:

    • Add the appropriate volume of the organic solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. A clear solution should be obtained.

  • Dilution into Aqueous Media (for working solution):

    • Warm your sterile aqueous buffer (e.g., cell culture medium) to 37°C.

    • While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop.

    • Continue to mix for several minutes to ensure uniform dispersion. For sensitive applications, a brief sonication may be performed.

  • Storage:

    • Use the working solution immediately for best results.

    • If storing the organic stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1][8]

Visualizations

Troubleshooting Workflow

G start Insolubility Observed (Precipitate, Cloudiness) check_solvent Step 1: Is the stock solvent correct? (e.g., Ethanol, Acetone) start->check_solvent wrong_solvent Use recommended organic solvent check_solvent->wrong_solvent No check_dilution Step 2: Was the stock diluted correctly into aqueous buffer? check_solvent->check_dilution Yes wrong_solvent->start improper_dilution Add stock dropwise while vortexing buffer check_dilution->improper_dilution No check_concentration Step 3: Is the final concentration too high? check_dilution->check_concentration Yes improper_dilution->start high_concentration Lower the final concentration check_concentration->high_concentration Yes use_carrier Step 4: Consider advanced methods (Carrier/Sonication) check_concentration->use_carrier No high_concentration->start success Solution is Homogeneous Proceed with Experiment use_carrier->success

Caption: Troubleshooting workflow for insolubility issues.

Simplified Signaling Pathway Involvement

G cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Growth Inhibition, Differentiation) PKC->CellularResponse HAG 1-O-Hexadecyl-2-O-acetyl -sn-glycerol HAG->DAG Antagonizes PAF Platelet-Activating Factor (PAF) HAG->PAF Precursor to mTOR mTOR Signaling HAG->mTOR Affects PAF->CellularResponse mTOR->CellularResponse

References

Technical Support Center: 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG).

Frequently Asked Questions (FAQs)

1. What is this compound (HAG) and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable diacylglycerol (DAG) analog.[1][2] Its primary mechanism of action is to mimic endogenous DAG, serving as a potent activator of Protein Kinase C (PKC).[2][3] By binding to the C1 domain of conventional and novel PKC isoforms, it induces their translocation to the cell membrane and subsequent activation.[4][5] This activation can trigger a variety of downstream cellular processes, including cell differentiation, proliferation, and apoptosis.[3][6] HAG is also known to be a synthetic precursor of Platelet-Activating Factor (PAF).[3]

2. How should I prepare and store stock solutions of HAG?

Proper handling and storage of HAG are critical for experimental success and reproducibility.

  • Solubility: HAG is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[3][7][8]

  • Stock Solution Preparation: To prepare a stock solution, dissolve HAG in the chosen solvent to the desired concentration. For example, to make a 10 mM stock solution in ethanol, add 279.5 µL of ethanol to 1 mg of HAG. It may be necessary to gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[7][8]

  • Storage:

    • Powder: Store the solid form of HAG at -20°C under desiccating conditions for up to 12 months.[1]

    • Stock Solutions: Once dissolved, it is recommended to prepare and use the solution on the same day if possible.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[3][8] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[3]

3. What are the common applications of HAG in research?

HAG is utilized in a variety of cellular and biochemical assays to study DAG-mediated signaling pathways. Common applications include:

  • Induction of Cell Differentiation: HAG is used to induce the differentiation of progenitor cells, such as the human promyelocytic leukemia cell line HL-60, into macrophage-like cells.[3]

  • PKC Activation Assays: As a direct activator of PKC, HAG is a valuable tool for in vitro and in cell-based assays to study the activation and downstream signaling of PKC isoforms.[2]

  • Studying Platelet-Activating Factor (PAF) Metabolism: HAG is a metabolite of PAF, and its formation can mediate some of the biological actions of PAF in certain cell types, such as vascular smooth muscle cells.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed. Poor Solubility: HAG may not be fully dissolved in the aqueous culture medium, leading to a lower effective concentration.Ensure the stock solution is fully dissolved before adding it to the medium. When diluting into aqueous solutions, vortex immediately and do not exceed the solubility limit. Consider using a carrier solvent like DMSO at a final concentration of <0.1%.
Degradation of HAG: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.Prepare fresh stock solutions or use properly stored aliquots. It is best to use solutions on the same day they are prepared.[3]
Cell Line Variability: Different cell lines or even different passages of the same cell line can respond differently to HAG.Use cells with a low passage number and ensure consistent cell culture conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and passage number.
High background or off-target effects. PKC-Independent Effects: At higher concentrations, some DAG analogs have been reported to exert effects independent of PKC activation, such as directly affecting ion channels.[9]Perform control experiments using inactive isomers of HAG or PKC inhibitors (e.g., staurosporine, sphingosine) to confirm that the observed effect is PKC-dependent.[9] It is also advisable to use the lowest effective concentration of HAG.
Solvent Toxicity: The organic solvent used to dissolve HAG (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent alone) to account for any solvent-induced effects. Keep the final solvent concentration as low as possible, typically below 0.5%.
Difficulty in reproducing results from published literature. Differences in Experimental Conditions: Minor variations in cell density, serum concentration, incubation time, or the specific isomer of HAG used can lead to different outcomes.Carefully review the materials and methods of the publication and replicate the conditions as closely as possible. Pay attention to details such as the source and purity of the HAG used.
Spontaneous Differentiation of Cells: Some cell lines, like HL-60, can differentiate spontaneously, especially at high cell densities.[10]Maintain a consistent cell seeding density and subculture schedule to minimize spontaneous differentiation. Include an untreated control group in all experiments to assess the baseline level of differentiation.

Experimental Protocols

Protocol 1: Induction of Macrophage-like Differentiation in HL-60 Cells

This protocol describes the use of HAG to induce the differentiation of the human promyelocytic leukemia cell line, HL-60, into cells with macrophage-like characteristics.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (HAG)

  • Ethanol or DMSO for stock solution preparation

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Reagents for differentiation assessment (e.g., Wright-Giemsa stain for morphology, antibodies for flow cytometry of surface markers like CD11b and CD14)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of HAG in ethanol.

  • Cell Seeding: Seed HL-60 cells at a density of 2.5 x 10^5 cells/mL in fresh culture medium.

  • Treatment: Add the HAG stock solution directly to the cell culture medium to a final concentration of 5 µg/mL. Include a vehicle control (ethanol alone).

  • Incubation: Incubate the cells for 6 days. Monitor the cells daily for morphological changes.

  • Assessment of Differentiation: After the incubation period, assess cell differentiation using one or more of the following methods:

    • Morphology: Prepare cytospins of the cells and perform Wright-Giemsa staining. Differentiated cells will exhibit morphological features similar to monocytes and macrophages, such as a decreased nucleus-to-cytoplasm ratio and a more irregular cell shape.[11]

    • Nonspecific Esterase Activity: Measure the activity of nonspecific esterase, a marker for monocytic differentiation.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against macrophage-specific surface markers (e.g., CD11b, CD14) and analyze by flow cytometry.

Quantitative Data Summary

ParameterCell LineConcentration of HAGIncubation TimeObserved EffectReference
Cell Differentiation HL-605 µg/mL6 daysTen-fold increase in nonspecific esterase activity and morphological changes consistent with macrophage-like cells.[3]
Growth Inhibition HL-60>5 µg/mL6 daysSignificant inhibition of cell growth.[3]
Ca2+ Current Inhibition GH3 pituitary cells4-60 µM (IC50 ~25 µM)~15 secondsReversible reduction of both L-type and T-type Ca2+ currents.[12]

Visualizations

Signaling Pathway of HAG-Induced PKC Activation

Caption: HAG mimics endogenous DAG to activate PKC, leading to downstream signaling.

Experimental Workflow for HL-60 Cell Differentiation

HL60_Differentiation_Workflow start Start culture 1. Culture HL-60 Cells (Maintain density at 2e5-1e6 cells/mL) start->culture seed 2. Seed Cells (2.5e5 cells/mL) culture->seed treat 3. Treat with HAG (5 µg/mL) and Vehicle Control seed->treat incubate 4. Incubate for 6 Days treat->incubate assess 5. Assess Differentiation incubate->assess morphology Morphology (Wright-Giemsa) assess->morphology Method A flow Flow Cytometry (CD11b, CD14) assess->flow Method B enzyme Enzyme Assay (Nonspecific Esterase) assess->enzyme Method C end End morphology->end flow->end enzyme->end

Caption: Workflow for inducing macrophage-like differentiation in HL-60 cells using HAG.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic problem Inconsistent or No Biological Effect check_solubility Is HAG fully dissolved? problem->check_solubility check_storage Was HAG stored correctly? check_solubility->check_storage Yes solubilize Action: Improve solubilization (ultrasonicate, fresh solvent) check_solubility->solubilize No check_controls Are controls behaving as expected? check_storage->check_controls Yes new_aliquot Action: Use a new aliquot or fresh stock solution check_storage->new_aliquot No check_cells Are cell passage and density consistent? check_controls->check_cells Yes optimize_conc Action: Perform dose-response and check for off-target effects check_controls->optimize_conc No standardize_culture Action: Standardize cell culture protocols check_cells->standardize_culture No resolved Problem Resolved check_cells->resolved Yes solubilize->problem new_aliquot->problem optimize_conc->problem standardize_culture->problem

Caption: A logical workflow for troubleshooting inconsistent experimental results with HAG.

References

Technical Support Center: Optimizing 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound (HAG) to maintain cell viability?

A1: The optimal concentration of HAG is highly cell-type dependent. For instance, in HL-60 human promyelocytic leukemia cells, a concentration of 5 micrograms/ml has been shown to induce differentiation, while higher concentrations significantly inhibit cell growth.[1][2] For other cancer cell lines such as MCF-7, A549, A427, and T84, analogs of HAG have shown IC50 values (the concentration at which 50% of cells are inhibited) ranging from 6.5 to 25 µM.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your experimental goals, whether it be for studying signaling pathways or assessing cytotoxicity.

Q2: How should I dissolve and prepare HAG for my cell culture experiments?

A2: this compound is soluble in organic solvents such as ethanol and acetone.[4] To prepare HAG for cell culture, create a stock solution in a suitable solvent and then dilute it to the final desired concentration in your cell culture medium. It is important to ensure the final solvent concentration in the culture medium is minimal and non-toxic to the cells. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q3: I am observing unexpected cytotoxicity in my experiments with HAG. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors. Firstly, ensure your HAG stock solution is properly stored at -20°C to prevent degradation.[4] Secondly, the final concentration of the solvent used to dissolve HAG (e.g., ethanol) in the cell culture medium might be too high and toxic to the cells. Always include a vehicle control to assess the effect of the solvent alone. Finally, some cell lines may be inherently more sensitive to HAG due to their specific signaling pathways.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a diacylglycerol (DAG) antagonist and a protein kinase C (PKC) inhibitor.[4] By mimicking DAG, HAG can interfere with the DAG signaling cascade, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms when adding HAG to cell culture medium. HAG has low aqueous solubility.- Increase the final concentration of the solvent (e.g., ethanol) in your final dilution, but ensure it remains at a non-toxic level for your cells (typically <0.5%).- Prepare fresh dilutions from your stock solution for each experiment.- Gently warm the medium to 37°C before and after adding the HAG solution and vortex briefly.
Inconsistent results between experiments. - Degradation of HAG stock solution.- Variation in cell seeding density.- Inconsistent incubation times.- Aliquot your HAG stock solution upon receipt and store at -20°C to minimize freeze-thaw cycles.- Ensure consistent cell seeding density across all wells and experiments.- Maintain precise and consistent incubation times for all treatments.
High background in vehicle control wells. The solvent used to dissolve HAG is causing cytotoxicity.- Reduce the final concentration of the solvent in the culture medium.- Test alternative, less toxic solvents if possible.- Ensure the solvent is of high purity.
No observable effect of HAG on cells. - HAG concentration is too low.- The cell line is resistant to HAG.- Insufficient incubation time.- Perform a dose-response experiment with a wider range of concentrations.- Research the specific cell line's sensitivity to PKC inhibitors or DAG analogs.- Increase the incubation time, monitoring for any potential long-term cytotoxic effects.

Data on HAG Analog Activity

The following table summarizes the reported IC50 values for two analogs of this compound in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments with HAG.

Cell LineCompound 4 (IC50 in µM)Compound 5 (IC50 in µM)
MCF-7 (Breast Cancer)176.5 - 12.2
A549 (Lung Cancer)96.5 - 12.2
A427 (Lung Cancer)256.5 - 12.2
T84 (Colon Cancer)Inactive6.5 - 12.2
OVCAR-3 (Ovarian Cancer)124
Data extracted from a study on ether glucosyl diglyceride analogs.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well plates

  • This compound (HAG)

  • Vehicle (e.g., ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of HAG in complete cell culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of HAG or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

HAG_Experimental_Workflow Experimental Workflow for HAG Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare HAG stock solution (e.g., in Ethanol) C Prepare serial dilutions of HAG and vehicle control A->C B Seed cells in 96-well plate D Treat cells with HAG dilutions and vehicle control B->D C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Analyze data and determine cell viability I->J HAG_Troubleshooting_Flow Troubleshooting Flowchart for HAG Experiments Start Unexpected Results? Q1 Precipitate in Media? Start->Q1 A1 Optimize solvent concentration or sonicate briefly Q1->A1 Yes Q2 High Vehicle Control Cytotoxicity? Q1->Q2 No End Problem Resolved A1->End A2 Lower solvent concentration or switch solvent Q2->A2 Yes Q3 Inconsistent Results? Q2->Q3 No A2->End A3 Check cell density, incubation time, and HAG stability Q3->A3 Yes Q3->End No A3->End PKC_Signaling_Pathway Simplified PKC Signaling Pathway and HAG Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein coupled receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) PKC_active->Cellular_Response Phosphorylates target proteins HAG This compound (HAG) HAG->DAG Antagonizes

References

Navigating the Nuances of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the bioactive lipid 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG), maintaining the stability and integrity of its solutions is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to address common challenges encountered during the handling and application of HAG.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (HAG)?

A1: HAG is soluble in organic solvents such as ethanol and acetone. For most in vitro applications, preparing a concentrated stock solution in ethanol is a common practice.

Q2: How should I store HAG, both as a solid and in solution?

A2: As a solid, HAG should be stored at -20°C under desiccating conditions and can be stable for up to 12 months. Once in solution, it is best to prepare it fresh for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C for no longer than one month. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My HAG solution shows precipitation after being added to my aqueous cell culture medium. What can I do?

A3: This is a common issue due to the lipophilic nature of HAG. To prevent precipitation, consider the following:

  • Use a carrier solvent: A small amount of a water-miscible organic solvent, like DMSO, can help maintain solubility. However, it is crucial to keep the final concentration of the organic solvent in your experimental system low (typically <0.1%) to avoid solvent-induced artifacts.

  • Incorporate a surfactant: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create a more stable dispersion of the lipid in an aqueous medium.

  • Prepare a lipid-based formulation: For more complex applications, formulating HAG into liposomes or nanoemulsions can significantly improve its stability and delivery to cells in an aqueous environment.

Q4: What are the primary degradation pathways for HAG in solution?

A4: While specific data on HAG is limited, ether lipids, in general, are susceptible to two main degradation pathways:

  • Hydrolysis: The ether linkage can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester bond.

  • Oxidation: The lipid structure can be prone to oxidation, especially if there are any points of unsaturation or upon exposure to light and oxygen. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of HAG stock solution.Prepare fresh HAG solutions for each experiment. If using a stored stock, ensure it is within the recommended one-month storage period at -20°C. Perform a quality control check of the stock solution via techniques like TLC or HPLC.
Visible precipitate in the stock solution upon thawing The concentration of HAG exceeds its solubility at lower temperatures.Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate before use. Ensure the solution is clear before making dilutions.
Loss of biological activity HAG may have degraded due to improper storage or handling.Review storage conditions and handling procedures. Protect the solution from light and oxygen. Consider preparing fresh solutions from solid material.
Difficulty in achieving a homogenous solution in aqueous buffer Poor aqueous solubility of HAG.Prepare a more concentrated stock in an appropriate organic solvent and add it to the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be minimized. Alternatively, explore the use of surfactants or lipid-based formulations.

Experimental Protocols

Protocol for Preparing a Stable HAG Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous ethanol (200 proof)

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber glass vials with screw caps

  • Procedure:

    • Allow the solid HAG to equilibrate to room temperature before opening the container.

    • Weigh the desired amount of HAG in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Flush the vial with inert gas before and after adding the solvent to minimize exposure to oxygen.

    • Cap the vial tightly and vortex until the HAG is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

    • If not for immediate use, aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -20°C for up to one month.

Protocol for Assessing the Stability of HAG in Ethanol
  • Objective: To determine the stability of HAG in an ethanol solution over time at a specific storage temperature.

  • Methodology: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a suitable method for quantifying the non-volatile HAG.

  • Procedure:

    • Prepare a fresh stock solution of HAG in ethanol (e.g., 1 mg/mL) as described above.

    • Immediately analyze an aliquot of the fresh solution (Time 0) by HPLC-ELSD to determine the initial concentration and purity.

    • Store the remaining stock solution at the desired temperature (e.g., -20°C).

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), thaw an aliquot of the stock solution, bring it to room temperature, and analyze it by HPLC-ELSD.

    • Compare the peak area of HAG at each time point to the Time 0 sample to quantify any degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental and biological processes involving HAG, the following diagrams are provided.

experimental_workflow Experimental Workflow for HAG Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Solid HAG dissolve Dissolve in Ethanol weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for use dilute Dilute in Media/Buffer thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing and using HAG solutions.

pkc_signaling HAG as a DAG Analog in PKC Signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates targets HAG HAG (exogenous) HAG->PKC_inactive mimics DAG, activates/inhibits

Caption: HAG's role in the Protein Kinase C (PKC) pathway.

preventing degradation of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored at -20°C for long-term use.[1][2] For solutions, it is recommended to prepare them fresh for each use. If storage of a solution is necessary, it should be stored at -20°C for up to one month.[2] To prevent degradation from moisture, it is also advised to store the compound under desiccating conditions.[1]

Q2: What is the primary degradation pathway for this compound during storage?

A2: The most probable degradation pathway for this compound in storage is the hydrolysis of the acetyl group at the sn-2 position. This reaction results in the formation of 1-O-Hexadecyl-sn-glycerol and acetic acid. This process can be accelerated by the presence of moisture and non-neutral pH conditions.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol and acetone.[2]

Q4: How long can I store this compound?

A4: When stored correctly at -20°C under desiccating conditions, the product can be stable for up to 12 months.[1] For solutions stored at -20°C, the recommended maximum storage period is one month.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of the compound due to improper storage.Verify storage conditions (temperature, desiccation). Assess the purity of the compound using the analytical protocols provided below. If degradation is confirmed, use a fresh, unopened vial of the compound.
Appearance of an additional spot on a Thin Layer Chromatography (TLC) plate. Hydrolysis of the acetyl group, leading to the formation of the more polar 1-O-Hexadecyl-sn-glycerol.Confirm the identity of the new spot by running a 1-O-Hexadecyl-sn-glycerol standard alongside your sample. If confirmed, the sample has degraded and should not be used for experiments requiring high purity.
Inconsistent results between experimental replicates. Partial degradation of the stock solution.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon preparation to minimize handling.

Storage Condition Summary

Parameter Solid Compound In Solution
Temperature -20°C (long-term)[1][2]-20°C (short-term)[2]
Atmosphere Under desiccating conditions[1]Inert gas (e.g., argon or nitrogen) overlay recommended
Duration Up to 12 months[1]Up to 1 month[2]
Container Tightly sealed glass vialGlass vial with a PTFE-lined cap

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol allows for a rapid assessment of the purity of this compound and the detection of its primary degradation product, 1-O-Hexadecyl-sn-glycerol.

Materials:

  • TLC silica gel plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: Hexane:Ethyl Acetate (70:30, v/v)

  • Visualization reagent: 5% phosphomolybdic acid in ethanol

  • This compound sample

  • 1-O-Hexadecyl-sn-glycerol standard (optional, for degradation confirmation)

  • Heat gun or hot plate

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or ethanol).

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. If using a standard, spot it in an adjacent lane.

  • Place the TLC plate into the equilibrated developing chamber and close the lid.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Spray the plate evenly with the 5% phosphomolybdic acid solution.

  • Gently heat the plate with a heat gun or on a hot plate until spots appear.

  • Interpretation: this compound will have a higher Rf value (travel further up the plate) than its more polar degradation product, 1-O-Hexadecyl-sn-glycerol. The presence of a significant spot at a lower Rf corresponding to the standard confirms degradation.

Visualizations

degradation_pathway parent This compound product 1-O-Hexadecyl-sn-glycerol parent->product Hydrolysis (+H2O) byproduct Acetic Acid parent->byproduct

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_decision Decision storage Store at -20°C under desiccant prep Prepare Sample Solution storage->prep tlc Perform TLC (Hexane:Ethyl Acetate 7:3) prep->tlc visualize Visualize with Phosphomolybdic Acid tlc->visualize interpret Interpret Results visualize->interpret pure Pure (Single Spot) interpret->pure Proceed with Experiment degraded Degraded (Multiple Spots) interpret->degraded Discard Sample

Caption: Experimental workflow for assessing compound purity.

troubleshooting_logic start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (-20°C, Desiccated) start->check_storage run_tlc Perform TLC Purity Check check_storage->run_tlc Yes improper_storage Storage Conditions Incorrect. check_storage->improper_storage No single_spot Single Spot Observed? run_tlc->single_spot ok Compound is Likely Stable. Investigate Other Experimental Parameters. single_spot->ok Yes degraded Multiple Spots Observed. Compound is Degraded. single_spot->degraded No new_vial Use a Fresh Vial of the Compound. degraded->new_vial improper_storage->new_vial

References

Technical Support Center: Synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome low yields in the synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol. This molecule is a key synthetic precursor for Platelet-Activating Factor (PAF) and a known Protein Kinase C (PKC) inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important? A1: this compound is a bioactive ether lipid. It serves as a crucial intermediate in the semi-synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes.[2][3] Additionally, it functions as a diacylglycerol (DAG) antagonist and an inhibitor of Protein Kinase C (PKC), making it a valuable tool for studying cellular signaling pathways.[1]

Q2: What are the primary steps in the chemical synthesis of this compound? A2: The synthesis is typically a two-step process. It starts with the formation of the precursor, 1-O-Hexadecyl-sn-glycerol, followed by the selective acetylation of the hydroxyl group at the sn-2 position of the glycerol backbone. The final product is then purified using chromatographic techniques.[2]

Q3: What is a realistic yield to expect for this synthesis? A3: Reported overall yields for the semi-synthetic preparation of related compounds starting from natural lipid extracts are in the range of 50-60%.[4][5] Yields can vary significantly based on the purity of starting materials, reaction conditions, and the efficiency of the purification process.

Q4: What are the most common causes of low yield in this synthesis? A4: The most common issues leading to low yield include:

  • Incomplete acetylation of the 1-O-Hexadecyl-sn-glycerol precursor.

  • Formation of side products due to non-selective reactions or acyl migration.

  • Substantial loss of the final product during purification steps like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Use of corrosive or difficult-to-remove homogeneous catalysts, which can complicate the work-up procedure.[6]

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis, leading to diminished yields.

Problem 1: Low or Incomplete Conversion of Starting Material

Potential Cause Recommended Solution
Impure Starting Material Ensure the purity of the 1-O-Hexadecyl-sn-glycerol precursor using techniques like NMR or mass spectrometry before starting the reaction. Impurities can inhibit the reaction.
Suboptimal Reagent Ratio The molar ratio of the acetylating agent (e.g., acetic anhydride) to the glycerol substrate is critical. An insufficient amount will lead to incomplete conversion. Optimization may be required, often starting with a slight excess of the acetylating agent.
Inefficient Catalysis If using a heterogeneous acid catalyst, ensure it is properly activated and not poisoned. For homogeneous catalysts like sulfuric acid, ensure the correct concentration is used.[6] The choice of catalyst can significantly impact conversion rates.[7]
Incorrect Reaction Conditions Reaction temperature and time are key parameters. Low temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.[6]

Problem 2: Presence of Multiple Spots on TLC (Side Product Formation)

Potential Cause Recommended Solution
Non-selective Acetylation If the starting material has unprotected hydroxyl groups other than at the sn-2 position, di- or tri-acetylation can occur. Ensure that any necessary protecting groups are in place and stable under the reaction conditions.
Acyl Migration Under acidic or basic conditions, the acetyl group can migrate from the sn-2 to the sn-1 or sn-3 positions. This is a common issue in glycerol chemistry.[8] Using milder reaction conditions and carefully controlling the pH during work-up can minimize this.
Degradation of Product The ether linkage is generally stable, but harsh conditions can lead to degradation. Avoid unnecessarily long reaction times or exposure to extreme temperatures and pH levels.

Problem 3: Significant Product Loss During Purification

Potential Cause Recommended Solution
Poor Resolution in Chromatography If the product and impurities have similar polarities, separation by column chromatography or preparative TLC can be challenging. Systematically screen different solvent systems (mobile phases) to achieve better separation.
Product Adsorption on Silica Lipids can sometimes irreversibly adsorb to the silica gel matrix, especially if the silica is too acidic. This can be mitigated by using deactivated (neutral) silica gel or by adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent.
In-situ Degradation The product may degrade on the stationary phase. Expedite the purification process and avoid leaving the product on a column or TLC plate for extended periods.
Mechanical Losses Be meticulous during the extraction and transfer steps. Rinsing glassware thoroughly with an appropriate solvent can help recover adsorbed product.

Experimental Protocols

Protocol: Acetylation of 1-O-Hexadecyl-sn-glycerol

This protocol is a generalized procedure and may require optimization.

  • Preparation: Dissolve 1-O-Hexadecyl-sn-glycerol in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the initial exothermic reaction.

  • Reagent Addition: Add acetic anhydride (e.g., 1.5 equivalents) dropwise to the stirred solution. If a catalyst is required, it can be added at this stage.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC, checking for the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Quenching: Once the reaction is complete, quench it by slowly adding cold water or a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and any acid catalyst.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using preparative TLC or flash column chromatography on silica gel.[2] Use a solvent system (e.g., hexane/ethyl acetate gradient) that provides good separation between the product and any remaining starting material or side products.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.

Visualizations

Experimental and Biological Context Diagrams

G cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Work-up & Purification cluster_end Final Product A 1-O-Hexadecyl-sn-glycerol C Acetylation Reaction (Anhydrous Solvent, 0°C to RT) A->C B Acetic Anhydride (Acetylation Agent) B->C D Quenching & Extraction C->D Crude Product E Chromatography (TLC / Column) D->E F This compound E->F Purified Product

Caption: Workflow for the synthesis of this compound.

G cluster_membrane Cell Membrane cluster_signal Signaling Cascade cluster_inhibitor Synthetic Antagonist PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Inhibitor 1-O-Hexadecyl-2-O-acetyl- sn-glycerol Inhibitor->DAG Antagonizes

Caption: Role as a Diacylglycerol (DAG) antagonist to inhibit PKC activation.

G cluster_pathway PAF 'Remodeling' Biosynthesis Pathway cluster_enzymes Enzymes & Substrates cluster_precursor Synthetic Precursor Route MembraneLipid 1-O-Alkyl-2-Acyl-GPC (Membrane Ether Lipid) LysoPAF Lyso-PAF (1-O-Alkyl-sn-glycero-3-PC) MembraneLipid->LysoPAF Hydrolysis PAF Platelet-Activating Factor (PAF) LysoPAF->PAF Acetylation PLA2 Phospholipase A₂ (PLA₂) PLA2->MembraneLipid AcetylCoA Acetyl-CoA Acetyltransferase Lyso-PAF Acetyltransferase AcetylCoA->Acetyltransferase Acetyltransferase->LysoPAF SynthPrecursor 1-O-Hexadecyl-2-O-acetyl- sn-glycerol SynthPrecursor->PAF Phosphocholine Addition CholineStep Cholinephospho- transferase CholineStep->SynthPrecursor

Caption: Its relationship to the biosynthesis pathway of Platelet-Activating Factor.

References

Technical Support Center: Addressing Off-Target Effects of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG). The information provided is intended to help address specific issues that may be encountered during experiments, with a focus on its known and potential off-target effects.

Quantitative Data Summary

While this compound is widely used as a diacylglycerol (DAG) analog, its off-target effects are an important consideration for experimental design and data interpretation. The following table summarizes the available quantitative data for its interactions with key cellular targets.

TargetInteraction TypeSpeciesValueNotes
Protein Kinase C (PKC) Activation / InhibitionVariousNot ReportedHAG is described as both a PKC activator (as a DAG analog) and a PKC inhibitor. The specific context (cell type, co-factors, etc.) likely determines its function. Researchers should empirically determine its effect in their system.
Sphingosine Kinase Potential SubstrateHumanKm = 3.8 µMThis value is for the closely related compound 1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol. Given the structural similarity, a similar interaction with HAG is plausible and should be considered a potential off-target effect.[1]
mTOR Pathway Potential ModulationVariousNot ReportedAs a DAG analog, HAG may influence the mTOR pathway, which is regulated by diacylglycerol and phosphatidic acid.[2][3][4][5][6] However, direct quantitative data on this interaction is not currently available.

Signaling Pathway Diagrams

To visualize the potential off-target effects of this compound, the following signaling pathway diagrams are provided.

PKC_Pathway cluster_membrane Cell Membrane HAG This compound (HAG) PKC Protein Kinase C (PKC) HAG->PKC Activates or Inhibits? Downstream Downstream Signaling PKC->Downstream DAG Diacylglycerol (DAG) DAG->PKC activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->DAG generates

Figure 1. Dual Role of HAG in the PKC Signaling Pathway.

Sphingosine_Kinase_Pathway HAG_analog 1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol (HAG Analog) SphK Sphingosine Kinase (SphK) HAG_analog->SphK Substrate (Km = 3.8 µM) HAG_analog_P Phosphorylated HAG Analog SphK->HAG_analog_P phosphorylates HAG This compound (HAG) HAG->SphK Potential Substrate?

Figure 2. Potential Off-Target Interaction of HAG with Sphingosine Kinase.

mTOR_Pathway cluster_cell Cell HAG This compound (HAG) mTORC1 mTORC1 HAG->mTORC1 Potential Modulation? mTORC2 mTORC2 HAG->mTORC2 Potential Modulation? DAG Diacylglycerol (DAG) PA Phosphatidic Acid (PA) DAG->PA converted by DGK PA->mTORC1 activates PA->mTORC2 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth InsulinSignaling Insulin Signaling mTORC2->InsulinSignaling

Figure 3. Hypothetical Modulation of the mTOR Pathway by HAG.

Experimental Protocols

To assist researchers in investigating the off-target effects of this compound, detailed methodologies for key experiments are provided below.

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from commercially available PKC assay kits and allows for the determination of whether HAG is acting as a PKC activator or inhibitor in your experimental system.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound (HAG)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control for activation

  • Staurosporine as a positive control for inhibition

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • ATP, [γ-32P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC enzyme/lysate, and the substrate peptide.

  • Add HAG at various concentrations to different reaction tubes. Include control tubes with PMA, staurosporine, and a vehicle control.

  • Initiate the kinase reaction by adding ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Analyze the data: Compare the radioactivity in the HAG-treated samples to the controls to determine if HAG activates or inhibits PKC activity.

Sphingosine Kinase Activity Assay

This protocol is designed to test the hypothesis that HAG can act as a substrate for sphingosine kinase, based on the findings for a similar compound.[1]

Materials:

  • Recombinant human sphingosine kinase 1 or 2

  • This compound (HAG)

  • Sphingosine as a positive control substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.5 mM ATP)

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the reaction mixture containing the kinase buffer and recombinant sphingosine kinase.

  • Add HAG at various concentrations. Include a positive control with sphingosine and a no-substrate control.

  • Start the reaction by adding [γ-32P]ATP.

  • Incubate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Stop the reaction by adding an acidic quench solution (e.g., 1N HCl).

  • Extract the lipids using a chloroform:methanol mixture.

  • Spot the lipid extract onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the phosphorylated product from the substrate and ATP.

  • Visualize the radiolabeled product using a phosphorimager or autoradiography.

  • Analyze the results: The appearance of a new radiolabeled spot in the HAG-treated lanes that is not present in the no-substrate control would indicate that HAG is a substrate for sphingosine kinase.

Troubleshooting and FAQs

Q1: I am seeing conflicting results in my experiments. Sometimes this compound appears to activate PKC, and other times it seems to inhibit it. Why is this happening?

A1: This is a key challenge when working with HAG, as literature reports are also conflicting. Several factors could contribute to this dual behavior:

  • Cell Type and PKC Isoform: Different cell types express different isoforms of PKC, which may respond differently to HAG.

  • Cofactor Availability: The presence of other signaling molecules, such as calcium and other lipids, can influence how PKC interacts with HAG.

  • Experimental Conditions: The concentration of HAG, incubation time, and the specific assay used can all impact the observed outcome. It is recommended to perform a dose-response curve in your specific experimental system to characterize its effect.

Q2: My cells are showing unexpected changes in growth and proliferation after treatment with HAG. Could this be an off-target effect?

A2: Yes, this is a distinct possibility. While HAG's effects on PKC can certainly influence cell growth, the potential interaction with the mTOR pathway could also be a contributing factor. The mTOR pathway is a central regulator of cell growth, and its modulation by a DAG analog like HAG is plausible.[2][3][4][5][6] We recommend investigating key downstream effectors of the mTOR pathway (e.g., phosphorylation of S6K and 4E-BP1) in your HAG-treated cells.

Q3: I am concerned about the potential for HAG to be metabolized in my cells. How can I address this?

A3: This is a valid concern. HAG can be metabolized, which could lead to the formation of other bioactive lipids. For example, if HAG is phosphorylated by sphingosine kinase, it would be converted into a novel signaling molecule. To investigate this, you can use lipidomics approaches to analyze the lipid profile of your cells before and after HAG treatment. This will help you identify any new lipid species that are formed.

Q4: What are some general best practices for working with lipid-based signaling molecules like HAG?

A4: Working with lipids requires careful attention to detail to ensure reproducibility. Here are some key recommendations:

  • Solubility: Ensure that HAG is fully solubilized before adding it to your cell culture media. Sonication or vortexing may be necessary.

  • Vehicle Controls: Always include a vehicle control in your experiments to account for any effects of the solvent used to dissolve HAG.

  • Concentration Verification: If possible, verify the concentration of your HAG stock solution.

  • Storage: Store HAG according to the manufacturer's instructions, typically at -20°C, to prevent degradation.

  • Lot-to-Lot Variability: Be aware that there can be variability between different lots of HAG. It is good practice to test a new lot before using it in critical experiments.

References

Technical Support Center: Optimizing Buffer Conditions for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG), a synthetic diacylglycerol (DAG) analog and a potent activator of Protein Kinase C (PKC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HAG) and what is its primary mechanism of action?

A1: this compound (HAG) is a synthetic, cell-permeable diacylglycerol (DAG) analog. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][2] It mimics the function of endogenous DAG, a second messenger that plays a crucial role in various signal transduction pathways. While some commercial sources may label it as a PKC inhibitor, this is likely due to antagonistic effects at high concentrations or off-target effects. The consensus in the scientific literature is that DAG analogs like HAG are activators of conventional (cPKC) and novel (nPKC) PKC isoforms.

Q2: How should I store and handle HAG?

A2: HAG is soluble in ethanol and acetone. For long-term storage, it is recommended to store the compound at -20°C. Prepare solutions on the day of use if possible. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Q3: What are the key components of a buffer for an in vitro PKC assay using HAG?

A3: A typical in vitro PKC assay buffer for use with HAG or other DAG analogs should contain a buffering agent (e.g., HEPES or Tris-HCl), a magnesium salt (e.g., MgCl₂), a calcium salt (e.g., CaCl₂) for conventional PKC isoforms, a phospholipid cofactor (e.g., phosphatidylserine), and ATP.[3][4] The specific concentrations may need to be optimized for your particular PKC isoform and experimental setup.

Q4: Can HAG be used in cell-based assays?

A4: Yes, HAG is cell-permeable and can be used in a variety of cell-based assays to study PKC activation and its downstream effects. For example, it has been shown to induce differentiation in HL-60 human promyelocytic leukemia cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no PKC activity in in vitro assay Suboptimal buffer conditions: Incorrect pH, ionic strength, or cofactor concentrations.Optimize the buffer composition. A good starting point is 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, and 100 µM ATP. The concentration of the phospholipid cofactor, phosphatidylserine (PS), is critical and should be optimized (typically in the range of 50-100 µg/mL).
HAG insolubility: HAG is a lipid and may not be fully solubilized in the aqueous assay buffer, leading to low effective concentration.Prepare a stock solution of HAG in an organic solvent like ethanol or DMSO. When adding to the aqueous buffer, ensure rapid mixing to facilitate the formation of micelles. Sonication of the lipid mixture (HAG and PS) in the assay buffer can improve dispersion.
Inactive enzyme: The PKC enzyme may have lost activity due to improper storage or handling.Ensure PKC is stored at -80°C in appropriate aliquots to avoid freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.
Inconsistent results in cell-based assays Poor cellular uptake of HAG: The lipid nature of HAG can make efficient delivery into cells challenging.Use a suitable vehicle, such as a low concentration of DMSO or ethanol, to deliver HAG to the cells. The final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity. Complexing HAG with a carrier molecule like bovine serum albumin (BSA) may also improve delivery.
Cell health issues: The cells may be unhealthy, leading to a blunted response to HAG.Ensure cells are in the logarithmic growth phase and have high viability. Check for signs of contamination (e.g., bacteria, mycoplasma).[5][6] Optimize cell seeding density.
High background signal Non-specific effects of HAG: At high concentrations, HAG may have off-target effects.
Precipitate formation in buffer Poor solubility of HAG or other lipid components. Increase the concentration of the detergent (e.g., Triton X-100) in the buffer if your assay allows.[3] Alternatively, prepare lipid vesicles by sonication or extrusion to improve solubility.

Data Presentation

Table 1: Comparison of Activating Potency of Diacylglycerol Analogs on PKCα

Diacylglycerol AnalogActivating Capacity in Mixed MicellesActivating Capacity in VesiclesReference
Unsaturated 1,2-diacylglycerolsMore potentMore potent (in pure POPS vesicles)[7][8]
Saturated 1,2-diacylglycerolsLess potentLess potent (in pure POPS vesicles)[7][8]
1,3-diacylglycerolsConsiderably lowerLower[7][8]

Note: The activating capacity is a qualitative comparison based on the provided search results. For precise quantitative comparisons, EC₅₀ values from dose-response studies are required.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline for measuring the activity of conventional PKC isoforms (α, β, γ) using HAG as an activator.

Materials:

  • Purified PKC enzyme

  • This compound (HAG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., based on the sequence of glycogen synthase)[9]

  • ATP, [γ-³²P]ATP or fluorescently labeled ATP

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • Cofactor Solution: 100 mM MgCl₂, 5 mM CaCl₂

  • Stop Solution: 75 mM EDTA

Procedure:

  • Prepare Lipid Micelles:

    • In a glass tube, mix HAG and PS at the desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in Assay Buffer by vortexing and sonication to form micelles.

  • Reaction Setup (on ice):

    • To a microfuge tube, add in the following order:

      • Assay Buffer

      • Cofactor Solution

      • Lipid Micelles

      • PKC substrate peptide

      • Purified PKC enzyme

  • Initiate Reaction:

    • Add ATP (spiked with [γ-³²P]ATP or fluorescently labeled ATP) to the reaction mixture.

    • Incubate at 30°C for 10-20 minutes.

  • Stop Reaction:

    • Add Stop Solution to terminate the reaction.

  • Quantify Phosphorylation:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter or the fluorescence using a suitable plate reader.

Protocol 2: Induction of HL-60 Cell Differentiation

This protocol is adapted from methods for differentiating HL-60 cells and can be optimized for HAG.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (HAG) stock solution in ethanol or DMSO

  • Differentiation markers (e.g., antibodies for CD11b and CD14 for flow cytometry, or reagents for functional assays like nitroblue tetrazolium (NBT) reduction).

Procedure:

  • Cell Seeding:

    • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a T-75 flask.

  • HAG Treatment:

    • Add HAG to the cell culture to a final concentration of 1-10 µM. Perform a dose-response experiment to determine the optimal concentration.

    • Include a vehicle control (ethanol or DMSO at the same final concentration).

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Assessment of Differentiation:

    • After the incubation period, harvest the cells.

    • Assess differentiation using various methods:

      • Morphology: Examine cell morphology using Wright-Giemsa staining. Differentiated cells will have a more mature myeloid or monocytic appearance.

      • Flow Cytometry: Stain cells with fluorescently labeled antibodies against cell surface markers of differentiation, such as CD11b (for myeloid differentiation) and CD14 (for monocytic differentiation), and analyze by flow cytometry.

      • Functional Assays: Perform functional assays such as the NBT reduction assay to measure respiratory burst activity, a hallmark of mature phagocytes.

Visualizations

experimental_workflow_pkc_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_lipids Prepare HAG/PS Micelles setup Set up reaction on ice: Buffer, Cofactors, Micelles, Substrate, PKC prep_lipids->setup prep_reagents Prepare Assay Buffer and Reagents prep_reagents->setup initiate Initiate with ATP Incubate at 30°C setup->initiate stop Stop with EDTA initiate->stop quantify Quantify Phosphorylation (Scintillation or Fluorescence) stop->quantify

Figure 1. Experimental workflow for an in vitro PKC assay using HAG.

signaling_pathway cluster_substrates Key Substrate Classes HAG This compound (HAG) PKC Protein Kinase C (cPKC: α, β, γ nPKC: δ, ε, η, θ) HAG->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Response Cellular Responses Substrates->Response mediate MARCKS MARCKS Receptors Growth Factor Receptors Cytoskeleton Cytoskeletal Proteins Transcription Transcription Factors Proliferation Proliferation Response->Proliferation Proliferation Differentiation Differentiation Response->Differentiation Differentiation Apoptosis Apoptosis Response->Apoptosis Apoptosis

Figure 2. Simplified signaling pathway of HAG-mediated PKC activation.

References

Technical Support Center: Quantification of Endogenous 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, separation, and quantification of HAG from biological samples.

Question Possible Cause(s) Suggested Solution(s)
Low or No HAG Signal Detected Inefficient Extraction: HAG may be poorly extracted from the sample matrix due to its specific lipophilicity.- Ensure the use of a robust lipid extraction method like the Folch or Bligh-Dyer techniques, which employ a chloroform/methanol mixture to effectively solubilize a wide range of lipids.[1][2][3][4]- Optimize the solvent-to-sample ratio to ensure complete extraction.- Consider a two-step extraction process if the matrix is particularly complex.
Degradation of HAG: The acetyl group at the sn-2 position can be labile.- Work with samples on ice and minimize the time between sample collection and extraction.- Avoid harsh acidic or basic conditions during extraction and sample processing.
Suboptimal Mass Spectrometry Conditions: Ionization and fragmentation parameters may not be optimized for HAG.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) using a synthetic HAG standard.- Perform a product ion scan to identify the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks) Inappropriate Column Chemistry: The selected HPLC/UHPLC column may not be suitable for resolving HAG from other lipids.- Use a C18 reversed-phase column for separation based on hydrophobicity.- For potential isomer separation, consider a chiral stationary phase column.[5]
Suboptimal Mobile Phase Composition: The mobile phase may not be providing adequate separation.- Optimize the gradient of organic solvent (e.g., methanol, acetonitrile) in water.- Add a small amount of a modifier like ammonium formate or acetate to improve peak shape and ionization efficiency.
Sample Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample extract before injection.- Reduce the injection volume.
High Background Noise or Matrix Effects Co-elution of Interfering Compounds: Other lipids or matrix components can suppress or enhance the HAG signal.- Improve chromatographic separation to resolve HAG from interfering species.- Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6][7][8]- Use a deuterated internal standard that co-elutes with HAG to compensate for matrix effects.[3][9][10][11]
Difficulty in Quantifying Isomers Co-elution of sn-1 and sn-2 Positional Isomers: Standard reversed-phase chromatography may not separate HAG from its isomers.- Employ chiral chromatography, which has been shown to be effective in separating stereoisomers of other glycerolipids.[5][7][12][13][14]- Develop specific MRM transitions that can differentiate between the isomers, if fragmentation patterns differ.
Lack of a Suitable Internal Standard Commercial Unavailability of Deuterated HAG: A stable isotope-labeled internal standard for HAG may not be readily available.- Synthesize a deuterated HAG standard. The synthesis of related ether lipids has been described and could be adapted.[15][16]- Use a commercially available deuterated analog of a structurally similar lipid, such as deuterated Platelet-Activating Factor (PAF), and validate its suitability for correcting for extraction and matrix effects.[10]

Frequently Asked Questions (FAQs)

1. What is this compound (HAG) and why is it important?

This compound (HAG) is an endogenous ether lipid. It is a structural analog of diacylglycerol (DAG) and serves as a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and other physiological processes.[1][17][18][19] HAG itself is biologically active and can act as an inhibitor of Protein Kinase C (PKC).[20][21]

2. What are the main challenges in quantifying endogenous HAG?

The primary challenges in quantifying endogenous HAG include:

  • Low abundance: HAG is typically present at very low concentrations in biological samples.

  • Structural similarity to other lipids: Its structure is similar to other diacylglycerols and ether lipids, which can cause interference during analysis.

  • Potential for isomeric forms: The presence of sn-1 and sn-2 positional isomers can complicate quantification if not properly separated.[5]

  • Sample stability: The acetyl group can be labile, requiring careful sample handling to prevent degradation.

3. What is the recommended method for extracting HAG from biological samples?

The Folch method, or a modified version of it, is a widely accepted and robust procedure for the extraction of total lipids, including ether lipids like HAG, from biological matrices.[1][2][3][4] This method utilizes a chloroform:methanol solvent system to efficiently extract lipids.

4. Which analytical technique is most suitable for the quantification of HAG?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of HAG.[6][22] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

5. How can I address the issue of isobaric interference from other lipids?

High-resolution mass spectrometry can help distinguish HAG from other lipids with the same nominal mass but different elemental compositions. Additionally, chromatographic separation is crucial to resolve HAG from isobaric species. Tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions further enhances selectivity.

6. What are the expected endogenous concentrations of HAG in biological samples?

Currently, there is limited published data on the absolute endogenous concentrations of HAG in various human tissues and cells. Studies on related compounds, such as PAF, in activated neutrophils suggest that the levels of these bioactive lipids are in the nanomolar range or lower.[18] Further research is needed to establish reference ranges for HAG in different biological matrices.

Experimental Protocol: Quantification of HAG by LC-MS/MS

This protocol provides a general framework for the quantification of HAG. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Homogenize tissue or cell pellets in ice-cold phosphate-buffered saline (PBS).

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute HAG.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for HAG and the internal standard. These should be determined by infusing a synthetic standard.

3. Data Analysis

  • Integrate the peak areas for HAG and the internal standard.

  • Calculate the ratio of the HAG peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of a synthetic HAG standard.

  • Determine the concentration of HAG in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Neutrophils, Platelets) Homogenization Homogenization in PBS Sample->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Drying under Nitrogen PhaseSeparation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for HAG quantification.

signaling_pathway HAG This compound (HAG) PKC Protein Kinase C (PKC) HAG->PKC Inhibition Downstream Downstream Signaling & Cellular Responses PKC->Downstream

References

improving signal-to-noise ratio in 1-O-Hexadecyl-2-O-acetyl-sn-glycerol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (Platelet-Activating Factor, PAF) assays.

Troubleshooting Guide

This guide addresses common issues encountered during PAF acetylhydrolase (PAF-AH) assays that can lead to a poor signal-to-noise ratio.

Problem Possible Cause Recommended Solution
High Background Signal Incomplete dissolution of the 2-thio PAF substrate.Vortex the reconstituted substrate solution until it is completely clear. A high background absorbance may result if the substrate is not fully dissolved[1].
Presence of thiol-containing compounds in the sample (e.g., glutathione, cysteine, dithiothreitol).Samples containing thiols will exhibit high background absorbances. Consider extensive dialysis of the sample to remove small molecular size interfering substances[1]. Prepare a sample background control without the substrate to subtract the non-enzymatic activity[2].
Non-enzymatic hydrolysis of the substrate.Prepare background wells containing the substrate and assay buffer but no enzyme. Subtract the average absorbance of these wells from the sample wells[3].
Low or No Signal Inactive enzyme.Ensure proper storage of the PAF-AH enzyme at -70°C and keep it on ice while in use. Avoid repeated freeze-thaw cycles[4]. Use a fresh aliquot of the enzyme.
Low concentration of PAF-AH in the sample.For plasma samples, the concentration of PAF-AH may be too low to be measured directly. Concentrate the plasma to one-fourth of its original volume using a centrifugal concentrator with a molecular weight cut-off of 30,000[1].
Presence of thiol-scavenging compounds or inhibitors in the sample.Samples containing thiol-scavengers (e.g., N-ethylmaleimide) will inhibit color development[5]. Dialyze the sample to remove potential inhibitors.
Erratic or Non-Reproducible Results Pipetting errors or inconsistencies.Use calibrated pipettes and ensure consistent technique. When pipetting reagents, equilibrate the pipette tip by slowly filling and expelling the contents several times[5].
Bubbles in the wells.Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently tap the side of the plate to remove them[3].
Temperature fluctuations.Ensure that all assay components are at the recommended temperature before starting the reaction and maintain a consistent incubation temperature[4].

Frequently Asked Questions (FAQs)

Q1: What is the optimal absorbance range for a reliable PAF-AH assay?

A1: For reproducible results, the amount of PAF-AH added to the well should result in an absorbance between 0.2 and 1.2. The signal should be at least two-fold higher than the background absorbance[1].

Q2: My plasma samples show very low activity. How can I improve the signal?

A2: The concentration of PAF-acetylhydrolase in plasma can be low. It is generally recommended to concentrate the plasma to one-fourth of its original volume before performing the assay. This can be achieved using a centrifugal concentrator with a molecular weight cut-off of 30,000[1].

Q3: I suspect my sample contains interfering substances. What can I do?

A3: Samples containing thiols (like glutathione or dithiothreitol) can cause high background, while thiol-scavengers or other inhibitors can lead to low signal. Extensive dialysis is an effective method to remove most of these small molecular weight interfering substances[1][5]. Additionally, always run a sample background control (sample without substrate) to account for non-enzymatic activity[2].

Q4: How should I prepare the 2-thio PAF substrate to avoid high background?

A4: The 2-thio PAF substrate is typically supplied in an ethanolic solution. This ethanol must be evaporated using a gentle stream of nitrogen. Then, reconstitute the substrate in the appropriate assay buffer. It is critical to vortex the vial until the solution becomes completely clear to ensure full dissolution, as undissolved substrate is a common cause of high background absorbance[1].

Q5: Can I use serum samples instead of plasma?

A5: Yes, both serum and plasma can be used. For serum, collect blood without an anticoagulant and allow it to clot for 30 minutes at 25°C before centrifugation. For plasma, collect blood with an anticoagulant like heparin, citrate, or EDTA[1]. Note that PAF-AH activity may differ between serum and plasma.

Experimental Protocols

Detailed Protocol for Colorimetric PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is a synthesized methodology based on common procedures for colorimetric PAF-AH assays.

1. Reagent Preparation:

  • PAF-AH Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 7.2. If assaying extracellular (plasma/serum) PAF-AH, the buffer should contain 1 mM EGTA[1].

  • 2-thio PAF Substrate (200 µM): Evaporate the ethanol from the stock vial under a gentle stream of nitrogen. Reconstitute the substrate in the appropriate PAF-AH Assay Buffer to a final concentration of 200 µM. Vortex vigorously until the solution is completely clear[1].

  • DTNB Reagent: Reconstitute 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in HPLC-grade water. Keep this solution on ice and in the dark, and use it within eight hours[1].

  • Sample Preparation:

    • Plasma: Collect blood with an anticoagulant and centrifuge at 700-1,000 x g for 10 minutes at 4°C. Collect the upper plasma layer. If the expected activity is low, concentrate the plasma 4-fold using a centrifugal concentrator (30,000 MWCO)[1].

    • Tissue Homogenate: Homogenize tissue in cold buffer (e.g., 0.1 M Tris-HCl, pH 7.2) and centrifuge at 10,000 x g for 15 minutes at 4°C. Use the supernatant for the assay[5].

    • Cell Lysate: Centrifuge collected cells and homogenize or sonicate the pellet in cold buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and use the supernatant[5].

2. Assay Procedure (96-well plate format):

  • Background Wells (in triplicate): Add 10 µl of Assay Buffer and 200 µl of the 2-thio PAF Substrate Solution[3].

  • Sample Wells (in triplicate): Add 10 µl of your sample (e.g., plasma, tissue homogenate)[1].

  • Sample Background Wells (in triplicate): Add 10 µl of your sample and 200 µl of Assay Buffer (without substrate)[2].

  • Positive Control Wells (optional, in triplicate): Add a known amount of PAF-AH standard.

  • Initiate the Reaction: Add 200 µl of the 200 µM 2-thio PAF Substrate Solution to the Sample and Positive Control wells. Shake the plate gently for 30 seconds to mix[1].

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature[1].

  • Develop Reaction: Add 10 µl of the DTNB reagent to all wells[1].

  • Read Absorbance: After one minute, read the absorbance at 405-414 nm using a microplate reader[1].

3. Data Analysis:

  • Calculate the average absorbance for each set of triplicates.

  • Subtract the average absorbance of the Background Wells from the Sample Wells and Positive Control Wells.

  • Subtract the average absorbance of the Sample Background Wells from the corresponding corrected Sample Wells to account for non-enzymatic activity.

  • The final absorbance is proportional to the PAF-AH activity. The activity can be calculated using the molar extinction coefficient of the product and the reaction time.

Visualizations

Signaling Pathway

PAF_Signaling_Pathway PAF This compound (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Response PKC->Response Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, DTNB) start->prep_reagents prep_samples Prepare Samples (Plasma, Lysate, etc.) start->prep_samples plate_setup Set Up 96-Well Plate (Samples, Background, Controls) prep_reagents->plate_setup prep_samples->plate_setup initiate_reaction Initiate Reaction (Add Substrate) plate_setup->initiate_reaction incubate Incubate at RT (30 minutes) initiate_reaction->incubate develop Develop Reaction (Add DTNB) incubate->develop read Read Absorbance (405-414 nm) develop->read analyze Analyze Data read->analyze

References

dealing with batch-to-batch variability of synthetic 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

An Introduction to this compound and Batch-to-Batch Variability

This compound, a synthetic analog of Diacylglycerol (DAG) and a precursor in the synthesis of Platelet-Activating Factor (PAF), is a critical tool for researchers studying lipid signaling pathways, particularly those involving Protein Kinase C (PKC).[1][2] As a bioactive lipid, its efficacy in experimental systems is highly dependent on its purity, stability, and proper handling. Researchers and drug development professionals often encounter challenges with batch-to-batch variability, which can lead to inconsistent experimental outcomes, hindering the progress of research and development.

This technical support center provides a comprehensive resource to address these challenges. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, manage, and mitigate the effects of batch-to-batch variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic alkyl acylglycerol.[3] It acts as a diacylglycerol (DAG) antagonist and a Protein Kinase C (PKC) inhibitor.[2] It is also a synthetic precursor of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes.[2]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can arise from several factors during synthesis and storage. These include:

  • Purity: The presence of impurities, such as isomers, unreacted starting materials, or byproducts of synthesis, can affect the compound's activity. Different batches may have varying purity levels, typically specified as >95% or >98%.[1][4]

  • Stability and Degradation: The compound can degrade over time, especially if not stored under appropriate conditions. Degradation products may have altered or no biological activity.

  • Isomeric Purity: The stereochemistry at the sn-2 position of the glycerol backbone is crucial for its biological activity. The presence of the inactive enantiomer can reduce the effective concentration of the active compound.

  • Solvent and Formulation: The solvent used to dissolve the compound and the final formulation can impact its stability and delivery to the experimental system.

Q3: How should I properly store and handle this compound?

A3: Proper storage is critical to maintain the integrity of the compound.

  • Long-term storage: Store at -20°C under desiccating conditions.[1] Some suppliers recommend storage at -80°C for up to 6 months.[5] The product can be stored for up to 12 months under these conditions.[1]

  • Short-term storage: For frequent use, storing aliquots at -20°C is recommended to avoid repeated freeze-thaw cycles.[5]

  • Solutions: If possible, prepare and use solutions on the same day.[2] If storage is necessary, store solutions at -20°C for up to one month.[2] Always equilibrate the solution to room temperature and ensure no precipitate is present before use.[2]

  • Solubility: The compound is soluble in ethanol and acetone.[1][2] For higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period can be helpful.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low or no biological activity Compound Degradation: Improper storage or handling.1. Verify storage conditions (-20°C or -80°C, desiccated). 2. Prepare fresh stock solutions from a new aliquot or vial. 3. Perform a quality control check on the compound (see QC protocols below).
Incorrect Concentration: Errors in stock solution preparation or dilution.1. Recalculate and prepare a fresh stock solution. 2. Verify the molecular weight of the specific batch from the Certificate of Analysis.
Poor Solubility: Compound not fully dissolved.1. Ensure the compound is fully dissolved in the appropriate solvent (e.g., ethanol). 2. Gentle warming (37°C) or sonication may aid dissolution.[4]
Inconsistent results between experiments Batch-to-Batch Variability: Differences in purity or activity between lots.1. When starting a new batch, perform a validation experiment to compare its activity to the previous batch. 2. If variability is confirmed, a dose-response curve should be generated for the new batch to determine the optimal working concentration.
Experimental System Variability: Changes in cell culture conditions, passage number, or reagent quality.1. Standardize all experimental parameters. 2. Use cells within a consistent passage number range. 3. Ensure all other reagents are of high quality and not expired.
High background or off-target effects Impure Compound: Presence of active impurities.1. Check the purity of the batch from the Certificate of Analysis. 2. Consider purchasing a higher purity grade of the compound. 3. Perform analytical QC to identify potential impurities (see QC protocols).
Solvent Effects: The solvent used to dissolve the compound may have biological effects.1. Run a vehicle control (solvent only) in all experiments to assess its impact. 2. Use the lowest possible concentration of the solvent.

Quality Control and Experimental Protocols

To ensure the quality and consistency of your this compound, we recommend performing the following quality control checks, especially when a new batch is received.

Protocol 1: Analytical Quality Control by LC-MS

This protocol allows for the verification of the compound's identity and an assessment of its purity.

Objective: To confirm the molecular weight and purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ethanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent compatible with the LC-MS system (e.g., methanol with 0.1% formic acid).

  • LC-MS Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Scan for the protonated molecule [M+H]⁺. The expected molecular weight is 358.6 Da.[1]

  • Data Analysis:

    • Confirm the presence of a major peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.

    • Assess the purity by calculating the peak area of the compound relative to the total peak area of all detected ions.

Protocol 2: Functional Quality Control by Platelet Aggregation Assay

This protocol provides a functional assessment of the compound's biological activity.

Objective: To determine the bioactivity of a new batch of this compound by measuring its ability to induce platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing sodium citrate (3.8%).[6]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[7]

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Assay:

    • Use a light transmission aggregometer.

    • Pre-warm the PRP to 37°C.

    • Add a small volume of the this compound solution (at various concentrations) to the PRP.

    • Monitor the change in light transmission over time, which corresponds to platelet aggregation.[8]

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of platelet aggregation against the concentration of this compound.

    • Compare the EC50 (half-maximal effective concentration) of the new batch to that of a previously validated batch.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₄₂O₄[1]
Molecular Weight 358.6 Da[1]
Purity (Typical) >95% or >98%[1][4]
Solubility Soluble in ethanol, acetone[1][2]
Storage Temperature -20°C to -80°C[1][5]

Table 2: Example Batch-to-Batch Variability in a Platelet Aggregation Assay

Batch IDPurity (from CoA)EC50 (nM)
Batch A98.5%15.2
Batch B96.2%28.9
Batch C99.1%14.5

Mandatory Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_resolution start Inconsistent Experimental Results check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Check Storage Conditions (-20°C, desiccated) check_compound->storage Degradation? reagents Verify Reagents and Buffers check_protocol->reagents Protocol Issue? new_stock Prepare Fresh Stock Solution storage->new_stock qc_assay Perform QC Assay (LC-MS, Functional Assay) new_stock->qc_assay new_batch Order New Batch of Compound qc_assay->new_batch Batch Fails QC consistent_results Consistent Results qc_assay->consistent_results Batch Passes QC cell_culture Check Cell Culture Conditions (Passage number, confluence) reagents->cell_culture equipment Calibrate Equipment cell_culture->equipment adjust_protocol Adjust Protocol and Standardize equipment->adjust_protocol adjust_protocol->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm paf This compound (PAF Precursor) pafr PAF Receptor (PAFR) paf->pafr Binds g_protein G-Protein (Gq/11) pafr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Platelet Aggregation, Inflammation) pkc->cellular_response Phosphorylates Downstream Targets ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

Caption: Simplified signaling pathway of PAF receptor activation.

References

Validation & Comparative

A Comparative Guide: 1-O-Hexadecyl-2-O-acetyl-sn-glycerol vs. Phorbol Esters in Protein Kinase C Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) and phorbol esters, two classes of molecules that interact with Protein Kinase C (PKC), a crucial family of enzymes in cellular signaling. While both compounds affect PKC activity, their mechanisms of action and ultimate cellular effects differ significantly. This document summarizes their comparative performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) and 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of conventional and novel PKC isoforms. They function as analogs of the endogenous ligand diacylglycerol (DAG) but are metabolically stable, leading to sustained and robust PKC activation. This prolonged activation is associated with a wide range of cellular responses, including inflammation and tumor promotion.

In contrast, this compound (HAG) is a synthetic ether-linked diacylglycerol analog that, by itself, does not activate PKC. Instead, HAG acts as a modulator of PKC activity, potentiating the effects of phorbol esters and other activators. It achieves this by binding to a low-affinity phorbol ester binding site on PKC, enhancing the binding of primary activators to the high-affinity site. Some studies also describe HAG as a DAG antagonist, highlighting its inhibitory potential under certain conditions.

Mechanism of Action and Performance Data

The primary distinction between HAG and phorbol esters lies in their direct effect on PKC catalytic activity. Phorbol esters are direct agonists, whereas HAG is a non-activating modulator.

Phorbol Esters: Potent and Sustained PKC Activation

Phorbol esters bind to the C1 domain of conventional and novel PKC isoforms with high affinity, mimicking the action of DAG.[1] However, unlike DAG, which is rapidly metabolized, phorbol esters are resistant to degradation, resulting in prolonged activation of PKC. This sustained signaling can lead to a variety of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[2][3]

This compound (HAG): A Modulator of PKC Activity

Experimental evidence indicates that HAG alone does not induce PKC activity. However, it significantly enhances the PKC activation induced by phorbol esters like TPA. This potentiation is attributed to HAG's binding to a low-affinity phorbol ester binding site on PKC, which allosterically enhances the binding of TPA to the high-affinity site. This cooperative interaction leads to a greater overall activation of the enzyme in the presence of both compounds.

Compound ClassDirect Effect on PKC ActivityBinding Site(s) on PKCKey Characteristics
Phorbol Esters (e.g., TPA, PMA) Potent ActivatorHigh-affinity C1 domainMetabolically stable, leads to sustained activation, mimics diacylglycerol (DAG)
This compound (HAG) No direct activation; Potentiates activator-induced activityLow-affinity phorbol ester binding siteModulates PKC activity, enhances the effect of primary activators, can act as a DAG antagonist

Signaling Pathways

The differential interaction of phorbol esters and HAG with PKC leads to distinct downstream signaling events.

Phorbol Ester-Induced PKC Signaling Pathway

Phorbol esters directly activate PKC, initiating a cascade of phosphorylation events that affect numerous cellular processes.

G Phorbol_Ester Phorbol Ester PKC Protein Kinase C (PKC) Phorbol_Ester->PKC Activates Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Substrates->Cellular_Response

Phorbol Ester-Induced PKC Activation
HAG Modulation of Phorbol Ester-Induced PKC Signaling

HAG does not initiate a signaling cascade on its own but enhances the pathway initiated by a primary activator like a phorbol ester.

G cluster_PKC PKC Complex Phorbol_Ester Phorbol Ester High_Affinity_Site High-Affinity Binding Site Phorbol_Ester->High_Affinity_Site Binds HAG HAG Low_Affinity_Site Low-Affinity Binding Site HAG->Low_Affinity_Site Binds PKC Protein Kinase C (PKC) Enhanced_Activation Enhanced PKC Activation PKC->Enhanced_Activation Low_Affinity_Site->High_Affinity_Site Allosterically Enhances Binding Downstream_Signaling Downstream Signaling Enhanced_Activation->Downstream_Signaling

HAG's Modulation of PKC Activation

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assessing PKC activity in the presence of phorbol esters and HAG.

In Vitro PKC Activity Assay

This protocol is adapted from methodologies used to study the effects of lipid activators on PKC.

Objective: To measure the phosphotransferase activity of purified PKC in the presence of a phorbol ester (e.g., TPA) with and without HAG.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

  • TPA (stock solution in DMSO)

  • HAG (stock solution in a suitable solvent)

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by sonication.

  • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the desired concentrations of TPA and/or HAG.

  • Add the purified PKC enzyme to the mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and the substrate peptide.

  • Incubate the reaction for 10 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

G A Prepare Reagents (Buffer, Lipids, TPA, HAG, PKC, ATP, Substrate) B Pre-incubate PKC with lipids, TPA, and/or HAG A->B C Initiate Reaction with [γ-³²P]ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction (Spot on Phosphocellulose paper) D->E F Wash to remove unincorporated ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G

In Vitro PKC Activity Assay Workflow

Conclusion

The choice between using a phorbol ester or HAG depends on the specific research question. Phorbol esters are invaluable tools for inducing strong and sustained PKC activation to study its downstream consequences. HAG, on the other hand, offers a more nuanced approach to understanding the allosteric regulation of PKC and can be used to investigate the potentiation of signaling pathways. For drug development professionals, the distinct mechanisms of these compounds may inspire novel strategies for designing selective PKC modulators. The provided data and protocols serve as a foundation for researchers to design and interpret experiments aimed at dissecting the complex role of PKC in cellular physiology and disease.

References

Comparative Analysis of PKC Activation: 1-O-Hexadecyl-2-O-acetyl-sn-glycerol vs. 1-oleoyl-2-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two synthetic diacylglycerol (DAG) analogs, 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG), in the context of Protein Kinase C (PKC) activation. The primary distinction between these molecules lies in the chemical linkage at the sn-1 position of the glycerol backbone: HAG possesses a stable ether bond, whereas OAG has a more labile ester bond. This structural difference leads to significant variations in their metabolic stability, mechanism of action, and downstream cellular effects.

Molecular Characteristics and Mechanism of Action

Both HAG and OAG are cell-permeable analogs of DAG, a critical second messenger that activates conventional and novel PKC isoforms. PKC activation is a multi-step process initiated by the binding of DAG to the C1 domain of the enzyme, which promotes its translocation to the plasma membrane and subsequent phosphorylation of target substrates.

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) is a well-established, potent activator of PKC.[1] As an ester-linked DAG analog, it closely mimics the action of endogenous DAG produced by phospholipase C. It is readily metabolized by cellular lipases and diacylglycerol kinases, leading to a transient activation of PKC signaling pathways. Its unsaturated oleoyl group generally contributes to a higher potency in PKC activation compared to saturated analogs.[2][3]

  • This compound (HAG) is an ether-linked DAG analog. The ether linkage makes it resistant to hydrolysis by cellular lipases, resulting in a significantly more stable and long-lasting molecule within the cell.[4][5] While it is a DAG analog, its role in PKC modulation is more complex and appears to be highly context-dependent. Some reports describe it as an effective PKC activator, comparable to other DAGs in in vitro assays.[4][5] However, other studies classify it as a PKC inhibitor or a DAG antagonist, particularly noting that ether-linked DGs can lead to the inactivation of specific isoforms like PKC-epsilon, thereby arresting cell growth.[6][7] This suggests HAG may act as a biased agonist or an isoform-specific modulator rather than a universal activator.

Comparative Data Summary

Direct quantitative kinetic data comparing the two compounds is scarce in the literature. The following table summarizes their key characteristics based on available experimental evidence.

FeatureThis compound (HAG)1-oleoyl-2-acetyl-sn-glycerol (OAG)
Synonym HexadecylacetylglycerolOleoylacetylglycerol
Linkage at sn-1 Ether-linkedEster-linked
Metabolic Stability High; resistant to lipase hydrolysis, resulting in sustained presence.[4][5]Low; readily metabolized, resulting in transient signaling.
Reported Effect on PKC Complex and context-dependent. Reported as both an activator and an inhibitor/antagonist.[4][5][6]Consistent and direct PKC activator.[1][8]
Isoform Specificity May differentially regulate PKC isotypes; reported to inactivate PKC-epsilon.[7]Generally considered a broad activator of conventional and novel PKC isoforms.[1][9]
Downstream Signaling Can inhibit growth factor-stimulated ERK and PI3K/Akt signaling pathways.[7]Activates canonical PKC downstream pathways, including those involved in cell proliferation and ion channel modulation.[7][10][11]
Primary Research Use Studying sustained or isoform-specific PKC signaling; used as a stable DAG analog.[4]Inducing acute, transient PKC activation to mimic endogenous DAG signaling.[8][12]

Signaling Pathway Overview

The diagram below illustrates the canonical PKC activation pathway and highlights the distinct modulatory roles of OAG and HAG. OAG acts as a direct substitute for endogenous DAG, triggering the activation cascade. HAG's role is more nuanced; it may activate certain isoforms while inhibiting others, or modulate the pathway in a sustained manner due to its metabolic stability.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 PKC_cyto Inactive PKC PIP2->PKC_cyto PKC_mem Active PKC (Membrane-Bound) Downstream Downstream Substrate Phosphorylation PKC_mem->Downstream Receptor GPCR / RTK Receptor->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_cyto->PKC_mem Translocates & Activates OAG 1-Oleoyl-2-acetyl-sn-glycerol (OAG) OAG->PKC_cyto Directly Activates (Transient) HAG This compound (HAG) HAG->PKC_cyto Modulates (Sustained / Isoform-Specific)

Figure 1. PKC activation pathway comparing OAG and HAG.

Experimental Protocols

The following is a generalized protocol for an in vitro PKC kinase activity assay that can be adapted to compare the effects of HAG and OAG.

Objective: To measure the ability of HAG and OAG to stimulate the kinase activity of a purified PKC isoform.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCε)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)

  • This compound (HAG)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Phosphatidylserine (PS)

  • Triton X-100 or other suitable detergent

  • Assay Buffer: 20 mM HEPES, pH 7.4, with 10 mM MgCl₂, 1 mM DTT, and 100 µM CaCl₂

  • ATP Solution: 100 µM ATP, including [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for fluorescence/luminescence assays)

  • Stop Solution: 75 mM phosphoric acid (for radiometric assay) or appropriate stop buffer for other formats

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for other formats)

Methodology:

  • Lipid Vesicle/Micelle Preparation:

    • In glass tubes, prepare lipid mixtures. For the control, use PS alone. For experimental conditions, mix PS with varying concentrations of either HAG or OAG (e.g., 0.1 to 100 µM). A common molar ratio is 4:1 PS to DAG analog.

    • Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in Assay Buffer containing Triton X-100 (e.g., 0.3%).

    • Sonicate the mixture on ice or vortex vigorously until the solution is clear to form mixed micelles.

  • Kinase Reaction Setup (96-well plate format):

    • To each well, add 10 µL of the prepared lipid micelles (Control, HAG, or OAG).

    • Add 20 µL of Assay Buffer containing the PKC substrate peptide (final concentration ~20-50 µM).

    • Add 10 µL of diluted PKC enzyme (final concentration ~5-10 ng/well).

    • Pre-incubate the plate at 30°C for 5 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 10-20 minutes.

    • Terminate the reaction by adding 50 µL of Stop Solution.

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: Spot 25 µL of the reaction mixture onto phosphocellulose paper. Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Follow the manufacturer's instructions for the specific kit (e.g., measuring fluorescence polarization, FRET, or luminescence).

  • Data Analysis:

    • Subtract the background activity (no enzyme control) from all readings.

    • Plot the PKC activity (e.g., in CPM or relative fluorescence units) against the concentration of HAG or OAG.

    • Determine the EC₅₀ value for each compound by fitting the data to a dose-response curve.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for a cell-based experiment designed to compare the downstream effects of HAG and OAG on a specific signaling pathway, such as ERK phosphorylation.

G cluster_treatments A 1. Cell Culture (e.g., HEK293, NIH3T3) B 2. Serum Starvation (Synchronize cells, 12-24h) A->B C1 3a. Treat with HAG (e.g., 10 µM) B->C1 C2 3b. Treat with OAG (e.g., 10 µM) B->C2 C3 3c. Vehicle Control (e.g., DMSO) B->C3 D 4. Time Course Incubation (e.g., 5, 15, 30, 60 min) C1->D C2->D C3->D E 5. Cell Lysis (Prepare protein extracts) D->E F 6. Protein Quantification (e.g., BCA Assay) E->F G 7. Western Blot Analysis F->G H Primary Antibodies: p-ERK, Total ERK, β-Actin G->H I 8. Densitometry & Data Analysis (Normalize p-ERK to Total ERK) G->I J 9. Compare temporal activation profiles of HAG vs. OAG I->J

Figure 2. Workflow for comparing cellular effects of HAG vs. OAG.

Conclusion

The choice between this compound and 1-oleoyl-2-acetyl-sn-glycerol depends critically on the experimental objective. OAG is the compound of choice for studying the acute, transient effects of PKC activation that mimic endogenous signaling. In contrast, HAG is a valuable tool for investigating the consequences of sustained PKC modulation, exploring the roles of specific PKC isoforms, or studying systems where resistance to metabolic degradation is required. Researchers should be aware of the complex, and at times contradictory, reported effects of HAG and carefully validate its mechanism of action within their specific experimental system.

References

A Comparative Guide to the Biological Activity of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol and Other PAF Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a key analog of the potent lipid mediator Platelet-Activating Factor (PAF), with other PAF analogs. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships and selecting appropriate compounds for their studies.

Introduction to Platelet-Activating Factor (PAF) and its Analogs

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The unique structure of PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is crucial for its high affinity to the PAFR and subsequent cellular activation.

Structural modifications to the PAF molecule have led to the development of numerous analogs, including agonists, partial agonists, and antagonists. These analogs are invaluable tools for elucidating the physiological roles of PAF and for the development of therapeutic agents targeting the PAF signaling pathway. This compound is a specific PAF analog with a defined alkyl chain length at the sn-1 position, which influences its biological activity. This guide focuses on comparing the activity of this compound with other structurally related PAF analogs.

Comparative Biological Activity

The biological activity of PAF and its analogs is typically assessed using various in vitro and in vivo assays. The most common assays include platelet aggregation, induction of superoxide generation in macrophages, and measurement of hypotensive effects. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Platelet Aggregation

Platelet aggregation is a hallmark of PAF activity. The structural features of PAF analogs significantly influence their ability to induce platelet aggregation.

Table 1: Comparative Activity of PAF Analogs in Platelet Aggregation

CompoundSpeciesAssay TypeEC50 / IC50Reference
Agonists
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF)HumanPlatelet-Rich Plasma Aggregation111.6 - 129.7 nM[1]
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholineRabbitWashed Platelet Aggregation~5 times less potent than C16-PAF
This compoundRabbitWashed Platelet AggregationLess potent than PAF, induces delayed aggregation[2]
Hexanolamine PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine)RabbitWashed Platelet AggregationPartial agonist, 50% of max PAF response
Antagonists
WEB 2086RabbitWashed Platelet AggregationpA2 = 7.31
CV-6209RabbitPlatelet AggregationIC50 = 7.5 x 10⁻⁸ M
DMAP-ethyl-PAFRabbitPlatelet Aggregation in PlasmaK₋B = 0.55 µmol/L[3]
ClopidogrelHumanPlatelet-Rich Plasma AggregationIC50 = 281.01 µM (vs. PAF)[4]

Note: The activity of this compound in platelet aggregation is qualitatively described as less potent than PAF, with a delayed response. Rabbit platelets exhibit a preference for the utilization of the 1-hexadecyl-2-acetyl-sn-glycerol species in the formation of PAF[5][6].

Macrophage Activation

PAF and its analogs are potent activators of macrophages, stimulating the production of reactive oxygen species (ROS) such as superoxide anions.

Table 2: Comparative Activity of PAF Analogs in Macrophage Superoxide Generation

CompoundSpeciesAssay TypeActivityReference
Hexanolamine PAFGuinea PigPeritoneal MacrophagesPartial agonist, 45% of max PAF response

Experimental Protocols

Rabbit Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn rabbit blood in 3.8% sodium citrate (9:1 v/v).

  • Platelet agonist (e.g., this compound, PAF, other analogs).

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

  • Cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the baseline to stabilize (0% light transmission).

    • Add a small volume (e.g., 50 µL) of the agonist solution at various concentrations to the cuvette to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is recorded.

    • Use the PPP as a blank to set 100% aggregation (maximum light transmission).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the light transmission of PPP.

    • For agonists, an EC50 value is determined by plotting the percentage of aggregation against the log of the agonist concentration.

    • For antagonists, the IC50 value is determined by measuring the inhibition of aggregation induced by a fixed concentration of an agonist (e.g., PAF).

Macrophage Superoxide Anion Production Assay

This assay measures the production of superoxide anions by macrophages upon stimulation with PAF or its analogs. A common method is the reduction of cytochrome c or the use of fluorescent probes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell culture medium (e.g., DMEM).

  • Stimulants (e.g., this compound, PAF analogs, PMA as a positive control).

  • Cytochrome c solution or a fluorescent ROS probe (e.g., Dihydroethidium - DHE).

  • Superoxide dismutase (SOD) as a control for specificity.

  • Microplate reader or fluorometer.

Procedure (using Cytochrome c reduction):

  • Cell Preparation:

    • Culture macrophages in a 96-well plate until they reach the desired confluence.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Assay:

    • Prepare a reaction mixture containing cytochrome c in HBSS.

    • Add the reaction mixture to each well.

    • To a set of control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.

    • Add the stimulants (PAF analogs) at various concentrations to the wells.

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the absorbance of the plate at 550 nm at different time points using a microplate reader. The reduction of cytochrome c by superoxide leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of superoxide production based on the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.

    • Plot the rate of superoxide production against the concentration of the stimulant to determine the EC50 value.

Signaling Pathways

PAF and its agonistic analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events that ultimately lead to the various cellular responses.

PAF Receptor Signaling Pathway

The binding of a PAF agonist to the PAFR activates heterotrimeric G proteins, primarily Gq/11 and Gi/o.

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG and elevated Ca²⁺ levels activate protein kinase C (PKC).

  • Gi/o Pathway: Activation of Gi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Downstream Effectors: These initial signaling events trigger a multitude of downstream pathways, including:

    • Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38): Involved in cell proliferation, differentiation, and inflammation.

    • Phospholipase A2 (PLA2): Leads to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes.

    • PI3K/Akt pathway: Plays a role in cell survival and proliferation.

The specific signaling pathways activated can vary depending on the cell type and the specific PAF analog.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling PAFR PAF Receptor (PAFR) Gq Gq/11 PAFR->Gq Gi Gi/o PAFR->Gi PAF_Analog PAF / Agonist Analog PAF_Analog->PAFR Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Superoxide Production) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK PLA2 Phospholipase A2 (PLA2) PKC->PLA2 MAPK->Cellular_Response PLA2->Cellular_Response PI3K_Akt->Cellular_Response

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for Comparing PAF Analogs

The following diagram illustrates a typical workflow for comparing the biological activity of different PAF analogs.

Experimental_Workflow cluster_preparation Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of PAF Analogs Platelet_Aggregation Platelet Aggregation Assay (Light Transmission Aggregometry) Compound_Prep->Platelet_Aggregation Superoxide_Assay Macrophage Superoxide Production Assay Compound_Prep->Superoxide_Assay Other_Assays Other Relevant Bioassays (e.g., Calcium Mobilization) Compound_Prep->Other_Assays Cell_Prep Prepare Biological System (e.g., Platelet-Rich Plasma, Macrophage Culture) Cell_Prep->Platelet_Aggregation Cell_Prep->Superoxide_Assay Cell_Prep->Other_Assays Dose_Response Generate Dose-Response Curves Platelet_Aggregation->Dose_Response Superoxide_Assay->Dose_Response Other_Assays->Dose_Response EC50_IC50 Calculate EC50 / IC50 Values Dose_Response->EC50_IC50 Comparison Compare Potency and Efficacy of Analogs EC50_IC50->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for Comparing PAF Analogs.

Conclusion

The biological activity of this compound and other PAF analogs is highly dependent on their specific molecular structure. Modifications to the alkyl chain length at the sn-1 position, the acyl group at the sn-2 position, and the polar head group at the sn-3 position can dramatically alter the compound's potency and efficacy as an agonist, partial agonist, or antagonist at the PAF receptor. The data and protocols presented in this guide offer a framework for the comparative analysis of these important lipid mediators, aiding in the advancement of research in inflammation, thrombosis, and other PAF-related pathologies.

References

Assessing the Specificity of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol as a Diacylglycerol Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) as a diacylglycerol (DAG) antagonist. Its performance is evaluated alongside other commonly used DAG antagonists, supported by available experimental data and detailed methodologies for key validation assays. This document aims to equip researchers with the necessary information to make informed decisions when selecting a DAG antagonist for their studies.

Introduction to Diacylglycerol (DAG) Antagonism

Diacylglycerol (DAG) is a critical second messenger lipid that plays a pivotal role in a multitude of cellular signaling pathways. Its primary function is the activation of Protein Kinase C (PKC) isozymes, which are involved in regulating cell growth, differentiation, apoptosis, and other fundamental cellular processes. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase function.

Given the central role of the DAG-PKC signaling axis in various physiological and pathological conditions, including cancer and inflammatory diseases, the development and characterization of specific DAG antagonists are of significant interest. An ideal DAG antagonist would selectively block the binding of endogenous DAG to its effectors, thereby inhibiting downstream signaling without exhibiting off-target effects. This guide assesses the specificity of HAG in this context and compares it with other known DAG antagonists.

Comparative Analysis of DAG Antagonists

This section details the known mechanisms of action, potency, and specificity of HAG and selected alternative DAG antagonists. A summary of their key characteristics is presented in Table 1.

This compound (HAG)

This compound is a synthetic ether lipid analog of DAG. It is often categorized as a DAG antagonist and a PKC inhibitor. However, the literature presents a somewhat conflicting view of its activity. While some studies support its role as an inhibitor of PKC, others suggest it can act as a DAG analog, and in some contexts, even mimic DAG's biological effects. This dual characteristic underscores the importance of carefully evaluating its specificity in the experimental system of interest.

Mechanism of Action: The primary proposed mechanism of HAG's antagonistic activity is its competition with endogenous DAG for binding to the C1 domain of PKC. By occupying this binding site, it is thought to prevent the recruitment and activation of PKC by DAG. However, its ability to act as a DAG analog in some contexts suggests that its interaction with the C1 domain may not always result in a complete blockade of downstream signaling.

Alternative DAG Antagonists

For a comprehensive assessment of HAG, it is essential to compare it with other established tools used to probe DAG signaling.

EI-150 is another compound described as a DAG antagonist that binds to the C1 region of PKC[2]. It has been used in cellular studies to block the translocation of PKC isoforms to the membrane in response to stimuli that generate DAG[2]. In studies on phagocytosis, a concentration of 100 µM of EI-150 was used to significantly decrease PKC-ε localization[2]. However, detailed quantitative data on its binding affinity and specificity are also limited.

Calphostin C is a potent and specific inhibitor of PKC[3]. It acts by competing with DAG and phorbol esters for binding to the regulatory C1 domain[3]. A key characteristic of Calphostin C is its light-dependent activity; its inhibitory effects are significantly enhanced upon exposure to fluorescent light[4].

  • Potency: Calphostin C exhibits a high potency for PKC inhibition, with a reported IC50 value of 0.05 µM[3].

  • Specificity: It shows high selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase and tyrosine-specific protein kinase[3]. However, it has been reported to have off-target effects, including the direct blocking of L-type Ca2+ channels[5].

Safingol is a lysosphingolipid that acts as a PKC inhibitor by interacting with the C1 domain[6]. It has been shown to inhibit both the enzymatic activity and the binding of the phorbol ester [3H]PDBu to PKC[6].

  • Potency: The reported IC50 values for Safingol's inhibition of PKC activity and [3H]PDBu binding are in the micromolar range (37.5 µM and 31 µM, respectively)[6].

  • Specificity: While it targets the C1 domain, Safingol has also been shown to inhibit sphingosine kinase and affect ceramide metabolism, indicating potential off-target effects[7].

FeatureThis compound (HAG)EI-150Calphostin CSafingol
Mechanism of Action Competes with DAG for C1 domain binding; may also act as a DAG analog.Binds to the C1 region of PKC, blocking endogenous DAG association[2].Competes with DAG/phorbol esters for C1 domain binding[3].Competitively interacts with the C1 domain[6].
Reported IC50 (PKC) Not well-defined.Not well-defined.0.05 µM[3].~31-38 µM[6].
Specificity Not extensively profiled; conflicting reports of antagonist vs. agonist-like activity[1].Specificity profile not well-documented.Highly selective for PKC over some other kinases[3]; known off-target effects on L-type Ca2+ channels[5].Also inhibits sphingosine kinase and affects ceramide metabolism[7].
Key Considerations Dual antagonist/agonist properties require careful validation in the system of interest.Limited quantitative data available.Light-dependent activity[4].Potential for broad effects on sphingolipid signaling pathways.

Experimental Protocols for Assessing DAG Antagonist Specificity

To rigorously assess the specificity of HAG and compare it to other antagonists, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified PKC.

Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified, active PKC enzyme

  • PKC substrate peptide (e.g., neurogranin or a synthetic peptide)

  • [γ-³²P]ATP

  • Assay buffer (containing lipids for PKC activation, e.g., phosphatidylserine and a DAG analog like 1,2-dioctanoyl-sn-glycerol)

  • Test compounds (HAG and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Phosphocellulose paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.

  • Add varying concentrations of the test compound (e.g., HAG) or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the paper using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each concentration of the test compound and determine the IC50 value.

Competitive Binding Assay for the PKC C1 Domain

This assay determines the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the C1 domain of PKC.

Principle: The assay measures the displacement of a radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), from the C1 domain by the unlabeled test compound. The reduction in bound radioactivity indicates competitive binding.

Materials:

  • Source of PKC C1 domain (e.g., purified PKC, cell lysates, or membrane preparations)

  • [³H]PDBu

  • Assay buffer (containing phosphatidylserine)

  • Test compounds (HAG and alternatives)

  • Glass fiber filters and a filtration manifold

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare a reaction mixture containing the source of the PKC C1 domain in the assay buffer.

  • Add a fixed concentration of [³H]PDBu and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of [³H]PDBu displacement against the concentration of the test compound to determine the Ki value.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the DAG signaling pathway, a typical experimental workflow for assessing DAG antagonist specificity, and the logical framework for a comparative analysis.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG DAG PIP2->DAG PKC_mem Active PKC DAG->PKC_mem 4. Recruitment & Activation Substrate Substrate PKC_mem->Substrate 5. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding PKC_cyto Inactive PKC PKC_cyto->PKC_mem HAG HAG (Antagonist) HAG->PKC_cyto Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: DAG signaling pathway and the inhibitory action of HAG.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays pkc_assay PKC Inhibition Assay (IC50 determination) evaluation Evaluate Specificity and Potency pkc_assay->evaluation binding_assay Competitive Binding Assay (Ki determination) binding_assay->evaluation translocation_assay PKC Translocation Assay downstream_assay Downstream Signaling Assay (e.g., gene expression, proliferation) translocation_assay->downstream_assay downstream_assay->evaluation specificity_assay Kinase Profiling / CETSA conclusion Conclusion on Specificity specificity_assay->conclusion start Select DAG Antagonist (e.g., HAG) start->pkc_assay start->binding_assay start->translocation_assay evaluation->specificity_assay Further Specificity evaluation->conclusion

Caption: Experimental workflow for assessing DAG antagonist specificity.

Comparative_Analysis cluster_compounds Compounds for Comparison cluster_parameters Parameters for Comparison HAG This compound analysis Comparative Analysis HAG->analysis EI150 EI-150 EI150->analysis CalphostinC Calphostin C CalphostinC->analysis Safingol Safingol Safingol->analysis MoA Mechanism of Action recommendation Recommendation for Use MoA->recommendation Potency Potency (IC50/Ki) Potency->recommendation Specificity Specificity & Off-Target Effects Specificity->recommendation Considerations Special Considerations Considerations->recommendation analysis->MoA analysis->Potency analysis->Specificity analysis->Considerations

Caption: Logical flow for the comparative analysis of DAG antagonists.

Conclusion and Recommendations

The available evidence suggests that this compound (HAG) may function as a DAG antagonist by competing with endogenous DAG for the C1 domain of PKC. However, the conflicting reports of its potential as a DAG analog necessitate a cautious approach to its use as a specific inhibitor. Researchers should empirically validate its antagonistic properties within their specific experimental context.

For studies requiring a highly potent and specific PKC inhibitor that targets the C1 domain, Calphostin C is a strong candidate, provided that its light-dependent nature is taken into account. Safingol offers an alternative, though its potential off-target effects on sphingolipid metabolism should be considered. EI-150 represents another potential tool, but like HAG, it requires more extensive characterization of its potency and specificity.

To definitively establish the specificity of HAG as a DAG antagonist, further studies are warranted. These should include comprehensive kinase profiling to identify potential off-target kinases and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. By employing the experimental strategies outlined in this guide, researchers can confidently select and validate the most appropriate DAG antagonist for their scientific inquiries.

References

A Comparative Analysis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol and Endogenous Diacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic ether-lipid analog, 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG), and naturally occurring endogenous diacylglycerols (DAGs). We will delve into their structural differences, their impact on key signaling pathways, particularly Protein Kinase C (PKC) modulation, and their effects on cellular processes. This comparison is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their studies.

Structural and Functional Overview

Endogenous diacylglycerols are critical second messengers derived from the hydrolysis of membrane phospholipids.[1] They are characterized by a glycerol backbone with two fatty acid chains attached via ester bonds. The composition of these fatty acid chains can vary significantly, leading to a diverse range of DAG species with distinct biological activities.[2]

In contrast, this compound is a synthetic analog of DAG. It features a hexadecyl group attached to the sn-1 position via an ether linkage, which is more resistant to enzymatic cleavage than the ester linkage found in endogenous DAGs. The sn-2 position is occupied by an acetyl group. This structural modification significantly influences its biological activity, rendering it a modulator of PKC activity.[3]

Comparative Data

The following tables summarize the key differences and known quantitative data for HAG and endogenous DAGs. Direct comparative studies with quantitative metrics like IC50 or EC50 values for HAG against a wide range of endogenous DAGs on various PKC isoforms are limited in the publicly available literature.

Table 1: Physicochemical and Biological Properties

PropertyThis compound (HAG)Endogenous Diacylglycerols (DAGs)
Structure Glycerol backbone, sn-1 ether-linked hexadecyl group, sn-2 acetyl groupGlycerol backbone, two ester-linked fatty acid chains
Primary Role in PKC Signaling Generally reported as a PKC inhibitor/antagonist[3]Activators of conventional and novel PKC isoforms[4]
Metabolic Stability Ether linkage confers higher resistance to lipasesEster linkages are susceptible to hydrolysis by DAG lipases and phosphorylation by DAG kinases
Cellular Functions Induces differentiation of HL-60 cells to macrophage-like cells[2], inhibits growth of leukemia cells[3]Regulate numerous cellular processes including cell growth, differentiation, and apoptosis[1]

Table 2: Comparative Effects on Protein Kinase C (PKC)

FeatureThis compound (HAG)Endogenous Diacylglycerols (DAGs)
Mechanism of Action Acts as a DAG antagonist, likely by competing for the C1 domain of PKC.[3]Bind to the C1 domain of conventional and novel PKCs, inducing a conformational change that leads to activation.[4]
Isoform Specificity Specific inhibitory concentrations for different PKC isoforms are not well-documented in comparative studies.Different molecular species of DAGs exhibit varying potencies and can differentially activate PKC isoforms. For example, DAGs with polyunsaturated fatty acids at the sn-2 position can be more potent activators.[2]
Quantitative Data (IC50/EC50) Specific IC50 values for PKC inhibition are not readily available in direct comparative studies.EC50 values for PKC activation vary depending on the specific DAG species and the PKC isoform. For example, the EC50 for carbachol-induced 1,2-sn diacylglycerol accumulation is 2.1 x 10⁻⁸ M.[5]

Signaling Pathways

Endogenous DAGs are key players in the canonical PLC-mediated signaling pathway. Upon receptor activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of intracellular calcium, and together, calcium and DAG activate conventional PKC isoforms. HAG, as a DAG antagonist, is thought to interfere with this process by competing with endogenous DAGs for binding to the C1 domain of PKC, thereby inhibiting downstream signaling.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC PKC DAG->PKC Activates HAG HAG HAG->PKC Inhibits Ca2+ Ca2+ IP3->Ca2+ Releases Ca2+->PKC Activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling Phosphorylates

Fig. 1: Simplified signaling pathway of DAG and HAG.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from standard methods for measuring PKC activity and can be used to compare the effects of HAG and endogenous DAGs.

Materials:

  • Purified PKC isoforms

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (or HAG) vesicles

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and the desired diacylglycerol (or HAG) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and substrate.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction and Measure Phosphorylation:

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity in the presence of different concentrations of HAG or various endogenous DAGs to a control without any activator/inhibitor.

    • Calculate IC50 or EC50 values by plotting the percentage of PKC activity against the logarithm of the compound concentration.

HL-60 Cell Differentiation Assay

This protocol describes how to assess the differentiation of the human promyelocytic leukemia cell line HL-60, a known effect of HAG.[2]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (HAG)

  • Control vehicle (e.g., DMSO)

  • Differentiation markers (e.g., antibodies for flow cytometry, reagents for functional assays)

  • Flow cytometer

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed the cells at a density of 2 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of HAG or the vehicle control.

    • Incubate the cells for a period of 4-6 days.

  • Assessment of Differentiation:

    • Morphological Changes: Observe the cells under a microscope for changes in morphology, such as an increased cytoplasm-to-nucleus ratio and the appearance of a kidney-shaped nucleus, characteristic of macrophage-like differentiation.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b, CD14 for monocytic differentiation). Analyze the stained cells using a flow cytometer to quantify the percentage of differentiated cells.

    • Functional Assays: Perform functional assays to confirm differentiation, such as a phagocytosis assay or a nitroblue tetrazolium (NBT) reduction assay to measure respiratory burst activity.

  • Data Analysis:

    • Compare the percentage of differentiated cells and the level of functional activity in HAG-treated cells to the control cells.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the comparative analysis of HAG and endogenous DAGs.

Start Start Compound_Preparation Prepare HAG and Endogenous DAGs Start->Compound_Preparation In_Vitro_Assay In Vitro PKC Activity Assay Compound_Preparation->In_Vitro_Assay Cell_Culture Cell Culture (e.g., HL-60) Compound_Preparation->Cell_Culture Data_Analysis Data Analysis (IC50/EC50, Statistical Analysis) In_Vitro_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assays (Differentiation, Signaling) Cell_Culture->Cell_Based_Assay Cell_Based_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 2: Experimental workflow for comparative analysis.

Conclusion

This compound and endogenous diacylglycerols, while structurally related, exhibit distinct effects on cellular signaling, primarily through their differential modulation of Protein Kinase C. Endogenous DAGs are crucial activators of PKC, playing a vital role in a myriad of cellular processes. In contrast, the synthetic analog HAG, with its metabolically stable ether linkage, generally acts as a PKC antagonist. This antagonistic action likely underlies its observed biological effects, such as the induction of differentiation in leukemia cells.

For researchers in drug development, the structural modifications of HAG offer a template for designing more specific and stable modulators of PKC and other DAG-effector proteins. Further research is warranted to elucidate the precise isoform-specific effects of HAG and to explore its therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations.

References

Evaluating the On-Target Effects of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) with alternative compounds in cellular models. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate molecules for research and development.

Overview of this compound (HAG)

This compound is a synthetic ether lipid and a structural analog of diacylglycerol (DAG). It is recognized as a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes. In cellular models, HAG has demonstrated the ability to induce cell differentiation and inhibit proliferation, making it a molecule of interest for studying cell signaling pathways and for potential therapeutic applications.

Comparative Analysis of On-Target Effects

This section compares the cellular effects of HAG with other relevant molecules: 1-O-Oleoyl-2-acetyl-rac-glycerol (OAG) as a negative control, the potent protein kinase C (PKC) activator Phorbol 12-myristate 13-acetate (PMA), and the ether lipid ET-18-OCH3 (Edelfosine). The human promyelocytic leukemia cell line, HL-60, is a common model for these studies.

Induction of Cellular Differentiation

A key on-target effect of HAG is its ability to induce the differentiation of leukemia cells into mature macrophage-like cells.[1] This is often quantified by measuring the activity of nonspecific esterases, enzymes characteristic of monocytes and macrophages.

CompoundCell LineConcentrationDifferentiation MarkerObserved Effect
This compound (HAG) HL-605 µg/mLNonspecific Esterase ActivityTen-fold increase in activity, induction of macrophage-like morphology.[1]
1-O-Oleoyl-2-acetyl-rac-glycerol (OAG) HL-602-100 µg/mLAcid Phosphatase Activity & Cell AdhesionNo significant induction of differentiation markers.[2]
Phorbol 12-myristate 13-acetate (PMA) HL-6016 nMMacrophage-like morphology, 5'-nucleotidase activityPotent induction of differentiation into macrophage-like cells.[3]
Inhibition of Cellular Proliferation

HAG has also been shown to inhibit the growth of cancer cell lines. This effect is typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundCell LineIncubation TimeIC50
This compound (HAG) HL-60-Higher concentrations significantly inhibit growth (specific IC50 not found).[1]
1-O-Oleoyl-2-acetyl-rac-glycerol (OAG) HL-60-Does not inhibit cell growth under the same conditions as HAG.[1]
ET-18-OCH3 (Edelfosine) HL-606 hoursInduces apoptosis at 3 µg/mL.[4]
Quercetin (for comparison) HL-6096 hours~7.7 µM[5]

Signaling Pathways and Mechanisms of Action

The cellular effects of HAG and its comparators are mediated through distinct signaling pathways. HAG, as a DAG analog, is implicated in pathways involving Protein Kinase C (PKC).

This compound (HAG): HAG is considered a diacylglycerol (DAG) antagonist and a Protein Kinase C (PKC) inhibitor. Its ability to induce differentiation and inhibit proliferation is likely linked to its modulation of the PKC pathway.

Phorbol 12-myristate 13-acetate (PMA): PMA is a potent activator of PKC. It mimics DAG and binds to the C1 domain of most PKC isoforms, leading to their activation and subsequent downstream signaling events that drive macrophage differentiation in HL-60 cells.[6]

ET-18-OCH3 (Edelfosine): This ether lipid induces apoptosis in leukemic cells. Its mechanism is thought to involve the translocation and capping of the Fas/CD95 death receptor into membrane rafts.[7] It has also been reported to act as an activator of PKC in HL-60 cells.[8]

Signaling Pathway of HAG and its Relationship to PKC

HAG This compound (HAG) PKC Protein Kinase C (PKC) HAG->PKC Inhibition Differentiation Macrophage Differentiation PKC->Differentiation Proliferation Cell Proliferation PKC->Proliferation

Caption: HAG signaling pathway leading to cell differentiation and proliferation inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a desired density (e.g., 1 x 10^5 cells/mL) and treated with various concentrations of the test compounds for the indicated time periods.

Nonspecific Esterase Staining (Alpha-Naphthyl Acetate Esterase)

This method is used to identify monocytic cells based on the presence of nonspecific esterase activity.

  • Principle: The enzyme nonspecific esterase hydrolyzes the substrate alpha-naphthyl acetate. The resulting naphthol couples with a diazonium salt (e.g., Fast Blue BB salt) to form a colored precipitate at the site of enzyme activity.[9]

  • Procedure:

    • Prepare cell smears on glass slides and allow them to air dry.

    • Fix the smears in a citrate-acetone-formaldehyde fixative solution.

    • Rinse the slides gently with deionized water.

    • Incubate the slides in the alpha-naphthyl acetate substrate solution containing Fast Blue BB salt at 37°C.

    • Rinse the slides with deionized water.

    • Counterstain the nuclei with a suitable stain like hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification: The percentage of positively stained cells (exhibiting a black to reddish-brown granular precipitate in the cytoplasm) is determined by counting at least 200 cells under a light microscope.

Experimental Workflow for Differentiation Assay

Start Seed HL-60 Cells Treat Treat with Compounds (HAG, OAG, PMA) Start->Treat Incubate Incubate for 6 Days Treat->Incubate Harvest Harvest Cells Incubate->Harvest Stain Nonspecific Esterase Staining Harvest->Stain Analyze Microscopic Analysis & Quantification Stain->Analyze

Caption: Workflow for assessing HL-60 cell differentiation.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the compounds for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the dose-response curve.

Conclusion

This compound (HAG) is a bioactive ether lipid that effectively induces macrophage-like differentiation and inhibits the proliferation of HL-60 promyelocytic leukemia cells. Its on-target effects appear to be mediated through the modulation of the Protein Kinase C signaling pathway. In comparison, the structurally similar diacylglycerol analog, 1-O-Oleoyl-2-acetyl-rac-glycerol (OAG), does not exhibit these effects, highlighting the specificity of the ether linkage and acetyl group at the sn-1 and sn-2 positions, respectively. The potent PKC activator, PMA, serves as a strong positive control for inducing differentiation, while the ether lipid ET-18-OCH3 offers a comparison for antiproliferative effects, albeit through a potentially different, apoptosis-related mechanism. The provided data and protocols offer a framework for researchers to further evaluate the specific roles of HAG in cellular signaling and its potential as a therapeutic agent.

References

A Comparative Guide to the Antiproliferative Effects of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol analogs with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of various synthetic ether-linked glycerolipid analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several this compound analogs and comparator compounds, providing a basis for their comparative efficacy.

Table 1: Antiproliferative Activity (IC50 in µM) of Glycosylated 1-O-Hexadecyl-2-O-methyl-sn-glycerol Analogs Against Various Cancer Cell Lines [1]

Compound/AnalogMCF-7 (Breast)A549 (Lung)A427 (Lung)T84 (Colon)OVCAR-3 (Ovarian)
Analog A (1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol)17925>3012
Analog B (1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol)6.58.37.212.24
ET-18-OCH3 (Edelfosine)Not ReportedNot ReportedNot ReportedNot Reported24
Hexadecylphosphocholine Not ReportedNot ReportedNot ReportedNot Reported>30
Erucylphosphocholine Not ReportedNot ReportedNot ReportedNot Reported>30

Note: The data indicates that the removal of the N-acetyl group (Analog B) generally enhances antiproliferative activity across the tested cell lines compared to its acetylated counterpart (Analog A). Notably, Analog B demonstrated superior potency against the OVCAR-3 ovarian cancer cell line compared to the well-established antitumor ether lipid, ET-18-OCH3[1].

Mechanism of Action: Signaling Pathways

Ether-linked glycerolipids exert their antiproliferative effects through the modulation of key signaling pathways that regulate cell survival and apoptosis. A primary mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival.

Certain phosphatidylinositol ether lipid analogs have been specifically designed to inhibit Akt by targeting its pleckstrin homology (PH) domain[2][3]. This inhibition prevents the downstream signaling cascade that promotes cell survival and proliferation. The inhibition of Akt can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately driving the cell towards programmed cell death.

Furthermore, some ether lipids have been shown to induce apoptosis through the activation of death receptors, such as Fas/CD95, and by triggering the mitochondrial apoptotic pathway[4][5][6].

Below are diagrams illustrating the experimental workflow for assessing antiproliferative activity and the proposed signaling pathway for ether lipid-induced apoptosis.

experimental_workflow Experimental Workflow for Antiproliferative Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells compound_prep->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 signaling_pathway Proposed Signaling Pathway for Ether Lipid-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ether_lipid This compound Analog akt Akt ether_lipid->akt Inhibits growth_factor Growth Factor receptor Growth Factor Receptor growth_factor->receptor pi3k PI3K receptor->pi3k Activates pi3k->akt Activates bad Bad akt->bad Inhibits (via phosphorylation) ask1 ASK1 akt->ask1 Inhibits (via phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits release caspase9 Caspase-9 ask1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes cytochrome_c->caspase9 Activates

References

Safety Operating Guide

Prudent Disposal of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not intended for diagnostic or therapeutic use.

I. Personal Protective Equipment (PPE) and Handling

Before handling 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Hand Protection Wear suitable protective gloves.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

II. Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Containment and Cleanup:

  • Ventilate the Area: Ensure adequate ventilation to minimize inhalation of any dust or vapors.

  • Contain the Spill: Use an inert absorbent material to contain the spill. Avoid generating dust.

  • Collect the Waste: Carefully collect the spilled material and absorbent into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Personal Hygiene: Wash hands thoroughly after handling.[3]

III. Step-by-Step Disposal Procedure

Due to the absence of specific disposal guidelines for this compound, it should be treated as hazardous chemical waste. Consultation with your institution's Environmental Health and Safety (EHS) department and adherence to local regulations is mandatory.[3]

  • Waste Collection:

    • Collect all waste material (including empty containers, contaminated PPE, and spill cleanup materials) in a designated, compatible, and properly sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials and sources of ignition.[3]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_gen Waste Generated (Unused product, contaminated items) ventilation->waste_gen spill Accidental Spill Occurs ventilation->spill collect Collect in a Designated, Sealed Hazardous Waste Container waste_gen->collect label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Date collect->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Dispose via Approved Waste Disposal Facility contact_ehs->disposal contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Spill Waste contain->collect_spill collect_spill->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This document provides crucial safety protocols and logistical information for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a key precursor in the synthesis of platelet-activating factor (PAF) and a known inhibitor of Protein Kinase C (PKC).[1]

Personal Protective Equipment (PPE) and Handling

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.To prevent skin contact.[3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or aerosols.[2][3]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[3]
Respiratory Protection Not typically required if handled in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator.To prevent inhalation of airborne particles.[2]

Operational Plan: Storage and Use

Storage:

  • Store in a tightly sealed container in a cool, dry place.[3]

  • Recommended long-term storage is at -20°C.

  • Keep away from ignition sources.[2][3]

Preparation and Use:

  • This compound is soluble in ethanol and acetone.

  • When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.

  • For consistent results, it is recommended to prepare fresh solutions for each experiment. If storage of a solution is necessary, it may be stored at -20°C for a limited time, though stability in solution may vary.

Disposal Plan

Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance. In general:

  • Contaminated labware and gloves should be placed in a designated hazardous waste container.

  • Unused chemical should be disposed of as chemical waste, not poured down the drain.

Signaling Pathway Inhibition

This compound functions as a diacylglycerol (DAG) analog and acts as an inhibitor of Protein Kinase C (PKC).[1] In typical cellular signaling, external stimuli can activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG, in turn, is a critical second messenger that recruits and activates PKC at the cell membrane, leading to the phosphorylation of downstream target proteins and various cellular responses. As a DAG analog, this compound can interfere with this process, likely by competing with endogenous DAG for the binding site on PKC, thereby inhibiting its activation.

PKC_Inhibition Mechanism of PKC Inhibition by this compound cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates targets Inhibitor This compound (DAG Analog) Inhibitor->PKC_inactive inhibits activation Stimulus External Stimulus Stimulus->PLC activates

Caption: PKC signaling and its inhibition by a DAG analog.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.